Delapril
説明
This compound is a lipophilic, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. As a prodrug, this compound is converted to two active metabolites, this compound diacid and 5-hydroxy this compound diacid, which competitively bind to and inhibit ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. This compound also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.
RN refers to HCl; structure given in first source
See also: this compound Hydrochloride (has salt form).
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2-[2,3-dihydro-1H-inden-2-yl-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O5/c1-3-33-26(32)23(14-13-19-9-5-4-6-10-19)27-18(2)25(31)28(17-24(29)30)22-15-20-11-7-8-12-21(20)16-22/h4-12,18,22-23,27H,3,13-17H2,1-2H3,(H,29,30)/t18-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUOLAUOZXOLJQ-MBSDFSHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N(CC(=O)O)C2CC3=CC=CC=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N(CC(=O)O)C2CC3=CC=CC=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016742 | |
| Record name | Delapril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83435-66-9 | |
| Record name | Delapril | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83435-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Delapril [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083435669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Delapril | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13312 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Delapril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DELAPRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W77UAL9THI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Delapril's Active Metabolites: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the active metabolites of delapril, an angiotensin-converting enzyme (ACE) inhibitor. This compound, a prodrug, undergoes in-vivo biotransformation into its pharmacologically active forms, primarily this compound diacid and 5-hydroxy this compound diacid. This document details their chemical structures, pharmacokinetic profiles, and the methodologies for their analysis, intended for researchers, scientists, and professionals in drug development.
Introduction to this compound and its Active Metabolites
This compound is a potent, non-sulfhydryl ACE inhibitor used in the management of hypertension.[1] Its therapeutic action is mediated through its active metabolites, which are formed following oral administration. The primary active metabolites that have been identified are:
-
This compound Diacid (M-I): The initial and major active metabolite formed by the de-esterification of this compound.[2][3]
-
5-hydroxy this compound diacid (M-III): A further hydroxylation product of this compound diacid, which also exhibits ACE inhibitory activity.[2]
These metabolites effectively inhibit the angiotensin-converting enzyme, a key component of the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and a reduction in blood pressure.[1][4]
Chemical Structures
The chemical structures of this compound and its active metabolites are presented below.
This compound:
-
IUPAC Name: 2-[2,3-dihydro-1H-inden-2-yl-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid[1]
-
Molecular Formula: C₂₆H₃₂N₂O₅[1]
-
SMILES: CCOC(=O)--INVALID-LINK--N--INVALID-LINK--C(=O)N(CC(=O)O)C2CC3=CC=CC=C3C2[1]
This compound Diacid:
-
IUPAC Name: (2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoic acid derivative of N-(2,3-dihydro-1H-inden-2-yl)glycine
-
Molecular Formula: C₂₄H₂₈N₂O₅
-
SMILES: O=C(O)C--INVALID-LINK--N--INVALID-LINK--C(=O)O">C@HO
5-hydroxy this compound diacid:
-
IUPAC Name: (2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoic acid derivative of N-(5-hydroxy-2,3-dihydro-1H-inden-2-yl)glycine
-
Molecular Formula: C₂₄H₂₈N₂O₆
-
SMILES: O=C(O)C--INVALID-LINK--N--INVALID-LINK--C(=O)O">C@HO
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of this compound and its active metabolites have been characterized in human subjects. A summary of key quantitative data from a study in patients with essential hypertension following a single 30 mg oral dose of this compound is presented in the table below.[3][5]
| Compound | t½ (hours) | Cmax (ng/mL) | AUC (ng·hr/mL) |
| This compound | 0.30 | 489 | 572 |
| This compound Diacid | 1.21 | 635 | 1859 |
| 5-hydroxy this compound diacid | 1.40 | 229 | 948 |
Experimental Protocols
The identification and quantification of this compound and its metabolites in biological matrices are typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following provides a detailed, synthesized experimental protocol based on established methods for this compound and similar ACE inhibitors.
Biological Sample Preparation (Human Plasma)
This protocol outlines a protein precipitation method for the extraction of this compound and its metabolites from human plasma.
-
Sample Thawing: Frozen plasma samples are thawed at room temperature.
-
Aliquoting: 200 µL of plasma is transferred to a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: An appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound) in a small volume of solvent is added to the plasma sample.
-
Protein Precipitation: 600 µL of ice-cold acetonitrile is added to the plasma sample to precipitate proteins.
-
Vortexing: The mixture is vortexed for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: The samples are centrifuged at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant is carefully transferred to a new tube.
-
Evaporation: The supernatant is evaporated to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: The dried residue is reconstituted in 100 µL of the mobile phase starting composition.
-
Injection: The reconstituted sample is then injected into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are typical LC-MS/MS conditions for the analysis of this compound and its metabolites.
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Precursor Ion > Product Ion):
-
This compound: m/z 453.2 > 234.1
-
This compound Diacid: m/z 425.2 > 206.1 (Predicted)
-
5-hydroxy this compound diacid: m/z 441.2 > 222.1 (Predicted)
-
-
Collision Energy and other MS parameters: Optimized for each analyte and the specific instrument used.
-
Signaling Pathway and Experimental Workflow
The therapeutic effect of this compound's active metabolites is achieved through the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS). The following diagrams illustrate this signaling pathway and a typical experimental workflow for metabolite analysis.
References
- 1. LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Biochemical Assays for Measuring Delapril's ACE Inhibition: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delapril is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension. It is a prodrug that is metabolized in the body to its active forms, this compound diacid and 5-hydroxy this compound diacid. These metabolites are responsible for the therapeutic effects of the drug by inhibiting ACE, a key enzyme in the renin-angiotensin system (RAS). This technical guide provides a comprehensive overview of the core biochemical assays used to measure the ACE inhibitory activity of this compound and its active metabolites. It includes detailed methodologies for key experimental protocols, a summary of available quantitative and qualitative data, and visualizations of relevant pathways and workflows.
This compound and its Active Metabolites
This compound hydrochloride is an esterified prodrug that, after oral administration, is converted into two primary active metabolites:
-
This compound Diacid (M-I): The main active metabolite.
-
5-hydroxy this compound Diacid (M-III): Another active metabolite.
Both this compound diacid and 5-hydroxy this compound diacid are potent inhibitors of ACE. In vitro studies have shown that these metabolites are approximately 4 to 14 times more potent in inhibiting lung ACE than captopril, a well-known ACE inhibitor.[1]
Quantitative Data on ACE Inhibition
| Compound | Target | Assay Type | Key Findings |
| This compound Diacid | Angiotensin-Converting Enzyme (ACE) | In vitro biochemical assays | 4 to 14 times more potent than captopril in inhibiting lung ACE.[1] |
| 5-hydroxy this compound Diacid | Angiotensin-Converting Enzyme (ACE) | In vitro biochemical assays | 4 to 14 times more potent than captopril in inhibiting lung ACE.[1] |
Experimental Protocols for ACE Inhibition Assays
Several biochemical assays can be employed to determine the in vitro ACE inhibitory activity of this compound and its metabolites. The most common methods include spectrophotometric, fluorometric, and High-Performance Liquid Chromatography (HPLC)-based assays. These protocols can be adapted for the specific analysis of this compound's active compounds.
Spectrophotometric Assay
This method is widely used and is based on the measurement of a colored product formed as a result of the ACE-catalyzed reaction. A common substrate is hippuryl-L-histidyl-L-leucine (HHL).
Principle: ACE cleaves HHL to release hippuric acid (HA) and the dipeptide L-histidyl-L-leucine. The amount of HA produced is quantified by measuring the absorbance after reaction with a coloring agent or by direct UV spectrophotometry.
Experimental Protocol:
-
Reagent Preparation:
-
ACE Solution: Prepare a solution of ACE from rabbit lung in a suitable buffer (e.g., 100 mM sodium borate buffer, pH 8.3, containing 300 mM NaCl).
-
Substrate Solution: Dissolve hippuryl-L-histidyl-L-leucine (HHL) in the same buffer to a final concentration of 5 mM.
-
Inhibitor Solutions: Prepare serial dilutions of this compound diacid or 5-hydroxy this compound diacid in the assay buffer.
-
Stopping Reagent: 1 M HCl.
-
Extraction Solvent: Ethyl acetate.
-
-
Assay Procedure:
-
Pre-incubate 20 µL of the inhibitor solution (or buffer for control) with 20 µL of the ACE solution at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Extract the hippuric acid (HA) formed by adding 1.5 mL of ethyl acetate, followed by vortexing.
-
Centrifuge to separate the phases.
-
Transfer 1 mL of the ethyl acetate layer to a new tube and evaporate the solvent.
-
Reconstitute the dried HA in a suitable volume of buffer or mobile phase.
-
-
Detection and Data Analysis:
-
Measure the absorbance of the hippuric acid at 228 nm using a UV-Vis spectrophotometer.
-
Calculate the percentage of ACE inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fluorometric Assay
Fluorometric assays offer higher sensitivity compared to spectrophotometric methods. These assays utilize synthetic fluorogenic ACE substrates.
Principle: A fluorogenic substrate, such as o-aminobenzoylglycyl-p-nitrophenylalanylproline, is cleaved by ACE, resulting in an increase in fluorescence. The intensity of the fluorescence is proportional to the ACE activity.
Experimental Protocol:
-
Reagent Preparation:
-
ACE Solution: Prepare a solution of ACE in a suitable buffer (e.g., 150 mM Tris-HCl buffer, pH 8.3, containing 0.1 µM ZnCl2).
-
Substrate Solution: Dissolve the fluorogenic substrate in the assay buffer.
-
Inhibitor Solutions: Prepare serial dilutions of this compound diacid or 5-hydroxy this compound diacid in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add 40 µL of the inhibitor solution (or buffer for control) and 40 µL of the ACE solution.
-
Pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 160 µL of the substrate solution.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Detection and Data Analysis:
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 350 nm, Em: 420 nm).
-
Calculate the percentage of ACE inhibition as described for the spectrophotometric assay.
-
Determine the IC50 value from the dose-response curve.
-
HPLC-Based Assay
This method is highly accurate and allows for the direct quantification of the substrate and product of the ACE reaction.
Principle: The substrate (e.g., HHL) and the product (hippuric acid) are separated and quantified by reverse-phase HPLC with UV detection.
Experimental Protocol:
-
Reagent Preparation:
-
As described for the spectrophotometric assay.
-
-
Assay Procedure:
-
Follow the same incubation procedure as the spectrophotometric assay.
-
After stopping the reaction with 1 M HCl, filter the reaction mixture through a 0.45 µm filter.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., 50 mM sodium phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detector at 228 nm.
-
Inject a defined volume of the filtered reaction mixture into the HPLC system.
-
-
Data Analysis:
-
Quantify the peak area of the hippuric acid.
-
Calculate the percentage of ACE inhibition by comparing the peak area of HA in the sample to that of the control.
-
Determine the IC50 value from the resulting dose-response curve.
-
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: The Renin-Angiotensin System and the inhibitory action of this compound's active metabolites on ACE.
Caption: A generalized workflow for determining ACE inhibitory activity in vitro.
Caption: The metabolic activation of this compound and its subsequent inhibition of ACE.
References
Delapril's Impact on Vascular Smooth Muscle Cell Proliferation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the mechanisms by which delapril, an angiotensin-converting enzyme (ACE) inhibitor, modulates the proliferation of vascular smooth muscle cells (VSMCs). Understanding these effects is crucial for the development of therapeutic strategies targeting vascular remodeling in diseases such as hypertension and atherosclerosis. While direct quantitative data on the in vitro inhibition of VSMC proliferation by this compound is not extensively documented in publicly available literature, its potent inhibitory action on angiotensin II (Ang II) production provides a strong basis for its anti-proliferative effects. Ang II is a well-established, powerful mitogen for VSMCs.[1][2] This document synthesizes the available evidence on this compound's mechanism of action and the downstream signaling pathways implicated in VSMC proliferation.
Core Mechanism of Action: Inhibition of Angiotensin II Production
This compound is a prodrug that is metabolized in the body to its active forms, primarily this compound diacid and 5-hydroxythis compound diacid. These active metabolites are potent inhibitors of the angiotensin-converting enzyme (ACE). ACE plays a critical role in the renin-angiotensin system (RAS) by converting the inactive angiotensin I to the potent vasoconstrictor and mitogen, angiotensin II. By inhibiting ACE, this compound effectively reduces the local and systemic levels of Ang II.[3][4]
The inhibition of Ang II production is the primary mechanism through which this compound is understood to exert its anti-proliferative effects on VSMCs. Several studies have demonstrated that Ang II stimulates VSMC growth and proliferation.[5][6][7]
Quantitative Data on Angiotensin II Inhibition
| Active Metabolite | Concentration (mol/L) | Percent Inhibition of Ang II Release (Maximal) | Animal Model | Reference |
| This compound Diacid | 5 x 10-6 | ~51% | Spontaneously Hypertensive Rat (SHR) | [3] |
| Oral Pretreatment (2 weeks) | Daily Dosage (mg/kg) | Percent Suppression of Ang II Release | Animal Model | Reference |
| This compound | 10 | 61% | Spontaneously Hypertensive Rat (SHR) | [3] |
| 5-hydroxythis compound diacid | 10 | 73% | Spontaneously Hypertensive Rat (SHR) | [3] |
Signaling Pathways in Angiotensin II-Induced VSMC Proliferation
Angiotensin II, acting through its type 1 (AT1) receptor, activates a cascade of intracellular signaling pathways that collectively promote VSMC proliferation.[5][6] By reducing Ang II levels, this compound effectively dampens these pro-proliferative signals. The key signaling pathways are outlined below.
References
- 1. Vascular smooth muscle cell proliferation and its therapeutic modulation in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of angiotensin II in vascular smooth muscle cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antihypertensive mechanism of this compound, a newly developed converting enzyme inhibitor, is related to the suppression of vascular angiotensin II release in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on the vascular angiotensin II release in isolated hind legs of the spontaneously hypertensive rat: evidence for potential relevance of vascular angiotensin II to the maintenance of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. ACE2 inhibits proliferation of smooth muscle cell through AT1R and its downstream signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Effect of ACE2 gene transfection on the proliferation of vascular smooth muscle cells in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
Delapril's Interaction with the Renin-Angiotensin System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the interaction of delapril, a lipophilic, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor, with the components of the renin-angiotensin system (RAS). This compound, a prodrug, is metabolized into two active forms, this compound diacid and 5-hydroxy this compound diacid, which are responsible for its therapeutic effects.[1] This document details the mechanism of action, summarizes key quantitative data on its potency and effects on RAS components, provides detailed experimental protocols for relevant assays, and includes visualizations of the pertinent signaling pathways and experimental workflows.
Mechanism of Action
This compound exerts its therapeutic effects by inhibiting the angiotensin-converting enzyme (ACE), a key enzyme in the renin-angiotensin system. ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor octapeptide angiotensin II. By competitively binding to and inhibiting ACE, this compound's active metabolites, this compound diacid and 5-hydroxy this compound diacid, block this conversion.[1] This leads to a reduction in circulating and tissue levels of angiotensin II, resulting in vasodilation and a decrease in blood pressure.
Furthermore, the inhibition of ACE leads to a decrease in the degradation of bradykinin, a potent vasodilator. The accumulation of bradykinin contributes to the antihypertensive effect of this compound. A reduction in angiotensin II levels also leads to decreased aldosterone secretion from the adrenal cortex, promoting natriuresis and a reduction in fluid volume.[1]
The interaction of this compound with the renin-angiotensin system is illustrated in the following signaling pathway diagram.
References
In Vivo Efficacy of Delapril in Animal Models of Hypertension: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of in vivo studies investigating the efficacy of delapril, an angiotensin-converting enzyme (ACE) inhibitor, in various animal models of hypertension. This document details the experimental protocols, presents quantitative data from key studies, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of the Renin-Angiotensin System
This compound exerts its antihypertensive effects primarily by inhibiting the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin System (RAS). ACE is responsible for the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II (Ang II). By blocking this conversion, this compound reduces the levels of Ang II in both the circulation and in local tissues, leading to vasodilation and a decrease in blood pressure. Furthermore, reduced Ang II levels also decrease aldosterone secretion, leading to reduced sodium and water retention.[1][2] this compound is a prodrug that is metabolized in vivo to its active diacid metabolites, this compound diacid (M-I) and 5-hydroxy this compound diacid (M-III), which are highly potent ACE inhibitors.[1]
References
Unveiling the Activation Pathway of Delapril: A Technical Guide to its Prodrug Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delapril is an orally administered angiotensin-converting enzyme (ACE) inhibitor utilized in the management of hypertension and chronic heart failure. As a prodrug, this compound itself is pharmacologically inactive and requires metabolic conversion to its active form to exert its therapeutic effects. This technical guide provides an in-depth exploration of the activation mechanism of this compound, detailing the metabolic pathway, the enzymes likely involved, and the experimental methodologies used to investigate this biotransformation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug metabolism studies and the development of novel therapeutic agents.
The Metabolic Activation Pathway of this compound
This compound, an ester-containing compound, undergoes hydrolysis in the body to form its active metabolites. The primary activation step is the conversion to This compound diacid (also known as M-I), which is the principal active moiety responsible for ACE inhibition. A subsequent hydroxylation reaction can then form 5-hydroxy this compound diacid (M-III or M-2), which also possesses ACE inhibitory activity.[1][2] This metabolic cascade is crucial for the pharmacological action of this compound.
The proposed metabolic activation pathway is illustrated in the diagram below.
Enzymatic Basis of this compound Activation
The hydrolysis of the ester moiety in this compound is the critical step in its activation. While direct enzymatic studies on this compound are limited in the publicly available literature, extensive research on other ACE inhibitor prodrugs, such as enalapril and ramipril, strongly suggests the involvement of Carboxylesterase 1 (CES1) .[3] CES1 is a major hydrolase predominantly expressed in the human liver and is responsible for the metabolism of a wide range of ester-containing drugs.[3] It is highly probable that CES1 is the primary enzyme responsible for the conversion of this compound to this compound diacid in the liver.
Other esterases, such as those present in the kidney, may also contribute to the activation of this compound, although their relative contribution compared to hepatic CES1 is likely to be minor.[4]
Quantitative Pharmacokinetic Data
Following oral administration, this compound is rapidly absorbed and converted to its active metabolites. The pharmacokinetic parameters of this compound and its metabolites have been characterized in human studies. The table below summarizes key pharmacokinetic data from a study in patients with mild to moderate essential hypertension after a single 30 mg oral dose of this compound.
| Compound | t1/2 (hours) | Cmax (ng/mL) | AUC (ng·hr/mL) |
| This compound | 0.30 | 489 | 572 |
| This compound Diacid | 1.21 | 635 | 1859 |
| 5-Hydroxy this compound Diacid | 1.40 | 229 | 948 |
| Data from Shionoiri et al. (1987)[2] |
Experimental Protocols for Studying this compound Activation
To investigate the prodrug activation mechanism of this compound, a series of in vitro and analytical experiments can be conducted. Below are detailed methodologies for key experiments.
In Vitro Metabolism using Human Liver Fractions
Objective: To determine the kinetics of this compound hydrolysis in human liver and identify the subcellular fraction containing the activating enzymes.
Methodology:
-
Preparation of Liver Fractions:
-
Human liver S9 fractions and microsomes can be obtained from commercial sources or prepared from ethically sourced human liver tissue by differential centrifugation.
-
Protein concentration of the fractions should be determined using a standard method like the Bradford assay.
-
-
Incubation Conditions:
-
Incubations should be performed in a temperature-controlled water bath at 37°C.
-
A typical incubation mixture (e.g., 200 µL final volume) would contain:
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
This compound (at various concentrations, e.g., 1-100 µM, dissolved in a suitable solvent like methanol or DMSO at a final concentration of <1%)
-
Human liver S9 fraction or microsomes (e.g., 0.5-1 mg/mL protein)
-
-
For S9 fractions, cofactors for both Phase I and Phase II enzymes (e.g., NADPH, UDPGA, PAPS, GSH) can be included to assess further metabolism. For microsomes, NADPH is typically added to support CYP450-mediated reactions.
-
The reaction is initiated by the addition of the liver fraction.
-
-
Sample Collection and Analysis:
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is terminated by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
The concentrations of this compound and its metabolites (this compound diacid and 5-hydroxy this compound diacid) are quantified using a validated LC-MS/MS method.
-
-
Data Analysis:
-
The rate of disappearance of this compound and the rate of formation of the metabolites are calculated.
-
Kinetic parameters (Km and Vmax) can be determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Metabolism with Recombinant Human Carboxylesterases
Objective: To confirm the specific carboxylesterase isoform(s) responsible for this compound hydrolysis.
Methodology:
-
Enzyme Source:
-
Recombinant human CES1 and CES2 expressed in a suitable system (e.g., insect cells or E. coli) are commercially available.
-
-
Incubation Conditions:
-
Similar to the liver fraction experiments, incubations are performed at 37°C in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
The incubation mixture will contain this compound and a specific concentration of recombinant CES1 or CES2.
-
-
Analysis:
-
The formation of this compound diacid is monitored over time using LC-MS/MS.
-
The catalytic activity of each enzyme towards this compound is compared to determine which isoform is primarily responsible for its hydrolysis.
-
Analytical Method: LC-MS/MS for Quantification
Objective: To develop a sensitive and specific method for the simultaneous quantification of this compound and its metabolites in biological matrices.
Methodology:
-
Chromatography:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Flow Rate: A flow rate of 0.3-0.5 mL/min.
-
-
Mass Spectrometry:
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is generally suitable for these compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound, this compound diacid, 5-hydroxy this compound diacid, and an internal standard are monitored.
-
-
Sample Preparation:
-
Protein precipitation with acetonitrile is a common and effective method for extracting the analytes from plasma or incubation mixtures.
-
-
Validation:
-
The method should be validated according to regulatory guidelines for bioanalytical method validation, including assessment of linearity, accuracy, precision, selectivity, and stability.
-
Experimental Workflow Visualization
The logical flow of experiments to elucidate the prodrug activation mechanism of this compound is depicted in the following diagram.
Conclusion
The therapeutic efficacy of this compound is entirely dependent on its efficient conversion to the active metabolites, this compound diacid and 5-hydroxy this compound diacid. This biotransformation is primarily a hydrolysis reaction, and based on evidence from other ACE inhibitor prodrugs, is most likely catalyzed by Carboxylesterase 1 in the liver. Understanding the nuances of this activation pathway, including the enzymes involved and the kinetics of the conversion, is critical for predicting drug-drug interactions, understanding inter-individual variability in patient response, and for the rational design of future prodrugs. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the metabolic activation of this compound and similar compounds.
References
- 1. Pharmacokinetic and pharmacologic properties of this compound, a lipophilic nonsulfhydryl angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and depressor effect of this compound in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro drug metabolism by human carboxylesterase 1: focus on angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of a new angiotensin I converting enzyme inhibitor (this compound) in patients with deteriorated kidney function and in normal control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Delapril's Lipophilicity: A Key Determinant of Tissue Penetration and Efficacy
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Delapril, a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor, distinguishes itself from other members of its class through its notable lipophilicity. This intrinsic physicochemical property plays a pivotal role in its pharmacokinetic and pharmacodynamic profile, particularly concerning its ability to penetrate tissues and exert its therapeutic effects at a local level. This guide provides a comprehensive overview of this compound's lipophilicity, its impact on tissue penetration, and the experimental methodologies used to evaluate these characteristics.
Quantitative Analysis of this compound's Lipophilicity
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical factor governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, its high lipophilicity is attributed to the presence of an indanyl-glycine moiety.[1] This structural feature enhances its ability to traverse cellular membranes and accumulate in tissues, leading to more effective inhibition of tissue-bound ACE compared to more hydrophilic ACE inhibitors like captopril and enalapril.[1][2]
The lipophilicity of a compound is quantitatively expressed by its partition coefficient (logP), which measures its distribution in an immiscible biphasic system, typically octanol and water. A higher logP value indicates greater lipophilicity. This compound is a prodrug that is metabolized into two active metabolites: this compound diacid (M-I) and 5-hydroxy this compound diacid (M-III).[1]
| Compound | Parameter | Value | Source |
| This compound | logP | 1.69 | ALOGPS[3] |
| This compound | logP | 2.17 | Chemaxon[3] |
| This compound | XLogP3-AA | 1.7 | PubChem[2] |
The Impact of Lipophilicity on Tissue Penetration and ACE Inhibition
The enhanced lipophilicity of this compound facilitates its penetration into various tissues, where it can inhibit local ACE activity. This is particularly significant in the vascular endothelium, heart, and kidneys, where the renin-angiotensin system (RAS) plays a crucial role in pathophysiology. By effectively inhibiting tissue-bound ACE, this compound can suppress the local production of angiotensin II, a potent vasoconstrictor and mediator of inflammation and fibrosis.[1][4] This localized action contributes to its long-lasting antihypertensive effects and its ability to prevent target organ damage, such as cardiac hypertrophy and renal sclerosis.[1]
While direct quantitative data on this compound concentration in various human tissues is limited in publicly available literature, studies on other lipophilic ACE inhibitors, such as ramipril, have demonstrated significantly higher concentrations in tissues like the liver, kidneys, and lungs compared to the bloodstream. This serves as a strong indicator of how lipophilicity influences the tissue distribution of this class of drugs.
Experimental Protocols
Determination of Lipophilicity
Several methods are employed to experimentally determine the lipophilicity of a compound. The most common are the shake-flask method and reversed-phase high-performance liquid chromatography (RP-HPLC).
3.1.1. Shake-Flask Method (OECD Guideline 107)
This classic method directly measures the partition coefficient of a compound between n-octanol and water.
-
Principle: A known amount of the compound is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the concentration of the compound in each phase is then determined.
-
Procedure:
-
Prepare a stock solution of the test compound in n-octanol.
-
Mix equal volumes of n-octanol (pre-saturated with water) and water (pre-saturated with n-octanol) in a flask.
-
Add the stock solution to the flask.
-
Shake the flask vigorously for a predetermined period to allow for partitioning.
-
Centrifuge the mixture to separate the two phases.
-
Carefully collect aliquots from both the n-octanol and water phases.
-
Determine the concentration of the compound in each aliquot using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.
-
3.1.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (OECD Guideline 117)
This indirect method correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.
-
Principle: The compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-modified silica). A polar mobile phase is used to elute the compound. The more lipophilic the compound, the longer it will be retained on the column.
-
Procedure:
-
Prepare a series of standard compounds with known logP values.
-
Dissolve the test compound and the standards in the mobile phase.
-
Inject the solutions into the HPLC system.
-
Elute the compounds using a suitable mobile phase (e.g., a mixture of methanol and water).
-
Record the retention time for each compound.
-
Create a calibration curve by plotting the logarithm of the retention factor (k) of the standards against their known logP values.
-
Determine the retention factor of the test compound and use the calibration curve to extrapolate its logP value.
-
Measurement of Drug Concentration in Tissue
Determining the concentration of a drug and its metabolites in tissues is crucial for understanding its distribution and target site engagement. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
-
Principle: LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry to identify and quantify specific molecules in a complex biological matrix.
-
Procedure:
-
Tissue Homogenization: Excise the tissue of interest and homogenize it in a suitable buffer to release the drug and its metabolites.
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the analytes from the tissue homogenate and remove interfering substances.
-
LC Separation: Inject the extracted sample into an HPLC system. The analytes are separated on a chromatographic column based on their physicochemical properties.
-
MS/MS Detection: The eluent from the LC column is introduced into the mass spectrometer. The analytes are ionized, and the precursor ions are selected and fragmented. The resulting product ions are detected, providing a highly specific and sensitive measurement of the analyte concentration.
-
Quantification: A calibration curve is generated using known concentrations of the analyte, and the concentration in the tissue sample is determined by comparing its response to the calibration curve.
-
Visualizations
Caption: Relationship between this compound's lipophilicity and tissue ACE inhibition.
Caption: Experimental workflow for measuring drug concentration in tissue.
Conclusion
This compound's high lipophilicity is a defining characteristic that underpins its enhanced tissue penetration and potent inhibition of local ACE. This leads to a more effective and sustained therapeutic effect compared to less lipophilic ACE inhibitors. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of lipophilicity and tissue distribution, which are essential for the preclinical and clinical development of new drug candidates. A thorough understanding of these principles is critical for researchers and drug development professionals seeking to optimize the pharmacokinetic and pharmacodynamic properties of novel therapeutics.
References
- 1. Human physiologically based pharmacokinetic model for ACE inhibitors: ramipril and ramiprilat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristics of a new angiotensin converting enzyme inhibitor: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ramipril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Enalapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
In-Depth Technical Guide: Molecular Docking Studies of Delapril with Angiotensin-Converting Enzyme
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delapril, a potent, lipophilic, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor, is a prodrug that is metabolized into two active forms: this compound diacid and 5-hydroxy this compound diacid. These metabolites are responsible for its therapeutic effects in managing hypertension. This technical guide provides a comprehensive overview of the molecular interactions between this compound's active metabolites and the angiotensin-converting enzyme, based on available data and established computational methodologies. While specific molecular docking studies detailing the binding energy and precise interacting residues for this compound are not extensively available in public literature, this guide outlines the standard experimental protocols for such studies and presents known quantitative data on this compound's binding affinity. Furthermore, we provide visualizations of the relevant biological pathways and a typical molecular docking workflow to facilitate a deeper understanding for researchers in drug design and development.
Introduction to this compound and Angiotensin-Converting Enzyme (ACE)
This compound is an effective antihypertensive agent that functions by inhibiting the angiotensin-converting enzyme (ACE). ACE is a key zinc-dependent metalloproteinase in the renin-angiotensin-aldosterone system (RAAS), responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, this compound and its active metabolites reduce the production of angiotensin II, leading to vasodilation and a decrease in blood pressure.[1][2][3] this compound's high lipophilicity contributes to its potent inhibition of tissue-bound ACE.[3]
Quantitative Data Presentation
While detailed molecular docking simulation results for this compound are scarce in publicly accessible literature, experimental data on the binding affinity of its active metabolite, delaprilat (this compound diacid), to the C-domain of ACE in various human tissues have been reported. The following table summarizes these findings.
| Tissue | pKi of Delaprilat (C-site affinity) |
| Coronary Artery | 9.97 ± 0.15 |
| Lung | 9.40 ± 0.14 |
| Heart | 9.32 ± 0.12 |
| Saphenous Vein | 9.25 ± 0.11 |
| Mammary Artery | 9.10 ± 0.14 |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.
For the purpose of comparison, the following table includes binding energy data from molecular docking studies of other well-known ACE inhibitors.
| ACE Inhibitor | Binding Energy (kcal/mol) | PDB ID of ACE Structure |
| Captopril | -6.36 | 1UZF |
| Lisinopril | -7.8 (example value) | 1O86 |
| Enalaprilat | Not explicitly found | 1UZE |
Experimental Protocols for Molecular Docking of ACE Inhibitors
The following outlines a standard, detailed protocol for conducting a molecular docking study of a ligand, such as this compound's active metabolites, with the angiotensin-converting enzyme.
3.1. Protein and Ligand Preparation
-
Protein Structure Retrieval: The three-dimensional crystal structure of the human angiotensin-converting enzyme is obtained from the Protein Data Bank (PDB). Commonly used PDB IDs for ACE in complex with inhibitors include 1UZF (with captopril) and 1O86 (with lisinopril).[4][5]
-
Protein Preparation:
-
Water molecules and any co-crystallized ligands are removed from the PDB file.
-
Polar hydrogen atoms are added to the protein structure.
-
Kollman charges are assigned to the protein atoms.
-
The protein structure is saved in the PDBQT file format, which is required for docking software like AutoDock.
-
-
Ligand Structure Preparation:
-
The 2D structures of the ligands (this compound diacid and 5-hydroxy this compound diacid) are drawn using chemical drawing software like ChemDraw or obtained from a database such as PubChem.
-
The 2D structures are converted to 3D structures.
-
Energy minimization of the 3D ligand structures is performed using a suitable force field (e.g., MMFF94).
-
Gasteiger charges are computed for the ligand atoms.
-
The ligand structures are saved in the PDBQT file format.
-
3.2. Molecular Docking Simulation
-
Grid Box Definition: A grid box is defined around the active site of the ACE protein. The dimensions and center of the grid box are set to encompass the entire binding pocket, which is typically identified based on the position of the co-crystallized ligand in the original PDB file. The active site of ACE is known to contain a catalytic zinc ion (Zn²⁺).
-
Docking Algorithm: A docking program such as AutoDock Vina is used to perform the simulation. The Lamarckian Genetic Algorithm is a commonly employed algorithm for exploring the conformational space of the ligand within the protein's active site.
-
Docking Parameters: The number of genetic algorithm runs and the maximum number of energy evaluations are set. Typically, 10 to 100 runs are performed to ensure a thorough search of the conformational space.
-
Analysis of Results: The docking results are analyzed to identify the best binding pose of the ligand, which is the conformation with the lowest binding energy. The binding energy (usually in kcal/mol) provides an estimate of the binding affinity. The interactions between the ligand and the amino acid residues of the protein's active site (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like PyMOL or Discovery Studio Visualizer.
Visualization of Pathways and Workflows
4.1. Renin-Angiotensin-Aldosterone System (RAAS) and the Action of this compound
Caption: The inhibitory action of this compound on the Renin-Angiotensin-Aldosterone System.
4.2. Molecular Docking Experimental Workflow
Caption: A typical workflow for a molecular docking experiment.
Concluding Remarks
This technical guide has provided a framework for understanding the molecular docking of this compound with the angiotensin-converting enzyme. While specific computational studies on this compound are not widely reported, the provided experimental protocols, based on established methodologies for other ACE inhibitors, offer a robust guide for researchers wishing to conduct such investigations. The quantitative data on the binding affinity of delaprilat highlight its potent interaction with the C-domain of ACE. Future in silico studies are warranted to elucidate the precise binding modes and interacting residues of this compound's active metabolites, which would further aid in the rational design of novel and more effective ACE inhibitors.
References
Foundational Research on Delapril's Effects on Endothelial Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delapril, a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor, plays a significant role in the management of hypertension and heart failure. Beyond its primary blood pressure-lowering effects, this compound exerts beneficial actions on endothelial function. This technical guide provides an in-depth overview of the foundational research investigating the effects of this compound on the endothelium. It summarizes key quantitative data from preclinical and clinical studies, details experimental methodologies, and visualizes the core signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of cardiovascular drug development.
Introduction
The endothelium is a critical regulator of vascular homeostasis, and its dysfunction is a hallmark of various cardiovascular diseases, including hypertension and atherosclerosis. Angiotensin II, a key component of the renin-angiotensin-aldosterone system (RAAS), is a potent vasoconstrictor and contributes to endothelial dysfunction by promoting oxidative stress and inflammation. This compound, by inhibiting the angiotensin-converting enzyme (ACE), reduces the production of angiotensin II and potentiates the effects of bradykinin, a vasodilator that stimulates the release of nitric oxide (NO) from the endothelium. This dual mechanism of action contributes to its positive effects on endothelial health.
Core Signaling Pathways
This compound's primary mechanism of action on endothelial function involves the inhibition of ACE, which has two major downstream consequences: the reduction of angiotensin II formation and the potentiation of bradykinin.
Caption: this compound's dual mechanism on RAAS and Bradykinin pathways.
Quantitative Data on Endothelial Function
Preclinical Studies
Preclinical research has provided significant quantitative evidence of this compound's positive impact on endothelial function, primarily in animal models of hypercholesterolemia and hypertension.
Table 1: Effect of this compound on Atherosclerosis and Endothelium-Dependent Relaxation in Cholesterol-Fed Rabbits
| Treatment Group | Dose (mg/kg/day) | Aortic Area Covered by Lesions (%) | Maximal Endothelium-Dependent Relaxation (%) |
| Control (Untreated) | - | 38.2 ± 6.4 | 48.26 ± 3.05 |
| This compound | 5 | 23.3 ± 4.1 | 51.80 ± 12.18 |
| This compound | 10 | 21.3 ± 2.4 | 59.74 ± 5.16 |
| This compound | 20 | 18.5 ± 3.3 | 69.13 ± 8.70 |
| Captopril | 25 | 14.5 ± 5.1 | 67.67 ± 6.72 |
Data from a study on cholesterol-fed rabbits, demonstrating a dose-dependent inhibition of atherosclerosis and restoration of endothelial function with this compound treatment.
Table 2: Effect of this compound on Vascular Angiotensin II Release in Spontaneously Hypertensive Rats (SHR)
| Treatment | Condition | Angiotensin II Release (pg/30 min) | Percent Inhibition of Angiotensin II Release |
| Control SHR | Spontaneous Release | 50 - 110 | - |
| This compound Diacid (DPD) | In vitro (5 x 10-6 mol/L) | - | ~51% |
| This compound | Oral Pretreatment (10 mg/kg/day for 2 weeks) | - | 61% |
| 5-hydroxy-DPD | Oral Pretreatment (10 mg/kg/day for 2 weeks) | - | 73% |
Data from a study in spontaneously hypertensive rats, showing the suppression of vascular angiotensin II release by this compound and its active metabolites.
Clinical Studies
Experimental Protocols
Assessment of Endothelium-Dependent Relaxation in Rabbit Aorta
The following is a generalized protocol based on standard methodologies for assessing vascular reactivity in isolated aortic rings, as would be applied in studies such as the one investigating this compound's effects in cholesterol-fed rabbits.
Caption: Experimental workflow for assessing endothelium-dependent relaxation.
Detailed Steps:
-
Animal Model: Male New Zealand white rabbits are fed a cholesterol-rich diet to induce hypercholesterolemia and endothelial dysfunction.
-
Aorta Isolation: After a specified treatment period with this compound or a control, the rabbits are euthanized, and the thoracic aorta is carefully excised.
-
Ring Preparation: The aorta is cleaned of adherent tissue and cut into rings of 2-3 mm in width.
-
Organ Bath Setup: The aortic rings are mounted between two stainless steel hooks in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.
-
Equilibration and Pre-contraction: The rings are allowed to equilibrate under a resting tension of 2g for at least 60 minutes. Following equilibration, the rings are pre-contracted with a submaximal concentration of phenylephrine to induce a stable contraction.
-
Endothelium-Dependent Relaxation: Once a stable plateau of contraction is reached, cumulative concentrations of an endothelium-dependent vasodilator, such as acetylcholine, are added to the organ bath.
-
Data Acquisition and Analysis: The changes in isometric tension are continuously recorded. The relaxation response is expressed as a percentage of the pre-contraction induced by phenylephrine.
Measurement of Vascular Angiotensin II Release in Perfused Rat Hind Limb
This protocol describes the methodology used to measure the local release of angiotensin II from the vascular bed of the hind limbs in spontaneously hypertensive rats (SHR).
Caption: Workflow for measuring vascular Angiotensin II release.
Detailed Steps:
-
Animal Model: Spontaneously hypertensive rats (SHR) are used as a model of genetic hypertension.
-
Surgical Preparation: The rats are anesthetized, and the femoral artery of one hind limb is cannulated for perfusion.
-
Perfusion: The hind limb is perfused at a constant flow rate with a modified Krebs-Ringer solution that is free of angiotensinogen. This ensures that any angiotensin II detected in the perfusate is of local vascular origin.
-
Sample Collection: The perfusate is collected over specified time intervals.
-
Angiotensin II Extraction: The collected perfusate is passed through Sep-Pak C18 cartridges to extract and concentrate the angiotensin II.
-
Quantification: The amount of angiotensin II in the extracts is quantified using a specific radioimmunoassay (RIA).
-
Experimental Interventions: The effects of this compound and its metabolites are assessed by either adding them directly to the perfusion medium (in vitro) or by orally pretreating the rats for a period before the experiment.
Discussion and Future Directions
The foundational research on this compound consistently demonstrates its beneficial effects on endothelial function in preclinical models. The primary mechanisms involve the suppression of the vasoconstrictor and pro-inflammatory effects of angiotensin II and the enhancement of the vasodilatory and protective actions of bradykinin. The quantitative data from animal studies on atherosclerosis and local angiotensin II production provide strong evidence for its vasculoprotective properties.
However, a notable gap exists in the form of comprehensive human clinical trials specifically designed to quantify the effects of this compound on direct markers of endothelial function such as flow-mediated dilation, nitric oxide bioavailability, and endothelin-1 levels. While the broader class of ACE inhibitors is known to improve these parameters, this compound-specific data would be invaluable for a more precise understanding of its clinical profile.
Future research should focus on well-designed clinical trials in hypertensive and other at-risk patient populations to elucidate the magnitude of this compound's impact on these key endothelial markers. Such studies would further solidify the understanding of its role in not only managing blood pressure but also in preserving and restoring vascular health.
Conclusion
This compound's multifaceted mechanism of action, centered on the inhibition of the renin-angiotensin-aldosterone system and the potentiation of the bradykinin pathway, provides a solid foundation for its beneficial effects on endothelial function. Preclinical data robustly support its role in mitigating atherosclerosis and reducing local angiotensin II production. While more clinical data on specific endothelial markers are needed, the existing evidence positions this compound as a valuable therapeutic agent for cardiovascular protection beyond its antihypertensive efficacy. This guide serves as a foundational resource for further exploration and research into the vasculoprotective effects of this compound.
Delapril's Role in Cardiac Remodeling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial investigations into the role of the angiotensin-converting enzyme (ACE) inhibitor, delapril, in cardiac remodeling. Cardiac remodeling, a key pathophysiological process in the development of heart failure, involves alterations in the size, shape, and function of the heart in response to injury or stress. This document summarizes key quantitative data from clinical and preclinical studies, details common experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Core Findings on this compound and Cardiac Remodeling
This compound, a non-sulfhydryl ACE inhibitor, has demonstrated beneficial effects in mitigating cardiac remodeling.[1] Its high lipophilicity may contribute to a more potent inhibition of vascular wall angiotensin-converting enzyme activity.[1][2] Studies have shown its efficacy in reducing left ventricular hypertrophy (LVH), improving cardiac function in heart failure, and influencing fibrosis markers.[2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies investigating the effects of this compound on cardiac remodeling parameters.
Table 1: this compound in Hypertensive Patients with Left Ventricular Hypertrophy
| Parameter | Baseline | 6 Months | 12 Months | p-value |
| Blood Pressure (mmHg) | Data not available | Significantly decreased | Significantly decreased | <0.05 |
| Serum PIIIP (μg/L) | Data not available | Significantly decreased | Significantly decreased | <0.05 |
| Left Ventricular Mass (g) | Data not available | Significantly decreased | Significantly decreased | <0.05 |
| LV Fractional Shortening (%) | Data not available | Increased | Increased | <0.05 |
| Data from a study with 15 hypertensive patients treated with this compound 30 mg/day.[3] PIIIP (procollagen type III amino-terminal peptide) is a marker of collagen synthesis and fibrosis. |
Table 2: this compound in Patients with Congestive Heart Failure (CHF) - Comparative Study with Enalapril
| Parameter | This compound Group | Enalapril Group |
| Improvement in NYHA Class (at least one class) | 20% of patients | 14% of patients |
| Left Ventricular End-Systolic Volume (LVESV) | Significant decrease at 3 and 6 months | No significant change reported |
| Ejection Fraction | Significant improvement at 6 months | Significant improvement at 6 months |
| Data from a 6-month multicenter, randomized, open, parallel-group study in patients with NYHA class II and III CHF.[4] |
Table 3: this compound in Post-Myocardial Infarction (MI) Remodeling (DRAMI Trial Sub-study)
| Parameter | ACEi + Placebo | ACEi + IS5MN | p-value |
| Change in LVEDV (mL) | +17.4 ± 5.0 | +4.2 ± 4.4 | 0.0439 |
| Change in LVESV (mL) | +7.5 ± 3.9 | -5.5 ± 2.9 | 0.0052 |
| Change in LVEF (%) | +1.9 ± 1.3 | +6.7 ± 1.2 | 0.0119 |
| Results from the DRAMI (this compound Remodeling After Acute Myocardial Infarction) trial after 3 months. The ACE inhibitor group included patients receiving either this compound or lisinopril, combined with isosorbide-5-mononitrate (IS5MN) or placebo.[5] |
Table 4: this compound in Spontaneously Hypertensive Rats (SHR)
| Parameter | Untreated SHR | This compound-treated SHR |
| Cardiac Hypertrophy | Present | Regression observed |
| Fibrotic Area | Increased | Reduction observed |
| Type I Collagen | Increased | Decreased |
| Qualitative results from a 5-week study where 15-week-old male SHRs were administered this compound (2 mg/kg/day).[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are generalized experimental protocols based on the cited studies.
Clinical Trial Protocol: this compound in Hypertensive Patients
-
Patient Selection: Patients diagnosed with essential hypertension and evidence of left ventricular hypertrophy on echocardiography.
-
Study Design: A prospective, open-label study.
-
Treatment: this compound hydrochloride administered orally at a dose of 30 mg/day for 12 months.[3]
-
Assessments:
-
Echocardiography: M-mode, 2D, and Doppler echocardiography performed at baseline, 6 months, and 12 months to measure left ventricular mass (LVM), left ventricular end-diastolic and end-systolic volumes (LVEDV, LVESV), and ejection fraction (LVEF).[3]
-
Biochemical Markers: Serum concentrations of procollagen type III amino-terminal peptide (PIIIP) measured at baseline, 6 months, and 12 months.[3]
-
Blood Pressure: Monitored at regular intervals throughout the study.
-
-
Statistical Analysis: Paired t-tests or repeated measures ANOVA to compare changes from baseline. Correlations between variables assessed using Pearson's correlation coefficient.
Preclinical Protocol: this compound in a Rat Model of Hypertensive Cardiac Remodeling
-
Animal Model: Spontaneously Hypertensive Rats (SHR) are a common model for hypertension-induced cardiac hypertrophy. Age-matched Wistar-Kyoto (WKY) rats serve as normotensive controls.[2]
-
Study Groups:
-
Untreated SHR (Control)
-
This compound-treated SHR
-
WKY (Normotensive control)
-
-
Treatment: this compound administered in drinking water or via oral gavage at a specified dose (e.g., 2 mg/kg/day) for a defined period (e.g., 5 weeks).[2]
-
Assessments:
-
Echocardiography: Performed at baseline and at the end of the study to assess cardiac morphology and function.
-
Hemodynamic Measurements: Blood pressure measured via tail-cuff method or telemetry.
-
Histological Analysis: Hearts are excised, weighed, and fixed. Sections are stained with hematoxylin and eosin (H&E) for myocyte size and picrosirius red or Masson's trichrome for fibrosis quantification.[2]
-
Immunohistochemistry: Staining for specific collagen types (e.g., type I and III) to assess changes in the extracellular matrix.[2]
-
Biochemical Analysis: Plasma levels of natriuretic peptides (ANP, BNP) can be measured as markers of cardiac stress.[2]
-
-
Statistical Analysis: ANOVA followed by post-hoc tests to compare between groups.
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound on cardiac remodeling are primarily attributed to its inhibition of the Renin-Angiotensin System (RAS).
Signaling Pathway of ACE Inhibition in Cardiac Remodeling
Caption: ACE inhibition by this compound blocks the conversion of Angiotensin I to Angiotensin II, a key mediator of cardiac remodeling.
Experimental Workflow for Preclinical Investigation of this compound
Caption: A typical experimental workflow for evaluating the effects of this compound on cardiac remodeling in a preclinical model.
References
- 1. Benefits of this compound in hypertensive patients along the cardiovascular continuum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of an ACE inhibitor and an AT1 receptor antagonist on cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term effects of this compound hydrochloride on procollagen type III amino-terminal peptide, left ventricular mass and left ventricular function in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and efficacy study of this compound versus enalapril in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beneficial effects of angiotensin-converting enzyme inhibitor and nitrate association on left ventricular remodeling in patients with large acute myocardial infarction: the this compound Remodeling after Acute Myocardial Infarction (DRAMI) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Establishing a Delapril Dose-Response Curve in Cultured Endothelial Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Delapril is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension.[1] ACE inhibitors exert their effects by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[2] This inhibition leads to vasodilation and a reduction in blood pressure. Beyond its primary mechanism, this compound, like other ACE inhibitors, is known to improve endothelial function.[3][4] This is largely attributed to the potentiation of bradykinin, a vasodilator that stimulates the production of nitric oxide (NO) in endothelial cells.[5][6]
Nitric oxide is a critical signaling molecule that plays a key role in maintaining vascular homeostasis. It is produced by endothelial nitric oxide synthase (eNOS) and leads to smooth muscle relaxation, inhibition of platelet aggregation, and reduced inflammation. Understanding the dose-dependent effect of this compound on endothelial NO production is crucial for elucidating its therapeutic benefits and for the development of novel cardiovascular drugs.
These application notes provide a detailed protocol for establishing a dose-response curve for this compound in cultured human umbilical vein endothelial cells (HUVECs). The protocols cover cell culture, this compound treatment, measurement of nitric oxide production, and assessment of cell viability.
Data Presentation
The following tables provide a template for organizing and presenting the quantitative data obtained from the described experiments.
Table 1: Dose-Response of this compound on Nitric Oxide Production in HUVECs
| This compound Concentration (M) | Nitrite Concentration (µM) ± SD | Fold Change vs. Control |
| 0 (Control) | 1.0 | |
| 10⁻⁹ | ||
| 10⁻⁸ | ||
| 10⁻⁷ | ||
| 10⁻⁶ | ||
| 10⁻⁵ |
Table 2: Effect of this compound on HUVEC Viability (MTT Assay)
| This compound Concentration (M) | Absorbance (570 nm) ± SD | % Viability vs. Control |
| 0 (Control) | 100 | |
| 10⁻⁹ | ||
| 10⁻⁸ | ||
| 10⁻⁷ | ||
| 10⁻⁶ | ||
| 10⁻⁵ |
Experimental Protocols
HUVEC Cell Culture
This protocol describes the culture of Human Umbilical Vein Endothelial Cells (HUVECs), a widely used model for studying endothelial cell biology.[5][7][8][9]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
0.05% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 and T-25 cell culture flasks, 96-well plates
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Thawing and Plating:
-
Rapidly thaw a cryopreserved vial of HUVECs in a 37°C water bath.
-
Transfer the cells to a T-75 flask containing 15 mL of pre-warmed Endothelial Cell Growth Medium.
-
Incubate at 37°C with 5% CO₂. Change the medium after 24 hours to remove residual cryoprotectant.
-
-
Cell Maintenance:
-
Change the medium every 2-3 days.
-
Observe the cells daily for confluence. HUVECs should exhibit a cobblestone morphology.
-
-
Subculturing:
-
When cells reach 80-90% confluence, aspirate the medium and wash the cell monolayer with sterile PBS.
-
Add 3 mL of 0.05% Trypsin-EDTA to the T-75 flask and incubate for 2-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin with 6 mL of medium containing FBS.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and plate into new flasks or 96-well plates at the desired density (e.g., 5,000-10,000 cells/cm²).
-
This compound Treatment
Materials:
-
This compound hydrochloride
-
Sterile, deionized water or DMSO for stock solution preparation
-
Endothelial Cell Growth Medium (serum-free for the experiment)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent and sterilize by filtration.
-
Cell Seeding: Seed HUVECs in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere and reach confluence (typically 24-48 hours).
-
Serum Starvation: Before treatment, replace the growth medium with serum-free medium and incubate for 2-4 hours. This minimizes the interference of growth factors present in the serum.
-
This compound Dilution and Treatment:
-
Prepare serial dilutions of this compound from the stock solution in serum-free medium to achieve the final desired concentrations (e.g., 10⁻⁹ M to 10⁻⁵ M).
-
Aspirate the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubate the plates for the desired time period (e.g., 24 hours) at 37°C with 5% CO₂.
-
Nitric Oxide Measurement (Griess Assay)
The Griess assay is a colorimetric method for the quantification of nitrite (NO₂⁻), a stable and quantifiable metabolite of NO in cell culture supernatant.[6][10][11][12]
Materials:
-
Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (NaNO₂) standard solution
-
Cell culture supernatant from this compound-treated HUVECs
-
96-well microplate reader
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of sodium nitrite standards in the same medium used for the experiment (e.g., 0-100 µM).
-
-
Assay:
-
After the this compound incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of the Griess Reagent to each well containing the standards and samples.
-
Incubate at room temperature for 10-15 minutes, protected from light. A purple/magenta color will develop.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the nitrite concentration in the unknown samples by interpolating from the standard curve.
-
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][3][13]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate with this compound-treated HUVECs
Procedure:
-
MTT Addition:
-
After the this compound treatment period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the control group (100% viability).
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Mandatory Visualizations
Caption: Experimental workflow for determining the dose-response of this compound.
References
- 1. Differences in the effect of angiotensin-converting enzyme inhibitors on the rate of endothelial cell apoptosis: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 細胞計数・セルヘルス分析 [sigmaaldrich.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound slows the progression of atherosclerosis and maintains endothelial function in cholesterol-fed rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and Culture of Human Umbilical Vein Endothelial Cells (HUVECs) | Springer Nature Experiments [experiments.springernature.com]
- 6. Nitric Oxide Griess Assay [bio-protocol.org]
- 7. A protocol for isolation and culture of human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biocat.com [biocat.com]
- 9. Culture of human endothelial cells from umbilical veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol Griess Test [protocols.io]
- 11. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. broadpharm.com [broadpharm.com]
Application Notes and Protocols: Long-Term Delapril Administration in Research Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Delapril is a lipophilic, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor.[1][2] As an esterified prodrug, it is metabolized in vivo to its active diacid derivatives, primarily delaprilat (M-I) and 5-hydroxy-indane diacid (M-III).[1][3] Its primary mechanism of action is the inhibition of ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).[4][5] By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, this compound leads to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure and fluid retention.[4][5]
Due to its high lipophilicity, this compound demonstrates potent and long-lasting inhibition of vascular ACE, making it a valuable tool in preclinical cardiovascular research.[1][2] Long-term administration in animal models is crucial for evaluating its efficacy in preventing or reversing chronic pathological conditions. Common applications include studying its effects on hypertension, cardiac hypertrophy, renal dysfunction, stroke prevention, and the progression of atherosclerosis.[1][6][7]
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)
The diagram below illustrates the RAAS cascade and the point of intervention for this compound. This compound inhibits Angiotensin-Converting Enzyme (ACE), thereby preventing the formation of Angiotensin II and mitigating its downstream pathological effects.
Caption: Mechanism of this compound action within the RAAS pathway.
General Experimental Design and Workflow
A typical long-term study involving this compound administration follows a structured workflow from acclimatization to terminal analysis. Careful planning of each stage is critical for obtaining reproducible and relevant data.
Key Considerations:
-
Animal Model Selection: The choice of animal model is fundamental. Spontaneously Hypertensive Rats (SHR) and Stroke-Prone SHR (SHRSP) are widely used for hypertension and stroke research.[2][6][8][9] For atherosclerosis studies, cholesterol-fed rabbit models are common.[7] The model should be chosen to best represent the human disease state under investigation.[10][11]
-
Dosing and Administration: this compound is typically administered orally (p.o.), often dissolved in drinking water, mixed in feed, or given by daily gavage.[6][12] Doses in rodent and rabbit studies commonly range from 1 to 20 mg/kg/day.[1][6][7] A novel approach for long-term oral delivery involves mixing the compound in a solid hydration gel matrix, which can be beneficial for drugs with poor palatability.[13]
-
Duration: "Long-term" is context-dependent. Published studies with this compound range from two to five weeks or longer, sufficient to observe significant changes in chronic disease markers.[6][8]
-
Controls: A vehicle-treated control group is mandatory. This group receives the same administration procedure and vehicle as the treatment group, but without the active drug, to control for any effects of the procedure itself.
Caption: Standard workflow for a long-term preclinical study.
Summary of Quantitative Data
The following tables summarize dosages, durations, and key findings from representative long-term studies involving this compound.
Table 1: Summary of Long-Term this compound Administration Protocols in Animal Models
| Animal Model | This compound Dose | Administration Route | Duration | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) | 10 mg/kg/day | Oral (in drinking solution) | 4-5 weeks | Decreased blood pressure; completely inhibited stroke signs and increased urinary protein; reduced cardiac hypertrophy. | [6] |
| Spontaneously Hypertensive Rats (SHR) | 10 mg/kg/day | Oral | 2 weeks | Produced a sustained antihypertensive effect; suppressed vascular Angiotensin II release by 73%. | [8][9] |
| Cholesterol-Fed Rabbits | 5, 10, and 20 mg/kg/day | Oral | Not Specified | Dose-dependently inhibited the development of aortic atherosclerotic lesions and restored endothelium-dependent relaxation. |[7] |
Table 2: Example Endpoint Data from this compound Study in SHRSP
| Parameter | Control Group (Salt-Loaded) | This compound Group (10 mg/kg/day) | Outcome | Reference |
|---|---|---|---|---|
| Incidence of Stroke Signs | Increased | Completely Inhibited | Prevention of stroke | [6] |
| Urinary Protein Excretion | Increased | Completely Inhibited | Prevention of kidney dysfunction | [6] |
| Blood Pressure | Severely Hypertensive | Decreased | Antihypertensive effect | [6] |
| Left Ventricular Weight | N/A (Normal Diet) | Significantly Decreased (after 5 weeks) | Attenuation of cardiac hypertrophy |[6] |
Detailed Experimental Protocols
Protocol 1: Evaluation of Antihypertensive and Organ-Protective Effects in Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)
-
Objective: To assess the long-term efficacy of this compound in preventing hypertension-related complications such as stroke, kidney dysfunction, and cardiac hypertrophy. This protocol is based on the methodology described by Inada et al., 1995.[6]
-
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., 1% NaCl drinking solution)
-
Blood pressure measurement system (e.g., tail-cuff method)
-
Metabolic cages for urine collection
-
Histology equipment
-
-
Animals:
-
Male Stroke-Prone Spontaneously Hypertensive Rats (SHRSP), 6 weeks of age.
-
Animals should be housed in a temperature- and light-controlled environment with ad libitum access to food and water/vehicle.
-
-
Experimental Procedure:
-
Acclimatization: Acclimatize animals to housing conditions for at least one week.
-
Group Allocation: Randomly assign animals to two groups:
-
Control Group: Receives 1% NaCl drinking solution (vehicle).
-
Treatment Group: Receives this compound (10 mg/kg/day) dissolved in the 1% NaCl drinking solution.
-
-
Treatment Period: Administer the respective solutions as the sole source of drinking fluid for 4-5 weeks.
-
In-Life Monitoring:
-
Measure systolic blood pressure and heart rate weekly using the tail-cuff method.
-
Observe animals daily for clinical signs of stroke (e.g., hyperkinesia, paralysis).
-
At the end of the treatment period, place animals in metabolic cages for 24-hour urine collection to measure urinary protein excretion.
-
-
Terminal Procedures:
-
At the end of the study, euthanize animals according to approved institutional guidelines.
-
Excise the heart, blot dry, and weigh. Dissect the left ventricle and weigh it separately.
-
Collect tissues (heart, kidneys) for histological analysis (e.g., H&E staining) to assess cardiac hypertrophy and renal sclerosis.
-
-
-
Data Analysis: Compare blood pressure, incidence of stroke, urinary protein levels, and heart weight measurements between the control and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: Evaluation of Anti-Atherosclerotic Effects in Cholesterol-Fed Rabbits
-
Objective: To determine the effect of long-term this compound administration on the development of atherosclerosis and endothelial dysfunction in a hypercholesterolemic model. This protocol is based on the methodology described by Cominacini et al., 1998.[7]
-
Materials:
-
This compound hydrochloride
-
High-cholesterol rabbit chow (e.g., 1% cholesterol)
-
Equipment for lipid profile analysis (total cholesterol, HDL, triglycerides)
-
Organ bath system for vascular reactivity studies
-
Stains for lesion quantification (e.g., Sudan IV)
-
-
Animals:
-
Male New Zealand White rabbits.
-
House animals individually with ad libitum access to their assigned diet and water.
-
-
Experimental Procedure:
-
Acclimatization: Acclimatize animals to housing for one week on a standard diet.
-
Group Allocation: Randomly assign animals to groups:
-
Control Group: Receives a high-cholesterol diet.
-
Treatment Groups: Receive the high-cholesterol diet plus this compound administered orally at different doses (e.g., 5, 10, and 20 mg/kg/day).
-
-
Treatment Period: Maintain animals on their respective diets and treatments for a duration sufficient to induce atherosclerotic lesions (e.g., 8-12 weeks).
-
In-Life Monitoring:
-
Monitor body weight weekly.
-
Collect blood samples periodically to measure plasma levels of total cholesterol, HDL, and triglycerides.
-
-
Terminal Procedures and Endpoint Analysis:
-
Perfuse the vascular system and carefully dissect the aorta.
-
Atherosclerotic Lesion Quantification: Open the aorta longitudinally, stain with Sudan IV, and quantify the percentage of the intimal surface area covered by lesions using digital image analysis.
-
Endothelial Function Assessment: Isolate aortic ring segments and mount them in an organ bath system. Assess endothelium-dependent relaxation in response to agents like acetylcholine after pre-constriction with norepinephrine.
-
-
Data Analysis: Compare lipid profiles, aortic lesion area, and vascular relaxation responses among the control and this compound-treated groups using ANOVA followed by post-hoc tests.
References
- 1. Pharmacokinetic and pharmacologic properties of this compound, a lipophilic nonsulfhydryl angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characteristics of a new angiotensin converting enzyme inhibitor: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of the newer ACE inhibitors. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 6. Effects of this compound on stroke, kidney dysfunction and cardiac hypertrophy in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound slows the progression of atherosclerosis and maintains endothelial function in cholesterol-fed rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The antihypertensive mechanism of this compound, a newly developed converting enzyme inhibitor, is related to the suppression of vascular angiotensin II release in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound on the vascular angiotensin II release in isolated hind legs of the spontaneously hypertensive rat: evidence for potential relevance of vascular angiotensin II to the maintenance of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chronic Treatment With the ACE Inhibitor Enalapril Attenuates the Development of Frailty and Differentially Modifies Pro- and Anti-inflammatory Cytokines in Aging Male and Female C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel approach for long-term oral drug administration in animal research - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Tissue-Specific ACE Inhibition by Delapril
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delapril is a lipophilic, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. As a prodrug, it is converted in vivo to its active diacid metabolites, which are responsible for its therapeutic effects. The high lipophilicity of this compound contributes to a more pronounced and sustained inhibition of tissue-bound ACE compared to less lipophilic inhibitors like captopril and enalapril.[1] This characteristic is particularly significant as the antihypertensive effects of ACE inhibitors are thought to be more closely correlated with the inhibition of tissue ACE, particularly in vascular tissues, rather than circulating plasma ACE.
These application notes provide detailed protocols for the quantification of tissue-specific ACE inhibition by this compound, focusing on ex vivo analysis in a preclinical model. The provided methodologies are essential for researchers investigating the pharmacodynamics of this compound and other ACE inhibitors, enabling a deeper understanding of their tissue-specific mechanisms of action.
Signaling Pathway of the Renin-Angiotensin System (RAS) and ACE Inhibition
The diagram below illustrates the central role of ACE in the Renin-Angiotensin System (RAS) and the mechanism of action of ACE inhibitors like this compound.
References
Delapril as a Tool to Investigate the Vascular Renin-Angiotensin System: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis.[1] While the circulating RAS has been extensively studied, the existence and functional significance of a local or tissue-specific RAS, particularly within the vasculature, has gained considerable attention.[2][3][4] This vascular RAS is implicated in the local control of arterial tone and may play a crucial role in the pathophysiology of hypertension.[2][3] Delapril, a nonsulfhydryl angiotensin-converting enzyme (ACE) inhibitor, serves as a valuable pharmacological tool to investigate the intricacies of the vascular RAS.[5][6][7] Its high lipophilicity allows for potent inhibition of vascular wall ACE, making it more effective in this regard than some other ACE inhibitors like captopril and enalapril.[5][8][9]
These application notes provide a comprehensive overview of the use of this compound to study the vascular RAS, including its mechanism of action, experimental protocols, and relevant data.
Mechanism of Action
This compound is a prodrug that is rapidly absorbed and converted in the liver to its active diacid metabolite, delaprilat.[8][10] Delaprilat is a potent inhibitor of angiotensin-converting enzyme (ACE), the key enzyme in the RAS cascade responsible for converting angiotensin I (Ang I) to the potent vasoconstrictor angiotensin II (Ang II).[10] By blocking ACE, this compound effectively reduces the formation of Ang II in both the circulation and, importantly, within the vascular tissue itself.[8][10] This inhibition of local Ang II production leads to vasodilation, a decrease in blood pressure, and a reduction in the downstream effects of Ang II, such as inflammation and tissue remodeling.[8][10]
Signaling Pathway of the Vascular Renin-Angiotensin System and the Action of this compound
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. The antihypertensive mechanism of this compound, a newly developed converting enzyme inhibitor, is related to the suppression of vascular angiotensin II release in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on the vascular angiotensin II release in isolated hind legs of the spontaneously hypertensive rat: evidence for potential relevance of vascular angiotensin II to the maintenance of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Characteristics of a new angiotensin converting enzyme inhibitor: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Pharmacokinetic and pharmacologic properties of this compound, a lipophilic nonsulfhydryl angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benefits of this compound in hypertensive patients along the cardiovascular continuum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
Application Notes and Protocols for Evaluating Delapril's Impact on Oxidative Stress Markers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Delapril, a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor, is primarily utilized for the management of hypertension.[1][2][3] Its mechanism of action involves the inhibition of ACE, leading to reduced production of angiotensin II, a potent vasoconstrictor.[4] This reduction in angiotensin II not only lowers blood pressure but may also mitigate oxidative stress, a key factor in the pathophysiology of cardiovascular diseases.[5][6][7] These application notes provide a detailed protocol for evaluating the antioxidant potential of this compound by measuring its impact on key oxidative stress markers.
Angiotensin II is known to contribute to the production of reactive oxygen species (ROS) through the activation of NADPH oxidase. By inhibiting angiotensin II production, this compound is hypothesized to reduce ROS generation and subsequently decrease oxidative damage.[5] This protocol outlines the methodologies for assessing lipid peroxidation via malondialdehyde (MDA) levels and for measuring the activity of crucial antioxidant enzymes: superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).
Signaling Pathway of this compound's Antioxidant Action
This compound's primary effect is on the Renin-Angiotensin System (RAS). By inhibiting ACE, this compound prevents the conversion of angiotensin I to angiotensin II. Angiotensin II, through its AT1 receptor, activates NADPH oxidase, a major source of superoxide radicals (O₂⁻). These radicals can lead to the formation of other ROS, causing cellular damage. By reducing angiotensin II levels, this compound is expected to downregulate this pathway, leading to a decrease in oxidative stress. Furthermore, some ACE inhibitors have been shown to increase the bioavailability of nitric oxide (NO), a vasodilator with antioxidant properties, by preventing the breakdown of bradykinin.[8][9][10]
Caption: this compound's inhibition of ACE reduces Angiotensin II, mitigating oxidative stress.
Experimental Workflow
The following diagram outlines the general workflow for assessing the impact of this compound on oxidative stress markers in a preclinical model.
Caption: Experimental workflow for evaluating this compound's effect on oxidative stress markers.
Data Presentation
Quantitative data from the following experimental protocols should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Malondialdehyde (MDA) Levels
| Treatment Group | Sample Type | MDA Concentration (nmol/mg protein) |
| Vehicle Control | e.g., Heart Tissue | Mean ± SD |
| This compound (Low Dose) | e.g., Heart Tissue | Mean ± SD |
| This compound (High Dose) | e.g., Heart Tissue | Mean ± SD |
Table 2: Effect of this compound on Antioxidant Enzyme Activity
| Treatment Group | Sample Type | SOD Activity (U/mg protein) | CAT Activity (U/mg protein) | GPx Activity (U/mg protein) |
| Vehicle Control | e.g., Kidney Homogenate | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (Low Dose) | e.g., Kidney Homogenate | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (High Dose) | e.g., Kidney Homogenate | Mean ± SD | Mean ± SD | Mean ± SD |
Experimental Protocols
Malondialdehyde (MDA) Assay Protocol
This protocol measures the level of lipid peroxidation by quantifying MDA, which reacts with thiobarbituric acid (TBA) to form a colored product.
Materials:
-
Tissue homogenate or plasma samples
-
Thiobarbituric acid (TBA) solution
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT)
-
MDA standard solution
-
Phosphate buffered saline (PBS)
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Homogenize tissues in ice-cold PBS containing BHT to prevent further oxidation. Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant.[11]
-
Reaction Mixture: To 100 µL of the sample supernatant, add 500 µL of TCA and 400 µL of TBA solution.
-
Incubation: Vortex the mixture and incubate at 95°C for 60 minutes.
-
Cooling and Centrifugation: Cool the tubes on ice for 10 minutes and then centrifuge at 10,000 x g for 10 minutes.
-
Measurement: Transfer the supernatant to a new tube or a microplate well and measure the absorbance at 532 nm.[11][12]
-
Quantification: Calculate the MDA concentration using a standard curve prepared with known concentrations of MDA.
Superoxide Dismutase (SOD) Activity Assay Protocol
This assay is based on the ability of SOD to inhibit the photochemical reduction of nitroblue tetrazolium (NBT).[13]
Materials:
-
Tissue homogenate or cell lysate
-
Phosphate buffer (pH 7.8)
-
NBT solution
-
L-methionine solution
-
Riboflavin solution
-
EDTA solution
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Prepare tissue homogenates or cell lysates in a suitable buffer and centrifuge to remove debris.[13][14]
-
Reaction Mixture: In a test tube or microplate well, combine the sample, phosphate buffer, NBT, L-methionine, and EDTA.
-
Initiation of Reaction: Add riboflavin to initiate the photochemical reaction and expose the mixture to a uniform light source for 15-20 minutes.
-
Measurement: Measure the absorbance at 560 nm. The inhibition of NBT reduction is proportional to the SOD activity.[13]
-
Calculation: One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate.
Catalase (CAT) Activity Assay Protocol
This protocol measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.
Materials:
-
Tissue homogenate or cell lysate
-
Phosphate buffer (pH 7.0)
-
Hydrogen peroxide (H₂O₂) solution
-
Spectrophotometer capable of measuring UV absorbance
Procedure:
-
Sample Preparation: Homogenize tissues or lyse cells in phosphate buffer and centrifuge to obtain a clear supernatant.[15]
-
Reaction Mixture: In a quartz cuvette, add phosphate buffer and the sample supernatant.
-
Initiation of Reaction: Add H₂O₂ solution to the cuvette to start the reaction.
-
Measurement: Immediately monitor the decrease in absorbance at 240 nm for 2-3 minutes. The rate of decrease is proportional to the catalase activity.
-
Calculation: Catalase activity can be calculated using the extinction coefficient of H₂O₂ at 240 nm.
Glutathione Peroxidase (GPx) Activity Assay Protocol
This assay measures GPx activity indirectly through a coupled reaction with glutathione reductase (GR).[16]
Materials:
-
Tissue homogenate or cell lysate
-
Phosphate buffer (pH 7.0)
-
Glutathione (GSH) solution
-
Glutathione reductase (GR) solution
-
NADPH solution
-
Tert-butyl hydroperoxide or cumene hydroperoxide
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Prepare a clear supernatant from tissue homogenates or cell lysates.[17]
-
Reaction Mixture: In a cuvette or microplate well, combine the phosphate buffer, sample, GSH, GR, and NADPH.
-
Initiation of Reaction: Add the peroxide substrate to start the reaction.[18]
-
Measurement: Monitor the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+. The rate of decrease is proportional to the GPx activity.[16]
-
Calculation: GPx activity is calculated based on the rate of NADPH oxidation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Benefits of this compound in hypertensive patients along the cardiovascular continuum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characteristics of a new angiotensin converting enzyme inhibitor: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 5. Enalapril treatment discloses an early role of angiotensin II in inflammation- and oxidative stress-related muscle damage in dystrophic mdx mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Role of Oxidative Stress in Hypertension: The Insight into Antihypertensive Properties of Vitamins A, C and E | MDPI [mdpi.com]
- 8. Therapeutic modulation of the nitric oxide: all ace inhibitors are not equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enalapril acts through release of nitric oxide in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of enalapril on exhaled nitric oxide in normotensive and hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2.7. Measurement of Malondialdehyde (MDA) Contents [bio-protocol.org]
- 12. assaygenie.com [assaygenie.com]
- 13. prometheusprotocols.net [prometheusprotocols.net]
- 14. assaygenie.com [assaygenie.com]
- 15. mmpc.org [mmpc.org]
- 16. mmpc.org [mmpc.org]
- 17. content.abcam.com [content.abcam.com]
- 18. raybiotech.com [raybiotech.com]
Determining the Cytotoxicity Profile of Delapril Using Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for researchers to evaluate the in vitro cytotoxicity of delapril, a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. The following protocols and guidelines will enable the determination of this compound's potential to induce cell death and inhibit cell proliferation, which are critical parameters in drug safety assessment.
Introduction
This compound is an orally active prodrug that is converted in the body to its active metabolites, this compound diacid and 5-hydroxy this compound diacid.[1] As an ACE inhibitor, it plays a crucial role in the management of hypertension by blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1] While the therapeutic effects of ACE inhibitors are well-documented, a thorough understanding of their potential cytotoxicity is essential for a complete safety profile. Some ACE inhibitors have been associated with idiosyncratic hepatotoxicity, which may be linked to the formation of reactive metabolites.[2]
This document outlines a panel of cell-based assays to characterize the cytotoxicity of this compound. These assays measure various cellular endpoints, including metabolic activity, membrane integrity, and apoptosis, to provide a comprehensive overview of the drug's effects on cell health.
Key Cell-Based Assays for Cytotoxicity Profiling
A multi-parametric approach is recommended to obtain a thorough understanding of this compound's cytotoxic potential. The following assays are fundamental in in vitro toxicology.
Cell Viability Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of living cells.
-
Neutral Red (NR) Assay: This assay assesses cell viability by measuring the uptake of the supravital dye neutral red into the lysosomes of viable cells.
Cytotoxicity Assays
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage, a hallmark of cytotoxicity.
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
-
Caspase Activity Assays: Caspases are a family of proteases that play a central role in the execution of apoptosis. Assays that measure the activity of key caspases, such as caspase-3 and caspase-7, can confirm the induction of apoptosis.
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in a clear and structured format to facilitate comparison and interpretation. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a compound in inhibiting a biological or biochemical function.
Table 1: In Vitro Cytotoxicity of this compound in [Cell Line Name] after 24-hour exposure
| Assay | Endpoint | IC50 (µM) |
| MTT | Cell Viability | Enter Data |
| Neutral Red | Cell Viability | Enter Data |
| LDH | Cytotoxicity (EC50) | Enter Data |
Table 2: Apoptotic and Necrotic Effects of this compound in [Cell Line Name] after 24-hour exposure
| Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control | Enter Data | Enter Data | Enter Data |
| This compound [Conc. 1] | Enter Data | Enter Data | Enter Data |
| This compound [Conc. 2] | Enter Data | Enter Data | Enter Data |
| This compound [Conc. 3] | Enter Data | Enter Data | Enter Data |
Experimental Protocols
The following are detailed protocols for the key cytotoxicity assays. These should be adapted and optimized for the specific cell lines and laboratory conditions being used.
MTT Assay Protocol
Principle: This assay is based on the ability of mitochondrial dehydrogenases in viable cells to cleave the tetrazolium rings of MTT, resulting in the formation of a dark blue, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Selected cell line (e.g., HepG2 for hepatotoxicity studies)
-
Cell culture medium and supplements
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
LDH Release Assay Protocol
Principle: This assay measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.
Materials:
-
LDH assay kit (commercially available)
-
Cell culture materials as described for the MTT assay
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release by treating a set of wells with a lysis buffer provided in the kit.
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit instructions (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] x 100.
Annexin V/PI Staining Protocol
Principle: This assay utilizes the binding of Annexin V to phosphatidylserine on the surface of apoptotic cells and the ability of propidium iodide (PI) to enter and stain the DNA of cells with compromised membranes.
Materials:
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
Flow cytometer
-
Cell culture materials
-
6-well plates
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound as described previously.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. Adherent cells can be detached using trypsin-EDTA.
-
Cell Staining: Wash the cells with cold PBS and resuspend them in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.
Visualizations
Experimental Workflow
References
Application of Delapril in Combination with Other Antihypertensive Agents: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the research and development of delapril in combination with other antihypertensive agents, primarily focusing on the diuretic indapamide and the calcium channel blocker manidipine. The information is compiled from a comprehensive review of clinical and preclinical studies to facilitate further research in this area.
Application Notes
The use of combination therapy is a cornerstone of modern hypertension management, as it often provides superior blood pressure control compared to monotherapy by targeting different physiological pathways.[1][2][3][4] this compound, a potent angiotensin-converting enzyme (ACE) inhibitor, is a logical candidate for combination therapy due to its mechanism of action within the renin-angiotensin-aldosterone system (RAAS).[2][3][4]
This compound and Indapamide Combination
The combination of this compound with a thiazide-like diuretic such as indapamide is a well-established and effective antihypertensive strategy.[1][2][3][4]
Rationale for Combination:
-
Synergistic Mechanism: this compound inhibits the production of angiotensin II, a potent vasoconstrictor, and reduces aldosterone secretion, leading to decreased sodium and water retention.[2][3][4] Indapamide promotes the excretion of sodium and water by inhibiting their reabsorption in the distal convoluted tubules of the kidneys.[5] This dual action leads to a more significant reduction in blood pressure than either agent alone.[1][2][3][4]
-
Counteraction of Reactive Renin Increase: Diuretics can cause a reactive increase in renin secretion. This compound, by inhibiting the RAAS, can counteract this effect, leading to a more sustained antihypertensive response.
-
Metabolic Neutrality: At the therapeutic dose of 2.5mg, indapamide has minimal adverse effects on glucose and lipid metabolism, making this combination suitable for patients with metabolic disorders.[1][2]
-
Cardioprotective and Renoprotective Effects: This combination has been shown to have favorable effects on cardiac parameters, including left ventricular mass index and ejection fraction.[1][2] It also provides renoprotective benefits.[1][2][3][4]
This compound and Manidipine Combination
The combination of this compound with a dihydropyridine calcium channel blocker like manidipine offers another effective approach to blood pressure control, particularly in high-risk patients.[6][7][8]
Rationale for Combination:
-
Complementary Mechanisms: this compound blocks the RAAS, while manidipine inhibits the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation.[8][9][10][11] These complementary actions result in a potent antihypertensive effect.[6][7]
-
Reduced Side Effects: ACE inhibitors like this compound can mitigate the ankle edema often associated with dihydropyridine calcium channel blockers.[8][9]
-
Enhanced Endothelial Function: Both ACE inhibitors and calcium channel blockers have been shown to improve endothelial function, which may contribute to their cardiovascular protective effects beyond blood pressure reduction.[1][9][10][12]
-
Nephroprotective and Fibrinolytic Benefits: The this compound/manidipine combination has demonstrated nephroprotective activity and an improvement in fibrinolytic balance, making it a valuable option for patients with diabetes or renal dysfunction.[6][7]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in combination with indapamide and manidipine from various clinical studies.
Table 1: Efficacy of this compound and Indapamide Combination Therapy
| Study/Reference | Patient Population | Treatment Arms | Duration | Mean Systolic Blood Pressure Reduction (mmHg) | Mean Diastolic Blood Pressure Reduction (mmHg) |
| Coruzzi et al. (1990)[13][14] | 15 patients with essential hypertension uncontrolled on ACE inhibitor monotherapy | This compound + Indapamide 2.5 mg/day | 12 weeks | Statistically significant reduction (specific values not provided) | Statistically significant reduction (specific values not provided) |
| Meta-analysis (2012)[15] | 643 patients with mild-to-moderate hypertension | This compound + Indapamide | - | Not specified as absolute values, but higher proportion of normalized patients compared to ACEi+HCTZ | Not specified as absolute values, but higher proportion of normalized patients compared to ACEi+HCTZ |
| Unspecified Study in Elderly[16] | 28 elderly hypertensive patients | This compound 30 mg + Indapamide 1.25 mg | 24 weeks | 23 | 28 |
Table 2: Efficacy of this compound and Manidipine Combination Therapy
| Study/Reference | Patient Population | Treatment Arms | Duration | Mean Systolic Blood Pressure Reduction (mmHg) | Mean Diastolic Blood Pressure Reduction (mmHg) |
| Luque Otero (2007)[8][9] | Non-responders to monotherapy | This compound 30 mg + Manidipine 10 mg | - | 16 | 10 |
| Phase III, multicenter, open-label trial[17][18] | Patients inadequately controlled on monotherapy | This compound 30 mg + Manidipine 10 mg | 12 weeks | 16.2 (from manidipine monotherapy) / 15.8 (from this compound monotherapy) | 10.1 (from manidipine monotherapy) / 11.0 (from this compound monotherapy) |
| Ambrosioni (1998); Bachelli et al (2002)[19] | 400 patients with mild to moderate hypertension | This compound 30 mg + Manidipine 10 mg | 6 weeks | 15 | 13 |
| Long-term follow-up study[19] | 309 mild to moderate hypertensives | This compound 30 mg + Manidipine 10 mg | 50 weeks | 21.8 | 14.3 |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of this compound combination therapies.
Protocol 1: Assessment of Antihypertensive Efficacy in a Clinical Trial
Objective: To evaluate the efficacy and safety of a fixed-dose combination of this compound and another antihypertensive agent (e.g., indapamide or manidipine) compared to monotherapy and/or placebo in patients with mild to moderate essential hypertension.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Participant Selection:
-
Inclusion Criteria: Male and female patients aged 18-75 years with a diagnosis of mild to moderate essential hypertension (e.g., sitting diastolic blood pressure [DBP] between 95 and 110 mmHg and systolic blood pressure [SBP] < 200 mmHg).
-
Exclusion Criteria: Secondary hypertension, severe hypertension, history of myocardial infarction or stroke within the last 6 months, significant renal or hepatic impairment, pregnancy, or lactation.
Methodology:
-
Washout Period: A 2-4 week single-blind placebo run-in period to discontinue any previous antihypertensive medications and establish baseline blood pressure.
-
Randomization: Eligible patients are randomly assigned to one of the treatment groups (e.g., this compound monotherapy, indapamide/manidipine monotherapy, this compound + indapamide/manidipine combination, placebo).
-
Treatment Period: A pre-defined treatment period, typically 8-12 weeks.
-
Blood Pressure Measurement:
-
Clinic Blood Pressure: Measured at each visit using a calibrated sphygmomanometer after the patient has been seated for at least 5 minutes. Three readings are taken, and the average is recorded.
-
Ambulatory Blood Pressure Monitoring (ABPM): Performed at baseline and at the end of the treatment period for 24 hours.[6] The device is programmed to record blood pressure at 15-30 minute intervals during the day and 30-60 minute intervals at night.
-
-
Data Analysis: The primary efficacy endpoint is the change from baseline in mean sitting DBP and SBP. Secondary endpoints include the percentage of responders (e.g., DBP reduction of ≥10 mmHg or normalization to <90 mmHg) and the change in 24-hour ambulatory blood pressure.
Protocol 2: Assessment of Left Ventricular Mass Index (LVMI)
Objective: To evaluate the effect of this compound combination therapy on left ventricular hypertrophy.
Methodology:
-
Echocardiography: M-mode and 2D echocardiography are performed at baseline and at the end of the study period by a trained sonographer blinded to the treatment allocation.[20][21]
-
Measurements: Left ventricular internal dimension at end-diastole (LVIDd), posterior wall thickness at end-diastole (PWTd), and interventricular septal thickness at end-diastole (IVSTd) are measured according to the American Society of Echocardiography guidelines.[22]
-
LV Mass Calculation: Left ventricular mass (LVM) is calculated using the Devereux formula: LVM (g) = 0.8 * {1.04 * [(LVIDd + PWTd + IVSTd)³ - LVIDd³]} + 0.6 g[22]
-
LVMI Calculation: LVM is indexed to body surface area (LVM/BSA) or height^2.7 (LVM/height^2.7) to obtain the LVMI.[22][23][24]
-
Data Analysis: The change in LVMI from baseline to the end of treatment is compared between the different treatment groups.
Protocol 3: Laboratory Assessment of Renin-Angiotensin-Aldosterone System (RAAS) Activity
Objective: To assess the pharmacological effects of this compound combination therapy on the RAAS.
Methodology:
-
Sample Collection: Venous blood samples are collected in the morning after the patient has been seated for at least 15 minutes.[17][25] Samples for plasma renin activity (PRA) and aldosterone are collected in pre-chilled EDTA tubes and immediately placed on ice.
-
Sample Processing: Plasma is separated by centrifugation at 4°C and stored at -20°C or lower until analysis.
-
Assay Methods:
-
Plasma Renin Activity (PRA): Measured by radioimmunoassay (RIA) or a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method that quantifies the generation of angiotensin I from endogenous angiotensinogen.[15][26]
-
Plasma Aldosterone Concentration (PAC): Measured by RIA or a chemiluminescence immunoassay.[27]
-
-
Data Analysis: Changes in PRA and PAC from baseline are compared between treatment groups.
Protocol 4: Adverse Event Monitoring and Reporting
Objective: To systematically monitor, document, and report all adverse events (AEs) to ensure patient safety.
Methodology:
-
AE Detection: AEs are identified through spontaneous reporting by the participant, direct questioning by the investigator at each visit, physical examinations, and laboratory tests.[28][29][30][31]
-
AE Documentation: All AEs are recorded in the participant's source documents and on the case report form, including a description of the event, onset and resolution dates, severity (mild, moderate, severe), and the investigator's assessment of its relationship to the study drug.[29][31]
-
Serious Adverse Event (SAE) Reporting: Any AE that is life-threatening, requires hospitalization, results in persistent or significant disability, or is a congenital anomaly is classified as an SAE.[29][32] All SAEs must be reported to the study sponsor and the institutional review board/ethics committee within 24 hours of the investigator becoming aware of the event.[29][32]
-
Data Analysis: The incidence and severity of all AEs are summarized and compared between treatment groups.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in this document.
Caption: Synergistic antihypertensive mechanism of this compound and Indapamide.
Caption: Complementary mechanisms of this compound and Manidipine.
Caption: General experimental workflow for a clinical trial.
References
- 1. Combination of ACE inhibitors and calcium antagonists: a logical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound plus indapamide: a review of the combination in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medscape.com [medscape.com]
- 5. medscape.com [medscape.com]
- 6. Twenty-four-hour ambulatory blood pressure monitoring and antihypertensive treatment: focus on ACE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combination this compound/manidipine as antihypertensive therapy in high-risk patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Manidipine-delapril combination in the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combination Therapy With an Angiotensin‐Converting Enzyme Inhibitor and a Calcium Channel Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcium antagonists and ACE inhibitors. Effect on endothelium and vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Effects of angiotensin converting enzyme inhibitor and calcium antagonist on endothelial function in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synergistic effects of calcium-channel and angiotensin-receptor blockers on endothelial function and inflammatory responses in a porcine drug-eluting stent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Antihypertensive treatment: a combination of this compound, a new ACE-inhibitor, and indapamide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effects of this compound in combination with indapamide on blood pressure and left ventricular mass in elderly hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. exeterlaboratory.com [exeterlaboratory.com]
- 18. Effects of the fixed combination of manidipine plus this compound in the treatment of hypertension inadequately controlled by monotherapy with either component: a phase III, multicenter, open-label, clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Manidipine–this compound combination in the management of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. ijmedicine.com [ijmedicine.com]
- 22. ahajournals.org [ahajournals.org]
- 23. Assessment of Left Ventricular Mass and Hypertrophy by Cardiovascular Magnetic Resonance Imaging in Pediatric Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Left ventricular mass and incident hypertension in individuals with initial optimal blood pressure: The Strong Heart Study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. droracle.ai [droracle.ai]
- 26. labcorp.com [labcorp.com]
- 27. academic.oup.com [academic.oup.com]
- 28. A practical guide to monitoring for adverse drug reactions during antihypertensive drug therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ro.hksyu.edu [ro.hksyu.edu]
- 30. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 31. research.refined.site [research.refined.site]
- 32. ccrps.org [ccrps.org]
Application Notes and Protocols: In Vitro Models for Studying Delapril's Effect on Vascular Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular inflammation is a critical underlying process in the initiation and progression of atherosclerosis and other cardiovascular diseases.[1][2] This process is characterized by the activation of endothelial cells, which line the interior of blood vessels. Activated endothelium increases the expression of adhesion molecules, such as Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1), and secretes pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[3] This leads to the recruitment and adhesion of leukocytes, primarily monocytes, to the vessel wall, a key event in atherosclerotic plaque formation.[2][3]
The Renin-Angiotensin System (RAS) is a significant modulator of vascular function, with its effector peptide, Angiotensin II (Ang II), exerting potent pro-inflammatory and pro-atherosclerotic effects.[4][5] Delapril is a lipophilic, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor that blocks the conversion of Angiotensin I to Angiotensin II.[5][6][7] Its high lipophilicity may allow for more effective inhibition of vascular and tissue ACE compared to other inhibitors.[6][7]
These application notes provide a detailed framework for utilizing in vitro models, primarily based on cultured human endothelial cells, to investigate and quantify the anti-inflammatory effects of this compound on the key pathological events of vascular inflammation.
Principle of the Method
The primary in vitro model utilizes a monolayer of cultured human endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), to mimic the vascular endothelium.[1][8] An inflammatory state is induced in these cells using well-characterized stimuli like TNF-α or Lipopolysaccharide (LPS).[8][9] This activation upregulates inflammatory signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) pathway, leading to a measurable inflammatory phenotype.[10][11]
The model allows for the assessment of this compound's therapeutic potential by pre-treating the endothelial cells with the compound before or during inflammatory stimulation. The anti-inflammatory efficacy is then quantified by measuring key downstream markers of inflammation, including cytokine secretion, adhesion molecule expression, and monocyte-endothelial cell adhesion.
Key Signaling Pathway: ACE, Angiotensin II, and NF-κB
Angiotensin II, acting through its AT1 receptor, is a potent activator of the NF-κB signaling cascade, a master regulator of inflammation.[10] Activation of NF-κB leads to the transcription of numerous pro-inflammatory genes, including cytokines and adhesion molecules.[12][13] As an ACE inhibitor, this compound is hypothesized to exert its anti-inflammatory effects by reducing Angiotensin II production, thereby suppressing downstream NF-κB activation and subsequent gene expression.
Caption: this compound inhibits ACE, reducing Angiotensin II-mediated NF-κB activation and inflammation.
Experimental Workflow
The overall experimental process follows a logical sequence from cell preparation to data acquisition and analysis. This workflow ensures reproducibility and allows for the systematic evaluation of this compound's effects across multiple inflammatory endpoints.
Caption: General workflow for assessing the anti-inflammatory effects of this compound in vitro.
Detailed Experimental Protocols
Protocol 1: HUVEC Culture and Inflammatory Stimulation
This protocol describes the basic culture of HUVECs and the method for inducing an inflammatory response.
-
Cell Culture: Culture HUVECs in Endothelial Growth Medium (EGM-2) supplemented with growth factors, at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed HUVECs into appropriate multi-well plates (e.g., 24-well or 96-well plates) and grow until they form a confluent monolayer.
-
Synchronization: Before treatment, starve the cells by replacing the growth medium with a basal medium (EBM-2) containing 0.5% Fetal Bovine Serum (FBS) for 4-6 hours. This minimizes the influence of growth factors.
-
Pre-treatment: Remove the starvation medium and add fresh basal medium containing various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) or a vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
Inflammatory Stimulation: To the this compound-containing wells, add an inflammatory stimulus such as TNF-α (final concentration 10 ng/mL) or LPS (final concentration 1 µg/mL).
-
Incubation: Incubate the plates for the desired period based on the downstream assay (e.g., 6 hours for RNA analysis, 12-24 hours for cytokine protein analysis and adhesion assays).
Protocol 2: Quantification of Pro-inflammatory Cytokines (ELISA)
This protocol measures the concentration of secreted cytokines (e.g., IL-6) in the cell culture supernatant.
-
Sample Collection: Following the incubation period (Protocol 1, Step 6), carefully collect the culture supernatant from each well. Centrifuge briefly to pellet any detached cells and use the clear supernatant for analysis.
-
ELISA Procedure: Perform a sandwich ELISA for the target cytokine (e.g., Human IL-6) according to the manufacturer's instructions.
-
Coat a 96-well plate with the capture antibody overnight.
-
Wash the plate and block non-specific binding sites for 1-2 hours.
-
Add standards and collected supernatants to the wells and incubate for 2 hours.
-
Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.
-
Wash the plate and add the TMB substrate solution. Allow color to develop in the dark.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
-
Data Acquisition: Immediately read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Protocol 3: Monocyte Adhesion Assay
This fluorescence-based assay quantifies the adhesion of monocytes to the stimulated HUVEC monolayer.[2][8][14]
-
HUVEC Preparation: Prepare and stimulate a confluent monolayer of HUVECs in a 96-well black, clear-bottom plate as described in Protocol 1.
-
Monocyte Labeling: While the HUVECs are incubating, label a monocytic cell line (e.g., THP-1 or U937) with a fluorescent dye such as Calcein-AM (2 µM) for 30 minutes at 37°C.
-
Washing Monocytes: Wash the labeled monocytes three times with serum-free medium to remove excess dye. Resuspend the cells at a concentration of 2 x 10⁵ cells/mL in fresh medium.
-
Co-incubation: After the HUVEC stimulation period, gently wash the monolayer twice with warm PBS to remove residual inflammatory stimuli.
-
Add Monocytes: Add 100 µL of the labeled monocyte suspension to each well of the HUVEC plate.
-
Adhesion Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for monocyte adhesion.
-
Washing: Gently wash the wells 3-4 times with warm PBS to remove non-adherent monocytes. Be careful not to disturb the HUVEC monolayer.
-
Data Acquisition: Read the fluorescence intensity in each well using a fluorescence plate reader (Excitation/Emission ~485/520 nm for Calcein-AM).
-
Analysis: The fluorescence intensity is directly proportional to the number of adherent monocytes.
Protocol 4: Western Blot for NF-κB Pathway Activation
This protocol assesses the activation of the NF-κB pathway by measuring the phosphorylation and degradation of IκBα.
-
Cell Lysis: After a shorter stimulation period (e.g., 15-30 minutes with TNF-α), wash the HUVEC monolayer with ice-cold PBS and lyse the cells directly in the plate using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cell lysates, collect them, and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-IκBα signal to the total IκBα or loading control signal. A decrease in total IκBα and an increase in phospho-IκBα indicate pathway activation.
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on TNF-α-Induced IL-6 Secretion from HUVECs
| Treatment Group | IL-6 Concentration (pg/mL) | % Inhibition |
| Vehicle Control (Unstimulated) | 45.2 ± 5.8 | - |
| TNF-α (10 ng/mL) | 582.5 ± 45.1 | 0% |
| TNF-α + this compound (1 µM) | 410.3 ± 33.7 | 29.6% |
| TNF-α + this compound (10 µM) | 225.1 ± 21.9 | 61.4% |
| TNF-α + this compound (50 µM) | 112.8 ± 15.3 | 80.6% |
| Data are presented as Mean ± SD. |
Table 2: Effect of this compound on TNF-α-Induced Monocyte Adhesion to HUVECs
| Treatment Group | Adhesion (Relative Fluorescence Units) | % Inhibition |
| Vehicle Control (Unstimulated) | 1530 ± 121 | - |
| TNF-α (10 ng/mL) | 8950 ± 670 | 0% |
| TNF-α + this compound (1 µM) | 6840 ± 550 | 23.6% |
| TNF-α + this compound (10 µM) | 4120 ± 310 | 54.0% |
| TNF-α + this compound (50 µM) | 2380 ± 205 | 73.4% |
| Data are presented as Mean ± SD. |
Table 3: Effect of this compound on TNF-α-Induced IκBα Degradation
| Treatment Group | IκBα Protein Level (Normalized to GAPDH) | % Protection from Degradation |
| Vehicle Control (Unstimulated) | 1.00 ± 0.08 | - |
| TNF-α (10 ng/mL) | 0.21 ± 0.04 | 0% |
| TNF-α + this compound (10 µM) | 0.55 ± 0.06 | 43.0% |
| TNF-α + this compound (50 µM) | 0.82 ± 0.07 | 77.2% |
| Data are presented as Mean ± SD. |
References
- 1. Human Vascular Endothelial Cells: A Model System for Studying Vascular Inflammation in Diabetes and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monocyte Adhesion Assays for Detecting Endothelial Cell Activation in Vascular Inflammation and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of inflammatory cytokines in endothelial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound slows the progression of atherosclerosis and maintains endothelial function in cholesterol-fed rabbits [pubmed.ncbi.nlm.nih.gov]
- 5. The antihypertensive mechanism of this compound, a newly developed converting enzyme inhibitor, is related to the suppression of vascular angiotensin II release in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and pharmacologic properties of this compound, a lipophilic nonsulfhydryl angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characteristics of a new angiotensin converting enzyme inhibitor: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantifying Adhesion of Inflammatory Cells to the Endothelium In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 9. Screening Assays to Characterize Novel Endothelial Regulators Involved in the Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of NF-κB-induced inflammatory responses by angiotensin II antagonists in aged rat kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The angiotensin-converting enzyme inhibitor, captopril, suppressed hepatic stellate cell activation via NF-kappaB or wnt3α/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target [mdpi.com]
- 14. Monocyte Adhesion Assays for Detecting Endothelial Cell Activation in Vascular Inflammation and Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biodistribution Studies of Radiolabeled Delapril
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delapril is a potent, lipophilic, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[1][2] It acts as a prodrug that is converted in the body to its active metabolites, this compound diacid and 5-hydroxy this compound diacid.[3] These metabolites exert their therapeutic effect by inhibiting ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and a reduction in blood pressure.[4] Understanding the tissue distribution and accumulation of this compound is crucial for optimizing its therapeutic efficacy and assessing potential off-target effects.
Radiolabeling this compound with a suitable radionuclide, such as Technetium-99m (99mTc) or Iodine-125 (125I), enables non-invasive in vivo imaging and quantitative ex vivo biodistribution studies. These studies are instrumental in determining the pharmacokinetic profile, target organ accumulation, and excretion pathways of the drug. This document provides a comprehensive overview of the application of radiolabeled this compound in biodistribution studies, including detailed protocols and data presentation formats.
While specific biodistribution data for radiolabeled this compound is not extensively published, this document outlines a generalized protocol and expected outcomes based on the known pharmacokinetic properties of this compound and standard methodologies for radiolabeling and biodistribution analysis of small molecules.
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)
This compound's primary mechanism of action is the inhibition of the Angiotensin-Converting Enzyme (ACE) within the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates the key components of this pathway and the point of intervention for this compound.
Experimental Protocols
Protocol 1: Radiolabeling of this compound with Technetium-99m (99mTc)
This protocol describes a hypothetical method for labeling this compound with 99mTc, a common radionuclide for diagnostic imaging, using a direct labeling approach.
Materials:
-
This compound Hydrochloride
-
Stannous chloride (SnCl2·2H2O)
-
Sodium pertechnetate ([99mTc]NaTcO4) from a 99Mo/99mTc generator
-
Nitrogen gas (N2)
-
0.9% Saline solution
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
ITLC-SG strips
-
Saline and acetone as mobile phases
-
Gamma counter
Procedure:
-
Preparation of this compound Solution: Dissolve 1 mg of this compound hydrochloride in 1 ml of 0.9% saline.
-
Preparation of Reducing Agent: Prepare a fresh solution of stannous chloride (1 mg/ml) in 0.1 M HCl.
-
Radiolabeling Reaction:
-
In a sterile, nitrogen-purged vial, add 100 µl of the this compound solution.
-
Add 50 µl of the stannous chloride solution.
-
Adjust the pH to 6.5-7.0 using 0.1 M NaOH.
-
Add 1 ml of sodium pertechnetate solution (approx. 370 MBq/10 mCi).
-
Incubate the reaction mixture at room temperature for 15-20 minutes.
-
-
Quality Control:
-
Determine the radiochemical purity using instant thin-layer chromatography (ITLC) on silica gel (SG) strips.
-
Spot the ITLC-SG strip with the [99mTc]this compound complex.
-
Develop one strip in saline to determine free pertechnetate (moves with the solvent front).
-
Develop a second strip in acetone to determine reduced/hydrolyzed technetium (remains at the origin). The [99mTc]this compound complex should remain at the origin in both systems.
-
Calculate the labeling efficiency by measuring the radioactivity on the strips using a gamma counter. A radiochemical purity of >95% is generally considered acceptable for in vivo studies.
-
Protocol 2: In Vivo Biodistribution Study of [99mTc]this compound in Rodents
This protocol outlines the procedure for assessing the tissue distribution of [99mTc]this compound in a rat model.
Materials:
-
Healthy adult Sprague-Dawley rats (or spontaneously hypertensive rats for disease models)[5][6]
-
[99mTc]this compound solution (prepared as in Protocol 1)
-
Anesthetic (e.g., isoflurane)
-
Insulin syringes (27-30 gauge)
-
Surgical instruments for dissection
-
Tared vials for organ collection
-
Gamma counter
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week before the experiment. Provide food and water ad libitum.
-
Dose Preparation and Administration:
-
Dilute the [99mTc]this compound solution with saline to the desired concentration.
-
Administer a known amount of radioactivity (e.g., 3.7 MBq/100 µCi) in a volume of approximately 0.1-0.2 ml via the tail vein.
-
-
Tissue Collection:
-
At predefined time points post-injection (e.g., 15 min, 1 hr, 4 hr, and 24 hr), euthanize groups of animals (n=3-5 per time point) by an approved method.
-
Collect blood samples via cardiac puncture.
-
Dissect and collect major organs and tissues of interest (e.g., heart, lungs, liver, kidneys, spleen, stomach, intestines, muscle, bone, and brain).
-
-
Radioactivity Measurement:
-
Weigh each collected tissue sample.
-
Measure the radioactivity in each sample and in an aliquot of the injected dose (standard) using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
The formula for calculation is: %ID/g = (Counts per minute in organ / Weight of organ in g) / (Total counts per minute injected) * 100.
-
Experimental Workflow
The following diagram provides a visual representation of the biodistribution study workflow.
References
- 1. Pharmacokinetic and pharmacologic properties of this compound, a lipophilic nonsulfhydryl angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characteristics of a new angiotensin converting enzyme inhibitor: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and depressor effect of this compound in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 5. Anti-hypertensive effect of oral controlled-release microspheres containing an ACE inhibitor (this compound hydrochloride) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antihypertensive mechanism of this compound, a newly developed converting enzyme inhibitor, is related to the suppression of vascular angiotensin II release in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Delapril in Solution: A Technical Support Guide to Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability and degradation pathways of delapril in solution. It is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues and understanding the critical factors that influence this compound's integrity in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
This compound, an angiotensin-converting enzyme (ACE) inhibitor, is susceptible to degradation in solution primarily through two main pathways: hydrolysis and oxidation. As a prodrug, this compound is converted in vivo to its active metabolites, this compound diacid and 5-hydroxy this compound diacid.[1] Understanding its degradation is crucial for formulation development and ensuring therapeutic efficacy.
-
Hydrolysis: The ester linkage in the this compound molecule is prone to hydrolysis, which can be catalyzed by both acidic and basic conditions. This process leads to the formation of this compound diacid, one of its active metabolites.
-
Oxidation: While less common than hydrolysis for many ACE inhibitors, oxidation can still occur, potentially affecting the overall stability of the molecule.[2]
Q2: What are the known degradation products of this compound?
Forced degradation studies have been conducted to identify the primary degradation products of this compound. Under alkaline and photolytic stress conditions, specific degradation products are formed.[2] The main degradation of this compound in solution leads to the formation of this compound diacid through hydrolysis. Further degradation under various stress conditions can lead to other related substances. While specific structures for all degradation products of this compound are not extensively detailed in publicly available literature, analysis of related ACE inhibitors like trandolapril and enalapril suggests that hydrolysis of the ester group and potential cyclization reactions are common.[3][4]
Q3: How does pH affect the stability of this compound in solution?
The stability of ACE inhibitors like this compound in aqueous solutions is significantly influenced by pH. Generally, these compounds exhibit a U-shaped pH-rate profile, with maximum stability typically in the acidic pH range. For instance, studies on the related ACE inhibitor ramipril have shown that it is most stable at a pH of 5.0.[5] Another ACE inhibitor, moexipril, also shows pH-dependent stability, although its stability profile in lyophilized form can differ from that in solution.[6] For this compound, degradation has been specifically observed under alkaline conditions.[2]
Q4: What is the kinetic order of this compound degradation in solution?
Studies on the degradation of this compound under alkaline conditions have shown that the decay process follows first-order kinetics .[2] This is a critical parameter for predicting the shelf-life and stability of this compound formulations.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Rapid loss of this compound potency in a newly developed aqueous formulation. | Unfavorable pH: The pH of the solution may be in a range that accelerates hydrolysis (typically neutral to alkaline). | Measure the pH of your formulation. Adjust the pH to a more acidic range (e.g., pH 3-5) using appropriate buffers and re-evaluate stability. For comparison, ramipril stability is optimal at pH 5.0.[5] |
| Appearance of unknown peaks in HPLC chromatograms during stability studies. | Degradation: These peaks likely represent degradation products of this compound. | Conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, photolytic) to systematically generate and identify these degradation products. Use a stability-indicating HPLC method to ensure separation of this compound from its degradants. |
| Inconsistent stability results between different batches of the same formulation. | Excipient Interaction or Contamination: Impurities in excipients or interactions between this compound and excipients can catalyze degradation. | Review the quality of all excipients. Perform compatibility studies between this compound and individual excipients under stressed conditions to identify any interactions. |
| Precipitation or changes in the physical appearance of the this compound solution over time. | Solubility Issues or Degradation Product Insolubility: The pH or solvent composition may not be optimal for maintaining the solubility of this compound or its degradation products. | Evaluate the solubility of this compound as a function of pH and temperature. Characterize the precipitate to determine if it is the parent drug or a degradation product. |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
A stability-indicating analytical method is crucial for accurately quantifying the parent drug in the presence of its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed.
General Protocol (based on methods for this compound and similar ACE inhibitors): [7][8]
-
Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.3% triethylamine solution adjusted to pH 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 45:55 v/v).
-
Flow Rate: Typically 1.0 - 1.2 mL/min.
-
Detection: UV detection at a wavelength where this compound and its degradation products have significant absorbance (e.g., 220 nm).
-
Column Temperature: Maintained at a constant temperature (e.g., 35°C) to ensure reproducibility.
-
Validation: The method must be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating method.
Typical Stress Conditions (based on ICH guidelines and studies on related ACE inhibitors): [9][10][11][12][13]
-
Acid Hydrolysis: Treat the this compound solution with 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60-80°C) for a defined period.
-
Base Hydrolysis: Treat the this compound solution with 0.1 M to 1 M NaOH at room temperature or elevated temperatures (e.g., 60-80°C) for a defined period.
-
Oxidative Degradation: Expose the this compound solution to a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.
-
Thermal Degradation: Store the solid drug or its solution at elevated temperatures (e.g., 60-80°C) for a specified duration.
-
Photolytic Degradation: Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
Data Presentation
Summary of this compound Stability Characteristics
| Parameter | Observation | Reference |
| Primary Degradation Pathways | Hydrolysis, Oxidation | [2] |
| Known Degradation Products | This compound Diacid (from hydrolysis) | [1] |
| Effect of pH | Susceptible to degradation in alkaline conditions. | [2] |
| Degradation Kinetics | First-order under alkaline conditions. | [2] |
Visualizations
This compound Degradation Pathway
Caption: Primary degradation pathways of this compound in solution.
Experimental Workflow for Stability Testing
Caption: Workflow for conducting forced degradation studies of this compound.
References
- 1. Pharmacokinetics and depressor effect of this compound in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impurity profiling of trandolapril under stress testing: Structure elucidation of by-products and development of degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced Stability of Ramipril in Nanoemulsion Containing Cremophor-EL: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An unexpected pH effect on the stability of moexipril lyophilized powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound and manidipine measurements by liquid chromatography-tandem mass spectrometry in a pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsdronline.com [ijpsdronline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. ajrconline.org [ajrconline.org]
Technical Support Center: LC-MS/MS Analysis of Delapril and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of delapril and its primary active metabolites, this compound diacid (delaprilat) and 5-hydroxy this compound diacid.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytes to monitor in a bioanalytical study of this compound?
A1: this compound is a prodrug that is rapidly converted in the body to its active metabolites. For a comprehensive pharmacokinetic assessment, it is crucial to monitor the parent drug, this compound, and its two main active metabolites:
-
This compound diacid (M-I or delaprilat): The primary active form.
-
5-hydroxy this compound diacid (M-III): Another active metabolite.[1]
Q2: What is the metabolic pathway of this compound?
A2: this compound undergoes de-esterification to form this compound diacid (delaprilat). This active metabolite can be further hydroxylated to form 5-hydroxy this compound diacid.[1]
References
addressing matrix effects in the bioanalysis of delapril
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of delapril and its active metabolites.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the bioanalysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components in the biological sample.[1][2] In the context of this compound bioanalysis, these effects, primarily ion suppression or enhancement, can lead to inaccurate and imprecise quantification of this compound and its active metabolites, this compound diacid and 5-hydroxy this compound diacid.[2][3] This can compromise the reliability of pharmacokinetic and toxicokinetic studies.[4][5] Common sources of matrix effects in plasma samples include phospholipids, proteins, and salts.[1][6]
Q2: How can I assess the presence and magnitude of matrix effects in my this compound assay?
A2: There are two primary methods to evaluate matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1][6] A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted biological matrix is injected into the LC system. Any deviation in the baseline signal of the analyte indicates the presence of matrix effects.[4]
-
Quantitative Assessment (Post-Extraction Spike): This method quantifies the extent of matrix effects.[6] The response of this compound spiked into a pre-extracted blank matrix is compared to the response of this compound in a neat solution at the same concentration. The ratio of these responses, known as the matrix factor (MF), provides a quantitative measure of ion suppression or enhancement.
Q3: What are the most effective sample preparation techniques to minimize matrix effects for this compound analysis?
A3: The choice of sample preparation is crucial for reducing matrix effects.[7] While protein precipitation is a simple and common technique, it may not be sufficient to remove all interfering components.[7] More rigorous methods are often preferred:
-
Liquid-Liquid Extraction (LLE): LLE can effectively remove highly polar and non-polar interferences.
-
Solid-Phase Extraction (SPE): SPE offers a higher degree of selectivity and can significantly clean up the sample by removing phospholipids and other interfering substances. Hybrid SPE-phospholipid removal technologies can be particularly effective.
Q4: Can chromatographic conditions be optimized to reduce matrix effects?
A4: Yes, optimizing the chromatographic separation is a key strategy. The goal is to separate the analytes of interest from the co-eluting matrix components.[4][8] Consider the following:
-
Column Choice: Using a column with a different stationary phase or a smaller particle size (UHPLC) can improve peak resolution and separation from interfering components.[8]
-
Mobile Phase Modification: Adjusting the mobile phase composition and pH can alter the retention times of both this compound and matrix components, potentially resolving them.[4]
-
Gradient Elution: Employing a well-designed gradient elution profile can help separate analytes from early-eluting and late-eluting matrix components.
Q5: Is an internal standard (IS) necessary for the bioanalysis of this compound?
A5: Absolutely. The use of a suitable internal standard is critical to compensate for matrix effects and other sources of variability.[1] The ideal IS is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d5). A SIL-IS co-elutes with the analyte and experiences the same degree of matrix effect, thus providing reliable correction and improving the accuracy and precision of the assay. If a SIL-IS is not available, a structural analog that elutes close to this compound and its metabolites can be used, but it may not compensate for matrix effects as effectively.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor reproducibility of QC samples | Inconsistent matrix effects between different lots of biological matrix. | Evaluate matrix effects across multiple sources of blank matrix. If significant variability is observed, consider a more robust sample cleanup method like SPE.[7] |
| Low signal intensity or poor sensitivity | Significant ion suppression.[2] | 1. Improve sample cleanup: Switch from protein precipitation to LLE or SPE.[7] 2. Optimize chromatography: Ensure this compound and its metabolites elute in a region free of significant ion suppression, as identified by post-column infusion.[1] 3. Change ionization source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects.[1][9] |
| High signal intensity or inconsistent enhancement | Ion enhancement from co-eluting matrix components.[1] | 1. Enhance chromatographic separation: Modify the mobile phase or gradient to separate the enhancing compounds from the analytes.[3] 2. Dilute the sample: Diluting the sample extract can sometimes reduce the concentration of the interfering components to a level where they no longer cause significant enhancement.[10] |
| Internal standard response is highly variable | The IS may not be co-eluting with the analyte or is experiencing different matrix effects. | 1. Use a stable isotope-labeled IS: This is the most effective way to ensure the IS and analyte behave similarly. 2. Re-evaluate the structural analog IS: If using an analog, ensure its chromatographic behavior is as close as possible to this compound and its metabolites under the established conditions. |
| Method fails during validation with incurred samples | The matrix effect in incurred samples from dosed subjects may differ from the blank matrix used during method development. | Re-evaluate the method using pooled incurred samples to ensure robustness. This may require further optimization of sample preparation or chromatography. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects by Post-Column Infusion
-
Prepare a standard solution of this compound in a suitable solvent at a concentration that provides a stable and detectable signal.
-
Set up a continuous infusion of the this compound solution into the mass spectrometer's ion source using a syringe pump.
-
Prepare a blank biological matrix sample using the same extraction procedure as for the study samples.
-
Inject the extracted blank matrix onto the LC-MS/MS system while the this compound solution is being infused.
-
Monitor the this compound signal for any deviations from the stable baseline. Dips in the baseline indicate ion suppression, while peaks indicate ion enhancement.[4]
Protocol 2: Quantitative Assessment of Matrix Effects by Post-Extraction Spike
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound and its internal standard into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank biological matrix and then spike with this compound and its internal standard.
-
Set C (Extracted Matrix): Extract blank biological matrix and spike with the internal standard only.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = ( (Peak Area of Analyte in Set B) / (Peak Area of IS in Set B) ) / ( (Peak Area of Analyte in Set A) / (Peak Area of IS in Set A) )
-
An IS-normalized MF close to 1 suggests that the internal standard is effectively compensating for the matrix effect.[1]
-
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Methods for assessing matrix effects in bioanalysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. tandfonline.com [tandfonline.com]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
challenges in synthesizing high-purity delapril for research
Welcome to the technical support center for the synthesis of high-purity delapril. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this compound for research purposes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during this compound synthesis?
A1: The most frequently observed impurities in this compound synthesis are the this compound diketopiperazine (DKP) impurity and unreacted starting materials or intermediates.[1][2] Diketopiperazine formation is a common side reaction in the synthesis of peptide-like molecules, including many ACE inhibitors.[3][4] It can be formed through intramolecular cyclization, particularly at elevated temperatures.[3] Other potential impurities can arise from side reactions, degradation of starting materials, or residual solvents.[5]
Q2: What analytical techniques are recommended for purity analysis of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for determining the purity of this compound.[6][7] Specifically, reverse-phase HPLC (RP-HPLC) with UV detection is well-suited for separating this compound from its impurities.[7] For structural elucidation and identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[6]
Q3: Are there any specific safety precautions to consider during this compound synthesis?
A3: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. The synthesis may involve flammable solvents and reagents that require careful handling in a well-ventilated fume hood.
Troubleshooting Guides
Low Reaction Yield
| Symptom | Potential Cause | Suggested Solution |
| Low yield in the coupling step | Incomplete reaction | - Ensure all reactants are dry and of high purity.- Optimize reaction time and temperature. The reaction is preferably carried out between 20°C and 30°C.[8]- Use an appropriate coupling agent and ensure its activity. |
| Side reactions | - Control the reaction temperature to minimize the formation of byproducts.- Consider using protecting groups for reactive functional groups if necessary. | |
| Product loss during workup and purification | Inefficient extraction | - Adjust the pH of the aqueous phase to ensure the product is in a neutral, extractable form.- Use a suitable organic solvent for extraction. |
| Product degradation during purification | - Avoid high temperatures during solvent evaporation.- Use a purification method appropriate for the scale and stability of the product, such as flash chromatography or crystallization.[9][10] |
Presence of Impurities
| Impurity Detected | Potential Cause of Formation | Suggested Mitigation Strategy |
| This compound Diketopiperazine (DKP) | - High temperatures during reaction or workup.- Acidic conditions can catalyze intramolecular cyclization.[4] | - Maintain a controlled, moderate reaction temperature.- Avoid prolonged exposure to strong acids.- Purify the final product using chromatography or crystallization to remove the DKP impurity. |
| Unreacted Starting Materials | - Incomplete reaction. | - Increase reaction time or temperature moderately.- Ensure the correct stoichiometry of reactants. A stoichiometric ratio of key intermediates of approximately 1 is preferred.[8] |
| Other Unidentified Impurities | - Side reactions due to reactive functional groups.- Degradation of reactants or product. | - Use high-purity starting materials.- Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired reaction pathway.- Employ purification techniques such as flash chromatography to isolate the desired product.[9] |
Experimental Protocols
General Synthesis of this compound
The synthesis of this compound typically involves the coupling of two key intermediates: N-(indan-2-yl)glycine and N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine. The following is a generalized protocol based on available literature.
Step 1: Synthesis of N-(indan-2-yl)glycine (Intermediate A)
This intermediate can be synthesized through various routes, often involving the reaction of 2-indanone with glycine derivatives followed by reduction.
Step 2: Synthesis of N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine (Intermediate B)
This dipeptide-like intermediate is typically prepared by the reductive amination of ethyl 2-oxo-4-phenylbutanoate with L-alanine.
Step 3: Coupling of Intermediates A and B to form this compound
-
Dissolve N-(indan-2-yl)glycine (Intermediate A) in a suitable organic solvent (e.g., tetrahydrofuran).[8]
-
Activate the carboxylic acid of Intermediate A using a suitable coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) in the presence of an activating agent like N-hydroxysuccinimide (NHS).
-
Add N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine (Intermediate B) to the reaction mixture.
-
Stir the reaction at a controlled temperature (e.g., 20-30°C) until completion, monitoring by TLC or HPLC.[8]
-
After the reaction is complete, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).
-
Perform an aqueous workup to remove water-soluble reagents and byproducts.
-
Extract the crude this compound into a suitable organic solvent.
-
Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude product.
Step 4: Purification of this compound
-
Purify the crude this compound using flash column chromatography on silica gel.
-
Alternatively, purify by crystallization from a suitable solvent system.
-
Characterize the final product by NMR, mass spectrometry, and HPLC to confirm its identity and purity.
Visualizations
This compound Synthesis Workflow
Caption: Workflow for the synthesis of high-purity this compound.
Logical Relationship of Impurity Formation and Mitigation
Caption: Factors leading to common impurities and their mitigation.
References
- 1. This compound | C26H32N2O5 | CID 5362116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. epichem.com [epichem.com]
- 3. Synthesis and Characterization of Compounds Related to Lisinopril - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US20080015383A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. DSpace [cora.ucc.ie]
Minimizing Variability in Delapril-Based ACE Inhibition Assays: A Technical Support Center
For researchers, scientists, and drug development professionals engaged in the study of delapril and its effects on angiotensin-converting enzyme (ACE), achieving consistent and reproducible results is paramount. This technical support center provides a comprehensive resource for troubleshooting common issues and answering frequently asked questions related to this compound-based ACE inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit ACE?
This compound is a prodrug, meaning it is administered in an inactive form and is converted into its active metabolites within the body.[1][2][3] These active forms, primarily this compound diacid (also referred to as M-I) and 5-hydroxy this compound diacid (M-III), are potent inhibitors of the angiotensin-converting enzyme (ACE).[1][3][4] ACE is a key enzyme in the renin-angiotensin system (RAS), which regulates blood pressure. By inhibiting ACE, the active metabolites of this compound prevent the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[5] This leads to vasodilation and a reduction in blood pressure.
Q2: My assay results show high variability between replicates. What are the common causes?
High variability in ACE inhibition assays can stem from several factors, many of which are common to enzymatic assays in general. These include:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of reagents, this compound solutions, or enzyme can lead to significant variations in the final results.
-
Reagent Instability: Improper storage or handling of reagents, particularly the ACE enzyme, can result in loss of activity and inconsistent performance.
-
Temperature Fluctuations: Maintaining a constant and optimal temperature during incubation is critical for enzymatic reactions. Fluctuations can alter the rate of reaction and introduce variability.
-
Inadequate Mixing: Failure to properly mix the reaction components can lead to localized differences in concentration and non-uniform reaction rates across the assay plate.
-
Solubility Issues: this compound hydrochloride is sparingly soluble in water, which can lead to inconsistent concentrations in aqueous buffers if not prepared correctly.[6]
Q3: How should I prepare my this compound stock solutions to ensure consistency?
Given that this compound hydrochloride is insoluble in water, it is crucial to use an appropriate organic solvent to prepare a concentrated stock solution.[6] Dimethyl sulfoxide (DMSO) or ethanol are suitable choices.[6] Prepare a high-concentration stock in one of these solvents and then dilute it to the final working concentrations in the assay buffer. It is important to ensure that the final concentration of the organic solvent in the assay is low (typically less than 1%) to avoid any inhibitory effects on the ACE enzyme.
Q4: What are the expected IC50 values for this compound and its active metabolites?
Direct in vitro IC50 values for the this compound prodrug are not typically reported as it is the active metabolites that are potent inhibitors. In vitro studies have shown that this compound diacid and 5-hydroxy this compound diacid are significantly more potent than the well-characterized ACE inhibitor, captopril.[1] Specifically, they are reported to be between 4 and 14 times more potent in inhibiting lung ACE.[1] The IC50 of captopril with synthetic substrates is in the nanomolar range, typically between 1.79 and 15.1 nM.[7] Based on this, the expected IC50 values for this compound's active metabolites would be in the sub-nanomolar to low nanomolar range.
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound-based ACE inhibition assays.
| Problem | Potential Cause | Troubleshooting Steps |
| High Background Signal | 1. Substrate auto-hydrolysis. 2. Contaminated reagents. | 1. Run a "no-enzyme" control to measure the rate of non-enzymatic substrate breakdown. 2. Prepare fresh buffers and substrate solutions. |
| Low or No ACE Activity | 1. Inactive enzyme due to improper storage or handling. 2. Incorrect buffer pH or composition. | 1. Aliquot the ACE enzyme upon receipt and store at the recommended temperature to avoid multiple freeze-thaw cycles. Run a positive control with a known inhibitor like captopril to verify enzyme activity. 2. Verify the pH of your assay buffer and ensure it is optimal for ACE activity (typically pH 8.3). |
| Inconsistent IC50 Values | 1. Inaccurate serial dilutions of this compound. 2. This compound precipitation at lower concentrations. 3. Insufficient incubation time. | 1. Use calibrated pipettes and perform serial dilutions carefully. 2. Visually inspect your diluted solutions for any signs of precipitation, especially after dilution in aqueous buffer. If precipitation is observed, consider adjusting the solvent concentration in your dilutions, ensuring it remains below the inhibitory threshold for the enzyme. 3. Ensure that the pre-incubation of the enzyme with this compound and the subsequent reaction with the substrate are carried out for a sufficient and consistent duration to reach equilibrium. |
| Edge Effects on Microplate | 1. Temperature gradients across the plate. 2. Evaporation from outer wells. | 1. Incubate the plate in a temperature-controlled incubator and allow it to equilibrate before adding reagents. 2. Use a plate sealer during incubations and avoid using the outer wells for critical samples. |
Data Presentation
The inhibitory potency of this compound's active metabolites can be compared to the standard ACE inhibitor, captopril. The following table provides an estimated range for their 50% inhibitory concentrations (IC50) based on available data.
| Compound | Estimated In Vitro IC50 Range (nM) | Reference |
| Captopril | 1.79 - 15.1 | [7] |
| This compound Diacid (M-I) | 0.13 - 3.78 | [1] |
| 5-Hydroxy this compound Diacid (M-III) | 0.13 - 3.78 | [1] |
Note: The IC50 values for this compound's active metabolites are estimated based on the reported 4 to 14-fold higher potency compared to captopril.[1]
Experimental Protocols
Spectrophotometric ACE Inhibition Assay using HHL
This protocol is based on the cleavage of the substrate hippuryl-histidyl-leucine (HHL) by ACE, resulting in the formation of hippuric acid, which can be quantified by measuring the absorbance at 228 nm.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-Histidyl-Leucine (HHL)
-
This compound or its active metabolites
-
Captopril (as a positive control)
-
Assay Buffer: 50 mM HEPES or Tris-HCl buffer, pH 8.3, containing 300 mM NaCl.
-
1 M HCl
-
Ethyl Acetate
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 228 nm
Procedure:
-
Prepare this compound/Metabolite Dilutions: Prepare a series of dilutions of this compound or its active metabolites in the assay buffer from a concentrated stock solution in DMSO or ethanol. Ensure the final solvent concentration is below 1%.
-
Pre-incubation: In each well of the microplate, add 20 µL of the this compound/metabolite dilution (or buffer for control wells) and 20 µL of ACE solution (e.g., 100 mU/mL). Incubate for 10 minutes at 37°C.
-
Initiate Reaction: Add 200 µL of HHL substrate solution (e.g., 5 mM) to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Stop Reaction: Stop the reaction by adding 250 µL of 1 M HCl to each well.
-
Extraction: Add 1.5 mL of ethyl acetate to each well, mix thoroughly, and centrifuge the plate to separate the layers.
-
Measurement: Carefully transfer 1 mL of the upper ethyl acetate layer to a new UV-transparent plate and measure the absorbance at 228 nm.
-
Calculation: Calculate the percentage of ACE inhibition for each this compound concentration compared to the control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
ACE Signaling Pathway
Caption: The Renin-Angiotensin System and the inhibitory action of this compound.
Experimental Workflow for ACE Inhibition Assay
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Characteristics of a new angiotensin converting enzyme inhibitor: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and pharmacologic properties of this compound, a lipophilic nonsulfhydryl angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of a new angiotensin I converting enzyme inhibitor (this compound) in patients with deteriorated kidney function and in normal control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 6. ACE-inhibitory activity assay: IC50 [protocols.io]
- 7. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Delapril Prodrug Conversion in Preclinical Research
Welcome to the technical support center for researchers utilizing delapril in animal studies. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the variable conversion of this compound to its active metabolites, this compound diacid and 5-hydroxy this compound diacid.
I. Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound, focusing on unexpected variability in pharmacokinetic and pharmacodynamic outcomes.
| Observed Problem | Potential Causes | Recommended Solutions |
| High inter-animal variability in plasma concentrations of active metabolites (delaprilat). | Species and Strain Differences: Esterase activity, responsible for converting this compound, varies significantly between species and even strains of the same species.[1][2] | - Select animal models with esterase profiles more comparable to humans, if the goal is clinical translation. - Ensure consistent use of a specific strain throughout the study. |
| Genetic Polymorphisms: Individual genetic variations within an animal population can affect the expression and activity of metabolizing enzymes. | - If significant variability persists, consider genotyping a subset of animals for relevant esterase genes. | |
| Inconsistent Oral Bioavailability: The formulation of this compound and the physiological state of the animal's gastrointestinal tract can impact absorption. | - Use a consistent and well-characterized vehicle for oral administration. - Standardize the fasting state of the animals before dosing. | |
| Lower than expected plasma concentrations of active metabolites. | Pre-systemic Metabolism (First-Pass Effect): this compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[3] | - Consider alternative routes of administration, such as intravenous (IV), to bypass the first-pass effect and determine the maximum achievable systemic exposure. |
| Poor Drug Formulation: The solubility and dissolution rate of the this compound formulation can limit its absorption. | - Optimize the formulation to enhance solubility and dissolution. - Confirm the stability and concentration of this compound in the dosing solution. | |
| Rapid Elimination: The active metabolites may be cleared from the body more quickly in the chosen animal model than anticipated. | - Conduct a pilot pharmacokinetic study to determine the elimination half-life in your specific animal model and adjust the dosing frequency accordingly. | |
| Inconsistent or weak pharmacodynamic response (e.g., minimal change in blood pressure). | Insufficient Conversion to Active Metabolites: The observed plasma concentrations of delaprilat may not reach the therapeutic threshold. | - Increase the dose of this compound, being mindful of potential toxicity. - If dose escalation is not feasible, consider direct administration of the active metabolite, if available, to confirm target engagement. |
| Target Saturation: The angiotensin-converting enzyme (ACE) may already be maximally inhibited at the doses being tested. | - Perform an ex vivo ACE inhibition assay on plasma samples to correlate with the pharmacodynamic response. | |
| Physiological State of the Animal: Factors such as stress, anesthesia, or underlying health conditions can influence blood pressure and cardiovascular responses. | - Acclimatize animals to the experimental procedures to minimize stress. - Use conscious, unrestrained animals for blood pressure measurements whenever possible. |
II. Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an orally administered antihypertensive agent that acts as a prodrug. It is inactive itself but is converted in the body to its active metabolites, this compound diacid and 5-hydroxy this compound diacid.[4] These metabolites are potent inhibitors of the angiotensin-converting enzyme (ACE). By inhibiting ACE, they block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation (widening of blood vessels) and a subsequent reduction in blood pressure.
Q2: Why is there so much variability in the response to this compound in my animal studies?
A2: Variability in the response to this compound is often multifactorial and can stem from differences in its conversion to the active metabolites. Key factors include:
-
Species and Strain: The enzymes responsible for this conversion, primarily esterases, exhibit significant differences in their activity levels across various animal species and even between different strains of the same species.[1][2]
-
Genetic Factors: Individual genetic differences can lead to variations in enzyme expression and function.
-
Physiological State: The health of the animal, particularly liver and kidney function, can impact drug metabolism and excretion.
-
Drug Administration: The formulation, route of administration, and the fed/fasted state of the animal can all influence the absorption and bioavailability of this compound.
Q3: Which animal model is most appropriate for studying this compound?
A3: The choice of animal model depends on the specific research question. Spontaneously hypertensive rats (SHR) are a common model for evaluating the antihypertensive effects of ACE inhibitors like this compound.[4] However, for pharmacokinetic studies aimed at predicting human outcomes, it is important to consider species with similar metabolic profiles. In vitro studies comparing the metabolic pathways in liver microsomes from different species (e.g., rat, dog, monkey, human) can help in selecting the most relevant model.[1]
Q4: How can I measure the conversion of this compound to its active metabolites?
A4: The conversion can be quantified by measuring the plasma concentrations of both this compound and its active metabolites (this compound diacid and 5-hydroxy this compound diacid) over time using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Q5: What are the key pharmacokinetic parameters to consider in my study?
A5: The primary pharmacokinetic parameters to evaluate for both this compound and its active metabolites are:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t½ (Half-life): The time it takes for the plasma concentration to decrease by half.
III. Data Presentation
Pharmacokinetic Parameters of ACE Inhibitor Prodrugs and their Active Metabolites in Animals
The following tables summarize available pharmacokinetic data for the ACE inhibitor prodrug idrapril (structurally similar to this compound) and its active metabolite in rats and dogs. This data can serve as a reference for designing and interpreting studies with this compound.
Table 1: Pharmacokinetic Parameters of Idrapril (Prodrug) Following Oral Administration (~2 mg/kg)
| Species | Cmax (ng/mL) | Tmax (hr) | AUC (µg·min/mL) | t½ (min) | Oral Bioavailability (%) |
| Rat | 182 | Not Reported | 25 | 82 | ~24 |
| Dog | 567 | Not Reported | 85 | 54 | ~24 |
Data for a similar ACE inhibitor, idrapril, is presented here as a reference.
Table 2: Pharmacokinetic Parameters of Idraprilat (Active Metabolite) Following Intravenous Administration of Idrapril (1 mg/kg)
| Species | t½ (min) | Systemic Clearance (mL/min/kg) | Volume of Distribution (L/kg) |
| Rat | 96 | 19.6 | 2.7 |
| Dog | 52 | 9.5 | 0.8 |
Data for a similar ACE inhibitor, idrapril, is presented here as a reference.
IV. Experimental Protocols
Pharmacokinetic Study of this compound in Rats
Objective: To determine the plasma concentration-time profiles of this compound and its active metabolites following oral administration in rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum.
-
Acclimatization: Animals are acclimated to the facility for at least one week prior to the experiment.
-
Dosing:
-
Fast animals overnight (approximately 12 hours) before dosing.
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer a single oral dose of this compound (e.g., 10 mg/kg) via gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Immediately freeze the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Analyze the plasma concentrations of this compound and its active metabolites using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis software.
-
Measurement of Blood Pressure in Conscious Rats
Objective: To assess the pharmacodynamic effect of this compound by measuring its impact on blood pressure in conscious, unrestrained rats.
Methodology:
-
Animal Model: Spontaneously Hypertensive Rats (SHR) are a suitable model.
-
Surgical Implantation of Radiotelemetry Device:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Surgically implant a radiotelemetry transmitter with the catheter inserted into the abdominal aorta for direct blood pressure measurement.
-
Allow the animal to recover from surgery for at least one week.
-
-
Data Acquisition:
-
House the rat in its home cage placed on a receiver that collects the telemetry signal.
-
Record baseline blood pressure and heart rate for a sufficient period before drug administration.
-
Administer this compound orally.
-
Continuously monitor and record blood pressure and heart rate for a pre-determined duration (e.g., 24 hours) after dosing.
-
-
Data Analysis:
-
Analyze the collected data to determine the time course and magnitude of the blood pressure-lowering effect of this compound.
-
V. Visualizations
Caption: Metabolic activation of this compound and its mechanism of action.
Caption: Experimental workflow for a pharmacokinetic study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. How can species differences affect DMPK outcomes? [synapse.patsnap.com]
- 3. A comparison of pharmacokinetics between humans and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and pharmacologic properties of this compound, a lipophilic nonsulfhydryl angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the oral bioavailability of delapril in experimental models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of delapril in experimental models.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of this compound?
This compound, a lipophilic prodrug, is converted to its active metabolites, this compound diacid (M-I) and 5-hydroxy-indane diacid (M-III), to exert its antihypertensive effect.[1] While its lipophilicity is higher than some other ACE inhibitors like captopril and enalapril, challenges to its oral bioavailability can include:
-
Solubility: Although lipophilic, its solubility in aqueous gastrointestinal fluids can be a rate-limiting step for absorption.
-
First-Pass Metabolism: Like many prodrugs, this compound is susceptible to metabolism in the gut wall and liver, which can reduce the amount of drug reaching systemic circulation.
-
Intestinal Permeability: The efficiency of its transport across the intestinal epithelium can influence its overall absorption.
Q2: Which experimental models are suitable for studying the oral bioavailability of this compound?
Spontaneously hypertensive rats (SHR) are a commonly used and relevant animal model for evaluating the efficacy and pharmacokinetics of antihypertensive drugs like this compound.[1] Sprague-Dawley rats are also utilized for pharmacokinetic studies.[2] For in vitro permeability studies, the Caco-2 cell line, derived from human colon adenocarcinoma, is a widely accepted model for predicting intestinal drug absorption.[3][4]
Q3: What formulation strategies can be employed to improve the oral bioavailability of this compound?
Several advanced drug delivery systems can be explored to enhance the oral bioavailability of this compound:
-
Controlled-Release Microspheres: Encapsulating this compound in microspheres made from biodegradable polymers, such as polyglycerol esters of fatty acids (PGEFs), can provide a sustained release of the drug, potentially leading to more consistent plasma concentrations of its active metabolite.[2]
-
Solid Lipid Nanoparticles (SLNs): SLNs are lipid-based nanocarriers that can encapsulate lipophilic drugs like this compound, protecting them from degradation in the gastrointestinal tract and enhancing their absorption.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in the GI tract. This can improve the solubility and absorption of poorly water-soluble drugs.[5][6]
Q4: How is this compound absorbed in the intestine?
This compound is an esterified prodrug that is converted to its active metabolites in vivo.[5] While the specific transporters for this compound are not definitively identified in the provided search results, other ACE inhibitors like enalapril are known to be substrates for the H+-coupled dipeptide transporter (PepT1) in the intestine.[1] Given this compound's structure, it is plausible that it may also interact with peptide transporters. Its high lipophilicity also suggests that passive diffusion across the intestinal epithelium is a likely mechanism of absorption.
Troubleshooting Guides
Formulation & Characterization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low encapsulation efficiency in microspheres/SLNs | - Poor solubility of this compound in the lipid/polymer matrix.- Drug leakage into the external phase during formulation.- Inappropriate choice of lipid or polymer. | - Screen different lipids/polymers for optimal this compound solubility.- Optimize the drug-to-carrier ratio.- Adjust the homogenization/emulsification speed and time. |
| Particle size of nanoparticles/microspheres is too large or inconsistent | - Inadequate homogenization or sonication.- Aggregation of particles.- Inappropriate surfactant/stabilizer concentration. | - Increase homogenization speed or sonication time.- Optimize the concentration and type of surfactant/stabilizer.- Filter the formulation to remove larger particles. |
| Poor in vitro drug release from the formulation | - High crystallinity of the drug within the carrier.- Inadequate porosity of the microspheres.- Strong binding of the drug to the carrier matrix. | - Use techniques like differential scanning calorimetry (DSC) to assess drug crystallinity.- Incorporate pore-forming agents in the microsphere formulation.- Modify the composition of the carrier to modulate drug-carrier interactions. |
| Instability of SEDDS formulation (e.g., precipitation upon dilution) | - The drug is not fully solubilized in the SEDDS components.- The oil, surfactant, and co-surfactant ratios are not optimal.- The formulation falls into a metastable region of the phase diagram. | - Perform solubility studies of this compound in various oils, surfactants, and co-surfactants.- Construct pseudo-ternary phase diagrams to identify the optimal self-emulsifying region.- Increase the concentration of surfactant or co-surfactant. |
In Vivo Studies
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in plasma concentrations between animal subjects | - Inconsistent dosing volume or technique.- Variations in the fasted/fed state of the animals.- Formulation instability leading to variable drug release. | - Ensure accurate and consistent oral gavage technique.- Standardize the fasting period for all animals before dosing.- Confirm the stability and homogeneity of the formulation prior to administration. |
| No significant improvement in bioavailability with the new formulation | - The formulation does not effectively overcome the primary absorption barrier for this compound.- Rapid clearance of the drug from the systemic circulation.- The chosen in vivo model is not sensitive enough to detect differences. | - Re-evaluate the formulation strategy based on the physicochemical properties of this compound.- Consider co-administration with a metabolic inhibitor if first-pass metabolism is suspected to be high (for investigational purposes).- Ensure the analytical method for plasma drug concentration is validated and sufficiently sensitive. |
| Unexpected adverse effects in animal models | - Toxicity of the excipients used in the formulation.- Altered pharmacokinetics leading to supratherapeutic drug levels.- Interaction of the formulation with the GI mucosa. | - Use excipients that are generally recognized as safe (GRAS).- Conduct dose-ranging studies with the new formulation.- Perform histological examination of the GI tract post-study. |
Quantitative Data Summary
The following table presents a hypothetical comparison of pharmacokinetic parameters for a standard oral solution of this compound versus a controlled-release microsphere formulation, based on the expected outcomes of such an enhancement strategy.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) |
| This compound Oral Solution | 10 | 850 | 1.5 | 3200 | 100 |
| This compound-Loaded Microspheres | 10 | 550 | 4.0 | 4800 | 150 |
Note: These are representative values to illustrate the potential improvements with a controlled-release formulation and are not derived from a single specific study.
Experimental Protocols
Preparation of this compound-Loaded Controlled-Release Microspheres
This protocol is based on the methodology described for preparing controlled-release microspheres using polyglycerol esters of fatty acids (PGEFs).[2]
Materials:
-
This compound hydrochloride
-
Polyglycerol esters of fatty acids (PGEFs) with a suitable hydrophilic-lipophilic balance (HLB)
-
Liquid paraffin
-
Stabilizing agent (e.g., Span 80)
-
Organic solvent (e.g., dichloromethane)
-
Petroleum ether
Procedure:
-
Dissolve this compound hydrochloride and the selected PGEF in the organic solvent.
-
Prepare a liquid paraffin solution containing the stabilizing agent.
-
Add the drug-polymer solution to the liquid paraffin solution under constant stirring to form a water-in-oil (w/o) emulsion.
-
Continue stirring at a controlled temperature to allow for the evaporation of the organic solvent, leading to the formation of solid microspheres.
-
Collect the microspheres by filtration.
-
Wash the collected microspheres with petroleum ether to remove any residual liquid paraffin.
-
Dry the microspheres under vacuum.
-
Characterize the microspheres for particle size, surface morphology (using scanning electron microscopy), drug loading, and in vitro drug release.
In Vivo Pharmacokinetic Study in Spontaneously Hypertensive Rats (SHR)
Animals:
-
Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old.
-
Animals should be fasted overnight before the experiment with free access to water.
Procedure:
-
Divide the rats into two groups: a control group receiving a standard oral solution of this compound and a test group receiving the this compound-loaded microsphere formulation.
-
Administer the respective formulations to the rats via oral gavage at a dose of 10 mg/kg.
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma concentrations of this compound's active metabolite, this compound diacid, using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: Workflow for developing and evaluating this compound-loaded microspheres.
Caption: Potential intestinal absorption pathways for this compound.
References
- 1. Angiotensin-converting enzyme (ACE) inhibitor transport in human intestinal epithelial (Caco-2) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiotensin-converting enzyme (ACE) inhibitor transport in human intestinal epithelial (Caco-2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of Caco-2 Cell Line in Herb-Drug Interaction Studies: Current Approaches and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jbclinpharm.org [jbclinpharm.org]
- 5. Characteristics of a new angiotensin converting enzyme inhibitor: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caco-2 Intestinal Drug Transporter Models for More Predictive Drug Absorption [sigmaaldrich.com]
managing potential degradation of delapril during sample storage
This guide provides researchers, scientists, and drug development professionals with essential information for managing the potential degradation of delapril during sample storage. It includes frequently asked questions, a troubleshooting guide for common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A: Proper storage is critical to maintain the integrity of this compound. The recommended conditions vary based on the physical form of the sample. For solid this compound hydrochloride powder, storage at -20°C in a tightly sealed container is recommended.[1] For this compound dissolved in a solvent, it is best to prepare aliquots to avoid repeated freeze-thaw cycles.[2] These solutions should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[2][3] All samples should be protected from moisture and direct sunlight.[1][2]
Q2: What are the primary causes of this compound degradation?
A: this compound is susceptible to degradation under several conditions. The primary causes include:
-
Chemical Incompatibility: Exposure to strong acids, strong alkalis, and strong oxidizing or reducing agents can cause rapid degradation.[1][3]
-
Alkaline Hydrolysis: this compound is known to be unstable in basic (alkaline) conditions, which can lead to the hydrolysis of its ester group. This is a significant degradation pathway.
-
Moisture: As a prodrug that is hydrolyzed in vivo to its active form, this compound is sensitive to moisture, which can facilitate hydrolytic degradation.[2][4]
-
Light and Temperature: Although stable under recommended storage temperatures, prolonged exposure to ambient temperatures and direct sunlight should be avoided.[1]
Q3: How can I detect this compound degradation in my samples?
A: Degradation can be detected by using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] When analyzing a sample, degradation is indicated by:
-
A decrease in the peak area or height of the parent this compound compound compared to a freshly prepared standard.
-
The appearance of new peaks in the chromatogram, which correspond to degradation products. A validated, stability-indicating method will be able to separate the intact this compound from all potential degradation products.[5]
Q4: Are there known degradation products of this compound?
A: Yes, forced degradation studies, particularly under alkaline stress, have identified several degradation products. While the exact chemical structures are complex, they have been characterized by their mass-to-charge ratio (m/z) using LC-MS. Key degradation products have been detected at m/z 425.2 and m/z 439.4, compared to the parent this compound which has an m/z of 453.2.
Quantitative Data Summary
The following table summarizes the recommended storage conditions for this compound to minimize degradation.
| Form | Storage Temperature | Maximum Duration | Key Considerations |
| Solid Powder | -20°C | Not specified, long-term | Store in a tightly sealed container in a dry environment.[1] |
| In Solvent | -20°C | 1 Month | Use for short-term storage. Seal tightly and protect from moisture.[2][3] |
| In Solvent | -80°C | 6 Months | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles.[2][3] |
Troubleshooting Guide: Unexpected Degradation
| Observed Issue | Potential Cause | Recommended Solution |
| Decreased concentration of this compound in stored samples. | Improper storage temperature (not cold enough). | Verify freezer temperature logs. Ensure samples are stored at or below the recommended temperature (-20°C for powder, -80°C for solutions).[1][2] |
| Exposure to moisture. | Use containers with tight seals. Consider storing containers within a desiccator. Ensure solvents are anhydrous if required.[2] | |
| Repeated freeze-thaw cycles. | Prepare single-use aliquots from the stock solution to minimize freeze-thaw stress.[2] | |
| Appearance of new or unexpected peaks in HPLC/LC-MS analysis. | Degradation due to pH instability. | Ensure the pH of the solvent or sample matrix is not alkaline. This compound is particularly sensitive to base-catalyzed hydrolysis. |
| Contamination or reaction with storage container. | Use high-quality, inert containers (e.g., amber glass or polypropylene). Perform compatibility studies if necessary. | |
| Exposure to incompatible chemicals. | Review all reagents and solvents used in sample preparation to ensure they are not strong acids/alkalis or oxidizing/reducing agents.[1][3] | |
| Poor reproducibility of analytical results between samples. | Inconsistent sample handling and storage. | Standardize the entire workflow from sample preparation to storage and analysis. Ensure all personnel follow the same protocol. |
| Photodegradation. | Protect samples from light at all stages by using amber vials or storing them in the dark.[1] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound under Alkaline Conditions
This protocol outlines a procedure for stress testing the stability of this compound in an alkaline environment, which is a known condition for its degradation.
1. Objective: To intentionally degrade this compound under alkaline stress and monitor the rate of degradation and the formation of degradation products using a stability-indicating HPLC-UV method.
2. Materials and Reagents:
-
This compound hydrochloride reference standard
-
Sodium Hydroxide (NaOH), 0.1 M solution
-
Hydrochloric Acid (HCl), 0.1 M solution (for neutralization)
-
Acetonitrile (HPLC grade)
-
Ammonium Acetate (HPLC grade)
-
Purified water (HPLC grade)
-
Class A volumetric flasks and pipettes
-
HPLC system with UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
3. Chromatographic Conditions (Example):
-
Mobile Phase: Acetonitrile and 10 mM Ammonium Acetate solution (e.g., 55:45 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
4. Procedure:
-
Preparation of this compound Stock Solution: Accurately weigh and dissolve this compound hydrochloride in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Stress Sample Preparation:
-
Pipette a known volume of the this compound stock solution into a volumetric flask.
-
Add a specific volume of 0.1 M NaOH to initiate degradation.
-
Dilute to the final volume with the mobile phase to achieve a target concentration (e.g., 50 µg/mL).
-
Maintain the flask at a controlled temperature (e.g., 40°C).
-
-
Time-Point Sampling:
-
Withdraw aliquots from the stressed sample at predetermined time intervals (e.g., 0, 30, 60, 120, 240 minutes).
-
Immediately neutralize each aliquot with an equivalent volume of 0.1 M HCl to stop the degradation reaction.
-
-
Analysis:
-
Inject the neutralized samples into the HPLC system.
-
Also inject a freshly prepared, non-degraded standard solution of this compound at the same concentration for comparison (Time 0 sample).
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point by comparing its peak area to the peak area of the non-degraded standard.
-
Monitor the chromatograms for the appearance and growth of new peaks, which represent the degradation products.
-
Visualizations
Diagram 1: Postulated Degradation Pathway of this compound
Caption: Logical pathway of this compound degradation under stress conditions.
Diagram 2: Troubleshooting Workflow for Sample Degradation
Caption: Troubleshooting workflow for investigating this compound sample degradation.
References
- 1. This compound hydrochloride|83435-67-0|MSDS [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Pharmacokinetics of a new angiotensin I converting enzyme inhibitor (this compound) in patients with deteriorated kidney function and in normal control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Delapril Incubation Times in In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address specific issues encountered when optimizing incubation times for delapril in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound that I should consider for my in vitro assay design?
A1: this compound is a prodrug that acts as an angiotensin-converting enzyme (ACE) inhibitor.[1][2] In its initial state, it is inactive. For it to exert its inhibitory effect, it must be metabolically converted into its active forms, primarily this compound diacid and 5-hydroxy this compound diacid.[1][3] This conversion is critical. When designing an in vitro experiment, you must ensure your system, such as a specific cell line or tissue homogenate, possesses the necessary esterase activity to facilitate this bioactivation. The primary mechanism you are measuring is the inhibition of ACE, which blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[4][5]
Q2: What are the typical incubation times for a direct ACE enzymatic assay with this compound?
A2: For direct enzymatic assays, the incubation process is typically divided into two phases. First, a pre-incubation of the ACE enzyme with this compound (or its active metabolite) for a short period, often around 5-10 minutes, allows the inhibitor to bind to the enzyme.[6] This is followed by a second incubation period after the addition of the substrate (e.g., HHL or FAPGG), which usually ranges from 30 to 80 minutes at 37°C, during which the enzymatic reaction occurs.[6][7] The optimal time for both steps should be determined empirically for your specific assay conditions to ensure linear substrate conversion.
Q3: What are the recommended incubation times for cell-based assays involving this compound?
A3: Cell-based assays, which measure downstream effects like cytotoxicity, cell proliferation, or changes in gene expression, require significantly longer incubation times than enzymatic assays. Typical incubation periods range from 24 to 72 hours.[8] Some studies suggest that cytotoxicity can increase between 24 and 48 hours of incubation, with minimal changes thereafter for some compounds.[9][10] The ideal duration depends on the cell line's doubling time and the specific endpoint being measured. For antiproliferative effects, a 72-hour incubation is common to allow for effects on cell division to become apparent.[8]
Q4: Why might this compound show low activity in my in vitro assay?
A4: There are several potential reasons for low activity. A primary cause is the lack of conversion from its prodrug form to its active metabolite.[1][3] If your in vitro system lacks the required esterases, inhibition will be minimal. Another reason could be the degradation of this compound in the assay medium over long incubation periods.[11][12] Finally, ensure your ACE enzyme source is active by using a well-characterized ACE inhibitor, such as captopril or enalaprilat, as a positive control.[13]
Q5: How does the stability of this compound in culture media affect my experiment?
A5: The stability of this compound in your specific cell culture medium is a critical factor, especially during long-term cell-based assays.[12] Components in the media can affect drug stability, and this compound itself may degrade over time, which would lower its effective concentration and lead to inaccurate results.[11][14] It is recommended to determine the stability of this compound under your specific experimental conditions (e.g., 37°C, 5% CO2) over the intended incubation period. If significant degradation occurs, you may need to shorten the incubation time or replenish the medium with fresh this compound periodically.[12]
Troubleshooting Guides
This section addresses common problems encountered during in vitro assays with this compound.
Problem: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or "edge effects" where wells on the perimeter of the microplate evaporate more quickly.
-
Recommended Solution: Ensure a homogenous cell suspension before and during seeding. Use calibrated pipettes and consistent technique. To mitigate edge effects, avoid using the outermost wells for experimental samples and instead fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity across the plate.[8]
Problem: No or very low ACE inhibition is observed in an enzymatic assay.
-
Possible Cause 1: Inactive this compound (Prodrug Not Converted): Standard enzymatic assays using purified ACE will not activate the this compound prodrug.
-
Recommended Solution 1: Use the active metabolite, this compound diacid, for direct enzymatic assays. If you must use this compound, your system must include an esterase source, such as a liver microsome preparation, co-incubated with the compound.
-
Possible Cause 2: Degraded this compound Stock: The compound may have degraded due to improper storage or handling.
-
Recommended Solution 2: Prepare fresh working solutions for each experiment from a properly stored stock. If in doubt, verify the integrity of the stock solution using an appropriate analytical method like LC-MS.[11]
-
Possible Cause 3: Inactive ACE Enzyme: The enzyme itself may have lost activity.
-
Recommended Solution 3: Always run a positive control with a known ACE inhibitor (e.g., captopril) to confirm the enzyme is active and the assay is performing as expected.[6][13] Also, include a negative control (no inhibitor) to establish baseline enzyme activity.
Problem: The calculated IC50 value is significantly different from expected values.
-
Possible Cause: Sub-optimal incubation time or assay conditions.
-
Recommended Solution: Perform a time-course experiment to find the optimal incubation time where the reaction is in the linear range. Also, verify other assay parameters such as pH, temperature, and substrate concentration, as these can significantly influence enzyme activity and inhibitor potency.[7] For cell-based assays, testing multiple time points (e.g., 24h, 48h, 72h) is crucial to identify the most appropriate endpoint.[8]
Data Presentation
Table 1: Typical Incubation Parameters for In Vitro ACE Inhibition Assays
| Parameter | Typical Range | Purpose | Key Considerations |
| Pre-incubation Time | 5 - 15 minutes | Allows the inhibitor to bind to the ACE enzyme before the substrate is introduced.[6] | May need optimization; some inhibitors require longer times to achieve binding equilibrium. |
| Substrate Incubation Time | 30 - 80 minutes | The period for the enzymatic reaction to proceed.[6][7] | Must be within the linear range of the reaction. A time-course experiment is recommended to determine this. |
| Temperature | 37 °C | Mimics physiological temperature for optimal enzyme activity.[6][7] | Temperature must remain constant and uniform across all samples. |
Table 2: Recommended Incubation Times for Cell-Based Assays with this compound
| Assay Type | Typical Incubation Time | Rationale | Factors to Optimize |
| Cytotoxicity / Viability | 24 - 72 hours | Allows for the drug to be metabolized and exert its effects, which may require progression through one or more cell cycles.[8] | Cell line doubling time, mechanism of cytotoxicity, this compound stability in media.[12] |
| Gene Expression (qPCR) | 4 - 48 hours | Changes in gene transcription can be rapid (for early-response genes) or may require longer-term adaptation. | The specific gene of interest's response kinetics to ACE inhibition. |
| Protein Expression (Western Blot) | 24 - 96 hours | Sufficient time is needed for changes in transcription and translation to result in detectable changes in protein levels. | The half-life of the target protein. |
Experimental Protocols
Protocol 1: General Spectrophotometric ACE Inhibition Assay
This protocol is a generalized method based on the hydrolysis of a synthetic substrate.
-
Reagents & Preparation:
-
ACE Enzyme: Prepare a working solution of ACE (e.g., from rabbit lung) in assay buffer.[13]
-
Substrate: Prepare a solution of a suitable substrate like Hippuryl-L-histidyl-L-leucine (HHL) in assay buffer.[7]
-
Assay Buffer: Typically a borate or HEPES buffer at pH 8.3.[7]
-
Inhibitor: Prepare serial dilutions of this compound's active metabolite (this compound diacid) or a positive control (captopril).
-
Termination Reagent: 1 M HCl.
-
Extraction Solvent: Ethyl acetate.
-
-
Assay Procedure:
-
Add 20 µL of inhibitor solution (or buffer for control) to a microcentrifuge tube.
-
Add 20 µL of the ACE enzyme solution and pre-incubate for 10 minutes at 37°C.
-
Start the reaction by adding 200 µL of the pre-warmed substrate solution.
-
Incubate for 60 minutes at 37°C.[7]
-
Terminate the reaction by adding 250 µL of 1 M HCl.
-
Extract the product (hippuric acid) by adding 1.5 mL of ethyl acetate and vortexing.
-
Centrifuge to separate the phases.
-
Transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate the solvent.
-
Re-dissolve the dried hippuric acid in 1 mL of distilled water.
-
-
Measurement & Analysis:
-
Measure the absorbance of the re-dissolved solution at 228 nm using a spectrophotometer.[15]
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: General Cell-Based Cytotoxicity Assay (Resazurin-based)
This protocol outlines a common method for assessing cell viability.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well opaque-walled plate at a pre-determined optimal density.
-
Incubate for 24 hours to allow cells to attach.[8]
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of medium containing the various concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[8]
-
-
Viability Measurement:
-
Add 20 µL of resazurin solution to each well.[16]
-
Incubate for 1 to 4 hours at 37°C, protected from light, until a color change is apparent.[16] The optimal incubation time with the reagent depends on the cell type's metabolic activity and should be determined empirically.
-
Measure fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., ~560 nm excitation, ~590 nm emission).
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium only).
-
Normalize the data to the vehicle-treated control cells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: this compound's mechanism of action within the Renin-Angiotensin System.
Caption: General experimental workflow for an enzymatic ACE inhibition assay.
Caption: Troubleshooting logic for low this compound activity in in vitro assays.
References
- 1. This compound | C26H32N2O5 | CID 5362116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Characteristics of a new angiotensin converting enzyme inhibitor: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and pharmacologic properties of this compound, a lipophilic nonsulfhydryl angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 6. repositorio.ufop.br [repositorio.ufop.br]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. Relevance of the incubation period in cytotoxicity testing with primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Optimisation and validation of an angiotensin-converting enzyme inhibition assay for the screening of bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimization of Extraction Process and Activity of Angiotensin-Converting Enzyme (ACE) Inhibitory Peptide from Walnut Meal - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
addressing potential interference in delapril binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with delapril binding assays. Our aim is to help you identify and resolve common issues encountered during your experiments.
Troubleshooting Guides
This section addresses specific problems you might face during your this compound binding assays in a simple question-and-answer format.
Issue 1: High Non-Specific Binding
Question: My this compound binding assay shows high background signal, making it difficult to determine specific binding. What are the potential causes and how can I reduce non-specific binding?
Answer: High non-specific binding can obscure your results by reducing the signal-to-noise ratio. Here are the common causes and troubleshooting steps:
-
Suboptimal Blocking Agents: The blocking agent in your assay buffer may be insufficient or inappropriate for your experimental setup.
-
Solution: Increase the concentration of your current blocking agent (e.g., Bovine Serum Albumin - BSA). If that doesn't resolve the issue, try alternative blocking agents such as non-fat dry milk or a commercially available blocking buffer.
-
-
Hydrophobic Interactions: this compound is a lipophilic compound, which can lead to its non-specific binding to plasticware and other hydrophobic surfaces.
-
Solution: Consider adding a mild, non-ionic detergent like Tween-20 or Triton X-100 to your assay and wash buffers. Start with a low concentration (e.g., 0.01-0.05%) and optimize as needed. Be aware that high concentrations of detergents can disrupt membrane integrity and receptor conformation.[1][2][3][4][5]
-
-
Inadequate Washing: Insufficient or inefficient washing steps can leave unbound radioligand behind, contributing to high background.
-
Solution: Increase the number of wash steps and/or the volume of wash buffer. Ensure that the washing is performed quickly and at a cold temperature to minimize dissociation of the specifically bound ligand.
-
-
Radioligand Issues: The radioligand itself might be "sticky" or present in too high a concentration.
-
Solution: If possible, consider using a different radioligand with a better therapeutic window. Also, ensure you are using the radioligand at a concentration at or below its Kd for the receptor.[6]
-
Issue 2: Low or No Specific Binding
Question: I am not observing any significant specific binding of this compound in my assay. What could be the reasons for this?
Answer: A lack of specific binding can be frustrating. Here’s a systematic approach to troubleshoot this issue:
-
Inactive Enzyme/Receptor: The Angiotensin-Converting Enzyme (ACE) in your preparation may be inactive or denatured.
-
Solution: Verify the activity of your ACE preparation using a functional assay. Ensure that your tissue or cell membrane preparations have been stored correctly at -80°C and have not undergone multiple freeze-thaw cycles.
-
-
Incorrect Assay Conditions: The pH, ionic strength, or temperature of your assay buffer may not be optimal for this compound binding.
-
Solution: The optimal pH for ACE binding is typically around 7.0-8.0.[7] Verify the pH of your buffers and perform a pH curve to find the optimal condition for your specific assay. Also, check the ionic strength of your buffer, as it can influence binding affinity.
-
-
This compound Degradation: this compound, especially in solution, can be susceptible to degradation.
-
Presence of Inhibitors in Sample: If you are using biological samples like serum, they may contain endogenous substances that interfere with this compound binding.
Issue 3: Poor Reproducibility
Question: My results from the this compound binding assay are inconsistent between experiments. How can I improve the reproducibility of my assay?
Answer: Poor reproducibility can stem from various factors, from technical variability to reagent instability.
-
Pipetting Errors: Inconsistent pipetting, especially of small volumes, can introduce significant variability.
-
Solution: Ensure your pipettes are calibrated regularly. Use reverse pipetting for viscous solutions. Prepare master mixes of reagents to minimize the number of individual pipetting steps.
-
-
Reagent Variability: Inconsistent preparation of buffers and reagents can lead to shifts in assay performance.
-
Solution: Prepare large batches of buffers and store them appropriately. Document the lot numbers of all reagents used in each experiment.
-
-
Incubation Time and Temperature: Variations in incubation time and temperature can affect the binding equilibrium.
-
Solution: Use a calibrated incubator or water bath to maintain a consistent temperature. Ensure that the incubation time is precisely controlled for all samples.
-
-
Data Analysis: Inconsistent data analysis methods can introduce variability in the final results.
-
Solution: Use a standardized data analysis template. For competitive binding assays, ensure that the Cheng-Prusoff equation is applied correctly to calculate Ki values from IC50 values.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a prodrug that is converted in the body to its active metabolites, this compound diacid and 5-hydroxy this compound diacid.[12][13] These metabolites are potent inhibitors of Angiotensin-Converting Enzyme (ACE). By inhibiting ACE, they block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure.[9][12][13]
Q2: What type of assay is typically used for studying this compound binding?
A2: Radioligand binding assays are a common and robust method for studying the interaction of drugs like this compound with their target receptors.[14][15][16] These assays typically involve incubating a source of ACE (e.g., tissue homogenates, cell membranes) with a radiolabeled ligand that binds to ACE. This compound is then added in increasing concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the receptor is then measured to determine the binding affinity of this compound.[7][17][18]
Q3: Can this compound's active metabolites interfere with the binding assay?
A3: Yes, since this compound is a prodrug, its active metabolites are the primary molecules that bind to ACE. If you are studying the binding of the prodrug itself, the presence of its active metabolites could lead to an overestimation of its binding affinity. It is crucial to use a pure preparation of this compound for in vitro binding assays. The potential for interference from metabolites is a known issue in assays for similar ACE inhibitors.[19][20]
Q4: What are the key parameters to consider when setting up a this compound binding assay?
A4: The key parameters to optimize include:
-
Buffer Composition: pH, ionic strength, and the presence of divalent cations can all affect binding.
-
Incubation Time and Temperature: These should be optimized to ensure the binding reaction reaches equilibrium.
-
Concentration of Radioligand: This should ideally be at or below the Kd of the radioligand for ACE to maximize the signal-to-noise ratio.[6]
-
Amount of ACE: The concentration of the enzyme should be sufficient to produce a measurable signal but not so high as to cause ligand depletion.
-
Non-Specific Binding Determination: This is crucial for accurate calculation of specific binding and is typically determined in the presence of a saturating concentration of a non-labeled ligand.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for this compound
This protocol provides a general framework for a competitive binding assay to determine the affinity of this compound for Angiotensin-Converting Enzyme (ACE).
Materials:
-
Source of ACE (e.g., lung tissue homogenate, recombinant ACE)
-
Radiolabeled ACE inhibitor (e.g., 125I-labeled lisinopril analogue)[7][17][21]
-
This compound hydrochloride
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl, 5 mM MgCl2, and 0.1% BSA)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare this compound Dilutions: Prepare a series of dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
ACE preparation
-
Radioligand (at a fixed concentration, typically at its Kd)
-
Varying concentrations of this compound or vehicle (for total binding) or a saturating concentration of a non-labeled ACE inhibitor (for non-specific binding).
-
-
Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Assay Buffer pH | 7.0 - 8.0 | Optimal pH for ACE activity and binding.[7] |
| Incubation Temperature | 25°C or 37°C | Should be kept constant throughout the experiment. |
| Radioligand Concentration | ≤ Kd of the radioligand | Minimizes ligand depletion and improves accuracy.[6] |
| BSA Concentration | 0.1% - 1% (w/v) | Acts as a blocking agent to reduce non-specific binding. |
| Detergent (optional) | 0.01% - 0.05% (v/v) Tween-20 or Triton X-100 | Can help reduce hydrophobic interactions and non-specific binding.[1][2][3][4][5] |
Visualizations
Signaling Pathway of ACE Inhibition by this compound
Caption: Mechanism of action of this compound in the Renin-Angiotensin system.
Experimental Workflow for this compound Competitive Binding Assay
Caption: Workflow for a competitive this compound binding assay.
Troubleshooting Logic for High Non-Specific Binding
Caption: Troubleshooting flowchart for high non-specific binding.
References
- 1. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detergent effects on enzyme activity and solubilization of lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detergent binding as a measure of hydrophobic surface area of integral membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of detergent on the enzyme-linked immunosorbent assay (ELISA) of blood group substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. revvity.com [revvity.com]
- 7. Competitive inhibitor binding assay (CIBA) of captopril and other ACE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 9. youtube.com [youtube.com]
- 10. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 11. researchgate.net [researchgate.net]
- 12. devtoolsdaily.com [devtoolsdaily.com]
- 13. GraphViz Examples and Tutorial [graphs.grevian.org]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 17. Competitive inhibitor binding assay (CIBA) of ACE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Competitive Inhibitor Binding Assay (IBA) of Captopril and Other Inhibitors of Angiotensin Converting Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Improving Signal-to-Noise Ratio of Drug Fragment Screening with Variational Autoencoder - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Two binding sites on angiotensin-converting enzyme: evidence from radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Delapril-Induced Cough in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for investigating strategies to mitigate delapril-induced cough in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced cough in animal models?
A1: this compound is an angiotensin-converting enzyme (ACE) inhibitor. Like other drugs in this class, it can induce a dry, persistent cough as a side effect. In animal models, particularly the guinea pig, this compound administration can enhance the cough reflex, making the animals more susceptible to coughing when exposed to tussive agents like citric acid or capsaicin.[1] This phenomenon is used to study the mechanisms of ACE inhibitor-induced cough and to test potential mitigation strategies.
Q2: What are the primary mechanisms behind this phenomenon?
A2: The leading hypothesis for ACE inhibitor-induced cough is the accumulation of bradykinin and substance P in the airways.[2] ACE is responsible for the degradation of these inflammatory mediators. By inhibiting ACE, this compound leads to increased levels of bradykinin, which can sensitize airway sensory nerves (specifically vagal C-fibers) and enhance the cough reflex.[3] Some studies suggest that chronic ACE inhibitor administration may lead to an up-regulation of bradykinin B1 receptors, while others indicate the involvement of B2 receptors in the acute sensitization of the cough reflex.[3][4]
Q3: Which animal model is most suitable for studying this compound-induced cough?
A3: The guinea pig is the most commonly used and well-established animal model for studying ACE inhibitor-induced cough.[1][2] Guinea pigs have a pronounced cough reflex that can be reliably induced by inhaled irritants such as citric acid and capsaicin.[5] Their response to ACE inhibitors and various antitussive agents shows good translational relevance to humans.
Q4: How does this compound's cough-inducing potential compare to other ACE inhibitors?
A4: Studies in guinea pig models have shown that this compound has a weaker potentiating action on citric acid-induced cough compared to other ACE inhibitors like captopril and enalapril.[1] This suggests that this compound may have a lower propensity to induce cough as a side effect.
Q5: What are the key mitigation strategies to consider?
A5: Based on the proposed mechanisms, several mitigation strategies can be investigated in animal models:
-
Bradykinin Receptor Antagonists: Blocking bradykinin receptors is a primary strategy. The B2 receptor antagonist icatibant has been shown to prevent captopril-induced enhancement of the cough response to citric acid in guinea pigs.[3] Similarly, antagonists for the B1 receptor have been shown to inhibit enalapril-induced spontaneous cough.[4]
-
Tachykinin Receptor Antagonists: Since bradykinin can lead to the release of tachykinins like substance P, blocking tachykinin receptors (NK1, NK2, and NK3) may also mitigate the cough.[6]
-
Prostaglandin Synthesis Inhibitors: Bradykinin can stimulate the production of prostaglandins, which may contribute to the cough reflex. Therefore, cyclooxygenase inhibitors could potentially reduce the cough.[2]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| High variability in cough response between animals. | Inherent biological variability in individual animal's cough sensitivity.Inconsistent administration of this compound or tussive agents.Environmental stressors affecting the animals.Differences in animal weight, sex, or age.[7] | Increase the number of animals per group to improve statistical power.Ensure precise and consistent dosing and aerosol delivery techniques.Acclimatize animals to the experimental setup to reduce stress.[8]Standardize animal characteristics (e.g., use a narrow weight range, single sex) for each experiment.[7] |
| No significant increase in cough frequency after this compound administration. | Insufficient dose of this compound.Inadequate duration of this compound treatment.Low concentration of the tussive agent (e.g., citric acid).this compound's inherently weaker cough-potentiating effect compared to other ACEis.[1] | Perform a dose-response study to determine the optimal this compound dosage.Consider a longer pre-treatment period with this compound, as some studies with other ACEis show chronic administration is more effective at enhancing cough.[2]Increase the concentration of the tussive agent in a stepwise manner to find the optimal challenge dose.Acknowledge the lower cough-inducing potential of this compound and ensure the experimental design is sensitive enough to detect smaller changes. |
| Difficulty in distinguishing coughs from other respiratory events (e.g., sneezes, deep breaths). | Lack of clear, objective criteria for identifying a cough.Inadequate recording and analysis equipment. | Use a whole-body plethysmography system to record characteristic pressure changes associated with coughing.[8]Simultaneously use video recording to observe the animal's posture; a cough is often associated with a head thrust and open mouth.[8]Establish strict, predefined criteria for what constitutes a cough based on both physiological recordings and visual confirmation. |
| Unexpected adverse effects in animal subjects. | This compound dose is too high, leading to excessive hypotension.Interaction with other experimental compounds.Underlying health issues in the animals. | Monitor animals for signs of distress, and consider reducing the this compound dose if adverse effects are observed.Carefully review the pharmacology of all administered substances for potential interactions.Ensure all animals are healthy and free from respiratory infections before starting the experiment. |
Experimental Protocols
Protocol 1: Induction of Cough with Citric Acid in Guinea Pigs Treated with this compound
Objective: To establish a model of this compound-potentiated cough in guinea pigs using citric acid as the tussive agent.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-350 g)
-
This compound
-
Citric acid
-
Vehicle for this compound (e.g., sterile water)
-
Whole-body plethysmograph for conscious, unrestrained animals
-
Ultrasonic nebulizer
Methodology:
-
Animal Acclimatization: House animals in a controlled environment for at least one week before the experiment.
-
This compound Administration: Administer this compound orally at a predetermined dose (e.g., 10 mg/kg) or vehicle daily for a specified period (e.g., 7-14 days).
-
Cough Induction and Measurement: a. On the day of the experiment, place a guinea pig in the whole-body plethysmograph and allow it to acclimatize for at least 20 minutes.[8] b. Record baseline respiratory parameters for 5 minutes. c. Expose the animal to an aerosol of citric acid (e.g., 0.2 M) generated by an ultrasonic nebulizer for a fixed duration (e.g., 10 minutes). d. Continue recording for a post-exposure period (e.g., 10 minutes). e. Identify and count the number of coughs based on the characteristic changes in the plethysmograph airflow signal and visual confirmation.
-
Data Analysis: Compare the number of coughs in the this compound-treated group to the vehicle-treated control group using appropriate statistical tests.
Protocol 2: Evaluation of a Bradykinin B2 Receptor Antagonist for Mitigation of ACE Inhibitor-Induced Cough
Objective: To assess the efficacy of a bradykinin B2 receptor antagonist in reducing this compound-potentiated cough.
Materials:
-
Animals from the established this compound-potentiated cough model (Protocol 1)
-
Bradykinin B2 receptor antagonist (e.g., icatibant)
-
Vehicle for the antagonist
Methodology:
-
Antagonist Administration: Administer the bradykinin B2 receptor antagonist or its vehicle to this compound-treated guinea pigs at a specified time before the citric acid challenge (e.g., 30 minutes prior).
-
Cough Induction and Measurement: Follow the same procedure for cough induction and measurement as described in Protocol 1 (steps 3a-3e).
-
Data Analysis: Compare the number of coughs in the group receiving this compound and the B2 antagonist to the group receiving this compound and the antagonist's vehicle. A significant reduction in cough frequency in the antagonist-treated group would indicate a successful mitigation strategy.
Quantitative Data Summary
Table 1: Comparative Cough-Potentiating Effect of ACE Inhibitors in Guinea Pigs
| ACE Inhibitor | Route of Administration | Tussive Agent | Observation | Reference |
| This compound | Oral | Citric Acid | Weaker potentiating action on cough compared to captopril and enalapril. | [1] |
| Captopril | Oral | Citric Acid | Significantly increased cough response to citric acid after two weeks of treatment. | [3] |
| Enalapril | Oral | Citric Acid | Chronic administration augmented citric acid-induced cough. | [2] |
Table 2: Efficacy of Bradykinin Receptor Antagonists in Mitigating ACE Inhibitor-Induced Cough Hypersensitivity (using captopril and enalapril as a proxy for this compound)
| ACE Inhibitor | Mitigation Agent | Receptor Target | Animal Model | Outcome | Reference |
| Captopril | Icatibant | Bradykinin B2 | Guinea Pig | Prevented the increased cough response to inhaled citric acid. | [3] |
| Enalapril | des-Arg(10)-[Leu(9)]kallidin | Bradykinin B1 | Guinea Pig | Inhibited the enhancement of spontaneous cough. | [4] |
Disclaimer: Specific quantitative data on the mitigation of this compound-induced cough is limited. The data presented for captopril and enalapril suggest that bradykinin receptor antagonists are a promising strategy for mitigating ACE inhibitor-induced cough in general, and similar studies are warranted for this compound.
Visual Guides
Signaling Pathway of ACE Inhibitor-Induced Cough
Caption: Signaling pathway of this compound-induced cough.
Experimental Workflow for Investigating this compound-Induced Cough Mitigation
References
- 1. Characteristics of a new angiotensin converting enzyme inhibitor: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental models and mechanisms of enhanced coughing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bradykinin-evoked sensitization of airway sensory nerves: a mechanism for ACE-inhibitor cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Augmentation of spontaneous cough by enalapril through up-regulation of bradykinin B1 receptors in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of bradykinin and tachykinins in the potentiation by enalapril of coughing induced by citric acid in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cough - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Delapril Assay Validation Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of analytical assays for Delapril, an angiotensin-converting enzyme (ACE) inhibitor, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. Through a detailed examination of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound, this document offers insights into the critical validation parameters and presents a comparative analysis with established analytical methods for other widely used ACE inhibitors, namely Enalapril and Ramipril.
The Role of this compound and the Importance of Assay Validation
This compound is a prodrug that is converted in the body to its active metabolite, which inhibits the angiotensin-converting enzyme. This inhibition leads to vasodilation and a reduction in blood pressure. Accurate and reliable analytical methods are crucial for the quantitative determination of this compound in pharmaceutical formulations, ensuring product quality, safety, and efficacy. The validation of these analytical procedures is a regulatory requirement and provides documented evidence that the method is suitable for its intended purpose.
The Angiotensin-Converting Enzyme (ACE) Inhibition Pathway
The mechanism of action for this compound and other ACE inhibitors involves the renin-angiotensin-aldosterone system (RAAS). A simplified diagram of this pathway is presented below.
Caption: Mechanism of action of this compound as an ACE inhibitor.
Experimental Protocols: A Validated Stability-Indicating RP-HPLC Method for this compound
This section details the experimental protocol for a reversed-phase high-performance liquid chromatography (RP-HPLC) method developed and validated for the simultaneous determination of this compound and Manidipine.[1][2] The principles of this method can be adapted for the singular analysis of this compound.
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: C8 column (250 mm × 4.6 mm i.d., 5 µm particle size).[1][2]
-
Mobile Phase: A mixture of acetonitrile and 0.3% triethylamine solution (pH adjusted to 3.0 with phosphoric acid) in a 55:45 (v/v) ratio.[1][2]
-
Injection Volume: 20 µL.
Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a known concentration (e.g., 300 µg/mL).[1][2]
-
Sample Solution: For dosage forms, weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to a single dose of this compound into a volumetric flask, dissolve in the mobile phase with the aid of sonication, and dilute to the mark. Filter the solution through a 0.45 µm membrane filter.
Method Validation According to ICH Q2(R1) Guidelines
The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[3][4][5][6][7] The following workflow outlines the key validation parameters.
Caption: Workflow for analytical method validation as per ICH guidelines.
-
Specificity (Forced Degradation Studies): To demonstrate the stability-indicating nature of the method, forced degradation studies are performed.[1][2] Standard solutions of this compound are subjected to stress conditions such as:
-
Thermal Degradation: Heating the sample.
The chromatograms of the stressed samples are compared with that of an unstressed sample to ensure that the this compound peak is well-resolved from any degradation products.
-
Linearity: The linearity of the method is determined by analyzing a series of dilutions of the standard stock solution over a specified concentration range. A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) is calculated.
-
Accuracy: Accuracy is assessed by performing recovery studies. A known amount of the this compound reference standard is added to a placebo preparation or a pre-analyzed sample, and the recovery percentage is calculated.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing multiple replicates of the same sample on the same day under the same operating conditions.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days, with different analysts, or on different equipment. The results are expressed as the relative standard deviation (%RSD).
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate, mobile phase composition, and column temperature, and observing the effect on the results.
Comparative Analysis: this compound vs. Alternative ACE Inhibitors
To provide a broader context for the performance of the this compound assay, this section compares its validation parameters with those of validated HPLC methods for two other commonly prescribed ACE inhibitors: Enalapril and Ramipril. The data presented in the following tables is a synthesis of information from various published studies.
Table 1: Comparison of Chromatographic Conditions
| Parameter | This compound Assay[1][2] | Enalapril Assay[3] | Ramipril Assay |
| Column | C8 (250 x 4.6 mm, 5 µm) | Hypersil-C18 BDS (250 x 4.6 mm) | C8 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.3% Triethylamine (pH 3.0) (55:45) | 50mM KH₂PO₄ buffer: Methanol (75:25) | Buffer: Acetonitrile (50:50) |
| Flow Rate | 1.2 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | 220 nm | 207 nm | 210 nm |
| Retention Time | ~5-6 min (approx.) | ~5.3 min | ~4-6 min |
Table 2: Comparison of Validation Parameters
| Validation Parameter | This compound Assay[8] | Enalapril Assay[3] | Ramipril Assay[6] |
| Linearity Range | 6-1080 ng/mL | 10-30 µg/mL | Not specified |
| Correlation Coefficient (r²) | >0.99 | Not specified | 1.000 |
| Accuracy (% Recovery) | Within acceptable limits | Not specified | Not specified |
| Precision (%RSD) | Within acceptable limits | <2% | <2% |
| LOD | Not specified | Not specified | Not specified |
| LOQ | Not specified | Not specified | Not specified |
Note: The data in the tables are compiled from different studies and are for comparative purposes. Direct head-to-head experimental comparisons may yield different results.
The following diagram illustrates the logical relationship in a comparative study of analytical methods for different ACE inhibitors.
Caption: Logical workflow for a comparative analysis of ACE inhibitor assays.
Conclusion
The validation of analytical methods for this compound, in adherence to ICH guidelines, is a critical component of pharmaceutical quality control. The stability-indicating RP-HPLC method detailed in this guide provides a robust and reliable approach for the quantification of this compound in pharmaceutical dosage forms. The comparative data presented for Enalapril and Ramipril assays highlight that while the fundamental validation principles are the same, the specific chromatographic conditions and performance characteristics can vary. The choice of an analytical method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. This guide serves as a valuable resource for researchers and scientists involved in the development, validation, and routine analysis of this compound and other ACE inhibitors.
References
- 1. scispace.com [scispace.com]
- 2. Analysis of ACE inhibitor drugs by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijiset.com [ijiset.com]
- 4. Comparison of analytical methods to assay inhibitors of angiotensin I-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DEVELOPMENT AND VALIDATION OF AN RP-HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF RAMIPRIL AND AMLODIPINE IN TABLETS | PPTX [slideshare.net]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. ijpbs.com [ijpbs.com]
Comparative Analysis of Delapril and Other ACE Inhibitors on Endothelial Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of delapril and other Angiotensin-Converting Enzyme (ACE) inhibitors, focusing on their respective impacts on endothelial function. The information presented herein is collated from peer-reviewed studies and is intended to support research and development in cardiovascular therapeutics.
Introduction
Endothelial dysfunction is a critical early event in the pathogenesis of atherosclerosis and other cardiovascular diseases. It is primarily characterized by a reduction in the bioavailability of nitric oxide (NO), a key vasodilator and anti-inflammatory molecule. ACE inhibitors, a cornerstone in the management of hypertension and heart failure, exert beneficial effects beyond blood pressure reduction, including the improvement of endothelial function. They achieve this primarily by inhibiting the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and by preventing the degradation of bradykinin, a substance that stimulates NO release. However, ACE inhibitors are a heterogeneous class of drugs with varying pharmacokinetic and pharmacodynamic properties, such as lipophilicity and tissue penetration, which may influence their efficacy at the endothelial level. This compound, a lipophilic ACE inhibitor, has been the subject of several studies to evaluate its specific effects on the endothelium compared to other agents in its class.
Mechanism of Action: ACE Inhibitors and the Endothelium
ACE inhibitors improve endothelial function through a dual mechanism. By blocking ACE, they decrease the production of Angiotensin II (Ang II), a potent vasoconstrictor that also promotes inflammation and oxidative stress through the AT1 receptor. Concurrently, the inhibition of ACE leads to an accumulation of bradykinin, which stimulates endothelial B2 receptors, leading to the activation of endothelial nitric oxide synthase (eNOS) and subsequent release of NO. This cascade results in vasodilation, anti-inflammatory effects, and inhibition of platelet aggregation.
Caption: General mechanism of ACE inhibitors on endothelial function.
Comparative Efficacy on Endothelial Function
Clinical studies have demonstrated varying effects among different ACE inhibitors on endothelial parameters. This compound, in particular, has been shown to offer significant benefits, which are highlighted in the comparative data below.
Flow-Mediated Dilation (FMD)
FMD of the brachial artery is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation, a key indicator of endothelial health.
Table 1: Comparison of this compound, Enalapril, and Lisinopril on FMD (%)
| Study | Drug (Daily Dose) | Patient Population | Duration | Baseline FMD (%) | Post-treatment FMD (%) | Change in FMD (%) |
| Fogari et al. (2000) | This compound (30 mg) | Essential Hypertension | 12 mos | 4.1 ± 1.1 | 7.3 ± 1.3 | +3.2 |
| Fogari et al. (2000) | Enalapril (20 mg) | Essential Hypertension | 12 mos | 4.3 ± 1.2 | 5.9 ± 1.2 | +1.6 |
| Pelliccia et al. (2009) | This compound (30 mg) | Essential Hypertension | 6 mos | 5.4 ± 2.1 | 7.9 ± 2.4 | +2.5 |
| Pelliccia et al. (2009) | Lisinopril (20 mg) | Essential Hypertension | 6 mos | 5.6 ± 2.3 | 6.5 ± 2.1 | +0.9 |
Data are presented as mean ± standard deviation.
The data indicate that while all tested ACE inhibitors improved FMD, this compound demonstrated a more pronounced effect compared to both enalapril and lisinopril in patients with essential hypertension.
Endothelial Biomarkers
Soluble adhesion molecules, such as sVCAM-1 and sE-selectin, are markers of endothelial inflammation and activation. A reduction in their levels signifies an improvement in endothelial health.
Table 2: Comparison of this compound and Fosinopril on Endothelial Activation Markers
| Study | Drug (Daily Dose) | Patient Population | Duration | Biomarker | Baseline Level (ng/mL) | Post-treatment Level (ng/mL) |
| Derosa et al. (2004) | This compound (30 mg) | Type 2 Diabetes & Hypertension | 12 mos | sVCAM-1 | 798 ± 21 | 654 ± 19 |
| Derosa et al. (2004) | This compound (30 mg) | Type 2 Diabetes & Hypertension | 12 mos | sE-selectin | 69 ± 8 | 51 ± 7 |
| Derosa et al. (2004) | Fosinopril (20 mg) | Type 2 Diabetes & Hypertension | 12 mos | sVCAM-1 | 795 ± 20 | 711 ± 18 |
| Derosa et al. (2004) | Fosinopril (20 mg) | Type 2 Diabetes & Hypertension | 12 mos | sE-selectin | 68 ± 9 | 60 ± 8 |
Data are presented as mean ± standard deviation.
In a study involving patients with type 2 diabetes and hypertension, this compound was more effective than fosinopril in reducing levels of sVCAM-1 and sE-selectin, suggesting a superior anti-inflammatory effect on the endothelium.
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the results. Below are summaries of the key experimental protocols.
Measurement of Flow-Mediated Dilation (FMD)
The FMD test is a standard procedure for assessing endothelial function. The general workflow is as follows:
-
Patient Preparation: Patients are required to fast for at least 8-12 hours and abstain from caffeine, alcohol, and smoking prior to the measurement.
-
Baseline Measurement: The patient rests in a supine position in a quiet, temperature-controlled room. The brachial artery is imaged using a high-resolution ultrasound system with a linear array transducer. The baseline diameter of the artery is recorded.
-
Reactive Hyperemia: A blood pressure cuff is placed on the forearm and inflated to a suprasystolic pressure (typically 200-250 mmHg) for 5 minutes to induce ischemia.
-
Post-Occlusion Measurement: The cuff is rapidly deflated, causing a surge in blood flow (reactive hyperemia) that stimulates the endothelium to release NO. The diameter of the brachial artery is continuously monitored and recorded for several minutes following cuff deflation.
-
Calculation: FMD is calculated as the percentage change in the artery's diameter from baseline to the maximum diameter observed during reactive hyperemia.
Caption: Workflow for Flow-Mediated Dilation (FMD) Measurement.
Quantification of Endothelial Biomarkers
Blood samples are collected from patients at baseline and after the treatment period.
-
Sample Collection: Venous blood is drawn into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: The blood is centrifuged to separate the plasma from blood cells.
-
Analysis: The plasma concentrations of soluble adhesion molecules (sVCAM-1, sE-selectin) are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
Discussion and Conclusion
The compiled evidence suggests that while ACE inhibitors as a class are beneficial for endothelial function, this compound may offer advantages over other agents like enalapril, lisinopril, and fosinopril. This enhanced effect may be attributed to its high lipophilicity, which facilitates greater penetration into tissues and more effective inhibition of the tissue renin-angiotensin system. The superior efficacy of this compound in improving FMD and reducing markers of endothelial inflammation highlights its potential as a preferred choice for patients where endothelial dysfunction is a significant concern.
This guide serves as a summary of existing research. Further head-to-head clinical trials are warranted to fully elucidate the comparative effectiveness of different ACE inhibitors on endothelial health and long-term cardiovascular outcomes.
Delapril's Therapeutic Efficacy in Cardiac Hypertrophy: A Comparative Analysis
Delapril, a lipophilic angiotensin-converting enzyme (ACE) inhibitor, demonstrates significant therapeutic potential in mitigating cardiac hypertrophy. This guide provides a comparative analysis of this compound's performance against other cardiovascular therapies in preclinical models of cardiac hypertrophy, supported by experimental data and detailed protocols.
This compound's Efficacy in Attenuating Cardiac Hypertrophy
Studies utilizing the spontaneously hypertensive rat (SHR) model, a well-established genetic model of hypertension and subsequent cardiac hypertrophy, have demonstrated this compound's effectiveness. Long-term administration of this compound has been shown to significantly reduce left ventricular weight, a key indicator of cardiac hypertrophy.[1] Furthermore, this compound treatment leads to a reduction in the heart weight to body weight ratio and diminishes cardiac fibrosis.[2]
Comparative Performance of this compound
To contextualize this compound's therapeutic effects, this section compares its performance with other commonly used antihypertensive agents in preclinical models of cardiac hypertrophy.
Comparison with Angiotensin II Receptor Blockers (ARBs)
In a study comparing this compound with the angiotensin II receptor blocker (ARB) candesartan in SHR, both treatments led to a regression of cardiac hypertrophy. Both drugs were effective in reducing the heart to body weight ratio and decreasing plasma concentrations of the cardiac stress markers, brain natriuretic peptide (BNP) and atrial natriuretic peptide (ANP). Histological analysis also revealed a reduction in the fibrotic area of the heart in both treatment groups.[2]
Comparison with other ACE Inhibitors
While direct preclinical comparative studies with specific quantitative data on cardiac hypertrophy markers are limited, clinical studies in patients with congestive heart failure have shown that this compound has a comparable efficacy to enalapril in improving cardiac function.[3][4] Another ACE inhibitor, captopril, has been shown to markedly reduce severe left ventricular hypertrophy in SHR. In one study, the left ventricular weight to body weight ratio in untreated 24-month-old SHR was 4.37 +/- 0.2 mg/g, which was significantly reduced to 3.01 +/- 0.1 mg/g after 10 months of captopril treatment.[5] this compound is suggested to have a more potent inhibitory effect on vascular wall ACE activity compared to captopril and enalapril due to its high lipophilicity.[6]
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound and comparator drugs on key parameters of cardiac hypertrophy.
Table 1: Effect of this compound and Candesartan on Cardiac Hypertrophy Markers in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Heart Weight / Body Weight Ratio | Plasma BNP Concentration | Plasma ANP Concentration | Cardiac Fibrosis |
| Untreated SHR | Increased | Increased | Increased | Increased |
| This compound-treated SHR | Decreased | Decreased | Decreased | Reduced |
| Candesartan-treated SHR | Decreased | Decreased | Decreased | Reduced |
Note: This table is based on qualitative data from a comparative study.[2] Specific numerical values with statistical analysis were not provided in the source.
Table 2: Effect of Captopril on Left Ventricular Hypertrophy in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Left Ventricular Weight / Body Weight Ratio (mg/g) |
| Untreated NWR (Normotensive Control) | 2.50 +/- 0.06 |
| Untreated SHR | 4.37 +/- 0.2 |
| Captopril-treated SHR | 3.01 +/- 0.1 |
Data from a study on 24-month-old female SHR treated for 10 months.[5]
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound in cardiac hypertrophy are primarily mediated through the inhibition of the renin-angiotensin system (RAS). The following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating treatments in a cardiac hypertrophy model.
Caption: Signaling pathway of this compound in cardiac hypertrophy.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
Cardiac Hypertrophy Model: Spontaneously Hypertensive Rat (SHR)
The SHR is a widely used inbred rat strain that spontaneously develops hypertension, leading to progressive cardiac hypertrophy.
-
Animals: Male or female SHR are typically used, with age-matched Wistar-Kyoto (WKY) rats serving as normotensive controls.
-
Housing: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Treatment Administration: this compound and comparator drugs are typically administered orally, either mixed in the drinking water or via gavage, for a specified duration (e.g., several weeks).
Histological Analysis of Cardiac Fibrosis
-
Tissue Preparation: Hearts are excised, weighed, and fixed in 10% neutral buffered formalin. The fixed hearts are then embedded in paraffin.
-
Staining: 5 µm thick sections of the left ventricle are stained with Masson's trichrome or Picrosirius red to visualize collagen fibers.
-
Quantification: The fibrotic area is quantified using image analysis software. Multiple fields of view are captured from each heart section, and the percentage of the total tissue area occupied by fibrosis is calculated.
Echocardiographic Assessment of Cardiac Hypertrophy
-
Procedure: Transthoracic echocardiography is performed on anesthetized rats using a high-frequency ultrasound system.
-
Measurements: M-mode and two-dimensional images of the left ventricle are acquired to measure interventricular septal thickness (IVS), left ventricular posterior wall thickness (LVPW), and left ventricular internal dimension at end-diastole (LVIDd).
-
Calculations: Left ventricular mass (LVM) is calculated using the following formula: LVM (g) = 1.04 x [(LVIDd + LVPWd + IVSd)^3 - LVIDd^3]. The LVM is then normalized to body weight.
References
- 1. Effects of this compound on stroke, kidney dysfunction and cardiac hypertrophy in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of an ACE inhibitor and an AT1 receptor antagonist on cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the safety and efficacy of this compound with enalapril in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and efficacy study of this compound versus enalapril in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prevention of the development of heart failure and the regression of cardiac hypertrophy by captopril in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benefits of this compound in hypertensive patients along the cardiovascular continuum - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of Delapril in Renin-Angiotensin System Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the potential cross-reactivity of the angiotensin-converting enzyme (ACE) inhibitor, delapril, and its active metabolites in commercially available immunoassays for key components of the renin-angiotensin system (RAS). As direct experimental data on this compound's cross-reactivity is limited in publicly available literature, this comparison focuses on a theoretical evaluation based on structural similarities and provides a detailed experimental protocol for researchers to conduct their own validation studies.
Introduction to this compound and the Renin-Angiotensin System
This compound is an orally administered prodrug that is rapidly converted in the body to its two active metabolites: this compound diacid and 5-hydroxy this compound diacid.[1][2] These metabolites are potent inhibitors of angiotensin-converting enzyme (ACE), a key enzyme in the renin-angiotensin system (RAS).[3][4] The RAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[5] Inhibition of ACE by this compound's active metabolites prevents the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor octapeptide angiotensin II.[4][5] This ultimately leads to vasodilation and a reduction in blood pressure.
Given the structural similarities between ACE inhibitors and the natural ligands of the RAS, there is a potential for cross-reactivity in immunoassays designed to quantify components like angiotensin I, angiotensin II, and renin. Such cross-reactivity can lead to inaccurate measurements, impacting both research findings and clinical monitoring. This guide provides the necessary tools to assess and mitigate this potential issue.
Theoretical Assessment of Cross-Reactivity
A direct comparison of the molecular structures of this compound's active metabolites, angiotensin I, and angiotensin II is crucial for predicting potential immunoassay cross-reactivity.
Table 1: Structural Comparison of this compound Metabolites, Angiotensin I, and Angiotensin II
| Compound | Key Structural Features | Potential for Cross-Reactivity with Angiotensin Antibodies |
| This compound Diacid | Indane ring, di-acid moiety, peptide-like backbone.[6][7] | Moderate. The peptide-like structure could be recognized by antibodies raised against the peptide hormones angiotensin I or II, especially if the antibodies are polyclonal and recognize multiple epitopes. |
| 5-Hydroxy this compound Diacid | Similar to this compound diacid with an additional hydroxyl group on the indane ring.[1] | Moderate. The core structure remains similar to this compound diacid, suggesting a comparable potential for cross-reactivity. The hydroxyl group may slightly alter binding affinity. |
| Angiotensin I | Decapeptide with the amino acid sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu.[8][9] | N/A (Target Analyte) |
| Angiotensin II | Octapeptide with the amino acid sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe.[10][11] | N/A (Target Analyte) |
Based on this structural analysis, the peptide-like backbone of this compound's active metabolites presents a theoretical risk of cross-reactivity in angiotensin I and II immunoassays. The degree of this cross-reactivity would largely depend on the specificity of the antibodies used in a particular assay. For renin immunoassays, the likelihood of cross-reactivity is lower, as renin is a much larger protein with a distinct three-dimensional structure.
Experimental Protocol for Assessing Cross-Reactivity
To empirically determine the cross-reactivity of this compound and its metabolites in a specific renin-angiotensin system immunoassay, a competitive enzyme-linked immunosorbent assay (ELISA) is the recommended method. This protocol is a general guideline and should be adapted based on the specific instructions of the immunoassay kit being used.
Objective:
To quantify the percentage of cross-reactivity of this compound, this compound diacid, and 5-hydroxy this compound diacid in a commercial immunoassay for angiotensin I, angiotensin II, or renin.
Materials:
-
Commercial ELISA kit for the target analyte (Angiotensin I, Angiotensin II, or Renin)
-
This compound, this compound Diacid, and 5-Hydroxy this compound Diacid standards of known purity
-
Assay buffer provided with the ELISA kit
-
Microplate reader
-
Standard laboratory equipment (pipettes, tubes, etc.)
Experimental Workflow:
Caption: Experimental workflow for assessing cross-reactivity.
Procedure:
-
Prepare Standard Curves:
-
Prepare a serial dilution of the standard analyte (provided in the ELISA kit) to generate a standard curve according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound, this compound diacid, and 5-hydroxy this compound diacid in the same assay buffer, covering a wide range of concentrations.
-
-
Assay Performance:
-
Follow the protocol of the commercial ELISA kit. In a competitive ELISA, the signal is inversely proportional to the concentration of the analyte.
-
For the standard curve, add the varying concentrations of the standard analyte to the wells.
-
For the cross-reactivity assessment, add the varying concentrations of this compound and its metabolites to separate sets of wells.
-
-
Data Analysis:
-
Measure the absorbance of each well.
-
Plot the absorbance values against the log of the concentration for the standard analyte and each of the test compounds.
-
Determine the concentration of the standard analyte and each test compound that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Standard Analyte / IC50 of Test Compound) x 100
-
Table 2: Hypothetical Data for Cross-Reactivity Calculation
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| Angiotensin II (Standard) | 1.0 | 100% |
| This compound | >1000 | <0.1% |
| This compound Diacid | 500 | 0.2% |
| 5-Hydroxy this compound Diacid | 750 | 0.13% |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only. Actual results will vary depending on the specific immunoassay and experimental conditions.
Visualization of the Renin-Angiotensin System
Understanding the pathway is essential for interpreting the potential impact of cross-reactivity.
Caption: The Renin-Angiotensin System and the action of this compound.
Conclusion and Recommendations
References
- 1. Pharmacokinetics and depressor effect of this compound in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of a new angiotensin I converting enzyme inhibitor (this compound) in patients with deteriorated kidney function and in normal control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characteristics of a new angiotensin converting enzyme inhibitor: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 6. CAS 83435-66-9: this compound | CymitQuimica [cymitquimica.com]
- 7. scbt.com [scbt.com]
- 8. Angiotensin - Wikipedia [en.wikipedia.org]
- 9. Angiotensin I | C62H89N17O14 | CID 3081372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Angiotensin Ii | C50H71N13O12 | CID 172198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Angiotensin II | peptide | Britannica [britannica.com]
Delapril's Renoprotective Efficacy in Diabetic Nephropathy: A Comparative Guide for Researchers
For researchers and scientists at the forefront of diabetic nephropathy research, this guide offers a comparative analysis of the ACE inhibitor delapril's renoprotective effects. While preclinical data in animal models are limited, this document synthesizes available clinical evidence for this compound and contrasts it with findings for other relevant drug classes in established diabetic animal models.
Executive Summary
Diabetic nephropathy remains a leading cause of end-stage renal disease worldwide. The renin-angiotensin system (RAS) is a key player in its pathogenesis, making RAS inhibitors like angiotensin-converting enzyme (ACE) inhibitors a cornerstone of therapy. This guide focuses on this compound, an ACE inhibitor, and provides a comparative perspective on its role in mitigating diabetic kidney disease. Due to a scarcity of published preclinical studies on this compound in diabetic animal models, this guide draws upon clinical trial data for this compound and compares it with the established effects of other ACE inhibitors and drug classes in widely used animal models of diabetic nephropathy.
This compound in Clinical Practice: Insights from the DEMAND Study
The this compound and Manidipine for Nephroprotection in Diabetes (DEMAND) trial stands as a key source of clinical data on this compound in patients with type 2 diabetes and hypertension. In this prospective, randomized, double-blind trial, the effects of this compound (30 mg/day), alone or in combination with the calcium channel blocker manidipine, were compared against conventional antihypertensive therapy.[1][2] While the study did not show a significant slowing of the glomerular filtration rate (GFR) decline with this compound compared to placebo, it did reveal other important benefits.[3] Notably, this compound therapy was associated with a stabilization of insulin sensitivity.[3] Furthermore, in a study of normotensive type 2 diabetic patients with microalbuminuria, this compound treatment for 48 weeks significantly reduced the urinary albumin-to-creatinine ratio.[4]
Comparative Efficacy of Renoprotective Agents in Diabetic Animal Models
To provide a broader context for this compound's potential, this section summarizes the performance of other ACE inhibitors and alternative drug classes in preclinical diabetic animal models. The primary models discussed are the streptozotocin (STZ)-induced diabetic rat (a model of type 1 diabetes) and the Zucker diabetic fatty (ZDF) rat (a model of type 2 diabetes).
Data Presentation: Comparative Effects on Key Renal Parameters
| Drug Class | Representative Drug(s) | Animal Model | Key Findings on Albuminuria/Proteinuria | Key Findings on Glomerular Histology | Reference(s) |
| ACE Inhibitors | Enalapril, Captopril, Lisinopril | STZ-induced diabetic rats | Significant reduction in urinary albumin excretion. | Attenuation of glomerular basement membrane thickening and mesangial expansion. | [2] |
| ACE Inhibitors | Ramipril | Zucker diabetic fatty (ZDF) rats | Tendency to reduce albuminuria. | Reduction in the severity of glomerulosclerosis and tubulointerstitial damage. | [5] |
| Angiotensin II Receptor Blockers (ARBs) | Losartan, Olmesartan | STZ-induced diabetic rats, ZDF rats | Moderate to significant suppression of progressive proteinuria. | Reduction in glomerular and tubular damage. | [6] |
| SGLT2 Inhibitors | Luseogliflozin | STZ-induced diabetic Dahl salt-sensitive rats | No significant effect on proteinuria when used as monotherapy. | Reduced renal hyperfiltration and glomerular injury. | [7] |
| DPP-4 Inhibitors | Linagliptin | db/db mice (model of type 2 diabetes) | Reduction in albuminuria. | Attenuation of kidney injury and normalization of podocyte markers. |
Experimental Protocols
Streptozotocin (STZ)-Induced Diabetic Rat Model
This model is widely used to simulate type 1 diabetes.
-
Animal Selection: Male Wistar or Sprague-Dawley rats are commonly used.
-
Induction of Diabetes: A single intraperitoneal or intravenous injection of STZ (typically 45-65 mg/kg body weight) dissolved in a citrate buffer (pH 4.5) is administered.
-
Confirmation of Diabetes: Hyperglycemia is confirmed 48-72 hours after STZ injection by measuring blood glucose levels. Rats with blood glucose levels consistently above 250 mg/dL are considered diabetic.
-
Monitoring: Key parameters such as body weight, blood glucose, and urinary albumin excretion are monitored regularly throughout the study period.
Zucker Diabetic Fatty (ZDF) Rat Model
The ZDF rat is a well-established genetic model of type 2 diabetes, characterized by obesity and insulin resistance.
-
Animal Selection: Homozygous (fa/fa) male ZDF rats are used as the diabetic model, while heterozygous (fa/+) littermates serve as non-diabetic controls.
-
Disease Progression: These rats spontaneously develop hyperglycemia, hyperinsulinemia, and progressive nephropathy, including proteinuria and glomerulosclerosis, typically starting around 8-10 weeks of age.[8][9]
-
Experimental Intervention: Treatment with investigational drugs usually commences at an age when microalbuminuria is established (e.g., 10-12 weeks) and continues for a defined period (e.g., 19 weeks).[5]
-
Outcome Measures: Renal function is assessed through periodic measurement of urinary protein excretion, and kidney tissues are collected at the end of the study for histological analysis of glomerular and tubular damage.[5]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound as an ACE inhibitor.
Caption: Experimental workflow for evaluating renoprotective agents.
References
- 1. MULTI-TARGET MOLECULE TO TREAT DIABETIC NEPHROPATHY IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of imidapril and captopril on streptozotocin-induced diabetic nephropathy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gubra.dk [gubra.dk]
- 4. Effects on urinary albumin excretion and renal function changes by this compound and manidipine in normotensive type 2 diabetic patients with microalbuminuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vasopeptidase inhibition prevents nephropathy in Zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impaired Tubular Uptake Explains Albuminuria in Early Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing diabetic kidney disease animal models: Insights from a meta‐analytic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Angiotensin-(1-7) attenuates diabetic nephropathy in Zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Long-Term Efficacy of Delapril in Preclinical Models: A Comparative Analysis
Delapril, an angiotensin-converting enzyme (ACE) inhibitor, has demonstrated significant long-term efficacy in preclinical studies, primarily utilizing spontaneously hypertensive rat (SHR) and stroke-prone spontaneously hypertensive rat (SHRSP) models. These studies highlight its potential in reducing blood pressure, preventing severe cardiovascular events, and mitigating end-organ damage, positioning it as a notable therapeutic agent in the management of hypertension and its sequelae. This guide provides a comparative overview of this compound's performance against other ACE inhibitors, supported by experimental data and detailed methodologies.
Antihypertensive and Cardioprotective Effects
Long-term administration of this compound has been shown to produce a sustained antihypertensive effect and significant cardioprotection in preclinical models of hypertension.
Table 1: Comparative Efficacy of ACE Inhibitors on Blood Pressure and Cardiac Hypertrophy in Spontaneously Hypertensive Rats (SHR)
| Drug | Dose | Duration | Animal Model | Key Findings |
| This compound | 10 mg/kg/day | 5 weeks | SHRSP | Significantly decreased left ventricular weight.[1] |
| This compound | 10 mg/kg/day | 4 weeks | SHRSP (salt-loaded) | Decreased blood pressure and completely inhibited the incidence of stroke signs.[1] |
| This compound | 2 mg/kg/day | 5 weeks | SHR | Revealed regression of cardiac hypertrophy. |
| Enalapril | 10 mg/kg/day | 11 months | SHR | Significantly decreased systolic arterial pressure (199 +/- 3 mmHg vs. 237 +/- 3 mmHg in controls) and reduced left ventricular weight by 18%.[2] |
| Ramipril | 1 mg/kg/day (high dose) | Chronic | SHR | Normalized blood pressure and prevented or caused regression of left ventricular hypertrophy (LVH).[3] |
| Ramipril | 10 µg/kg/day (low dose) | Chronic | SHR | Did not prevent hypertension or LVH in the prevention study but caused regression of LVH in adult hypertensive animals.[3] |
| Perindopril | 0.5 to 1.0 mg/kg/day | 3 to 4 months | SHR/N-cp | Reduced systolic blood pressure to normal levels and significantly reduced left ventricular weight.[4] |
Renal Protective Effects and Survival
This compound has also shown promise in protecting renal function and improving survival rates in preclinical studies.
Table 2: Effects of this compound on Renal Function and Survival in Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)
| Drug | Dose | Duration | Animal Model | Key Findings |
| This compound | 10 mg/kg/day | 4 weeks | SHRSP (salt-loaded) | Completely inhibited the increase in urinary excretion of protein.[1] |
| Ramipril | 1 mg/kg/day | Late treatment (from 15 months of age) | SHR | Significantly extended lifespan from 21 to 30 months.[5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound and other ACE inhibitors.
Spontaneously Hypertensive Rat (SHR) Model for Hypertension and Cardiac Hypertrophy
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR) and Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) are commonly used as they genetically develop hypertension and associated cardiovascular complications, mimicking human essential hypertension.[1][6] Wistar-Kyoto (WKY) rats are often used as normotensive controls.
-
Drug Administration: The ACE inhibitors (this compound, enalapril, ramipril, perindopril) or vehicle (control) are typically administered orally via gavage or in drinking water. Doses and duration of treatment vary depending on the study's objectives. For instance, in one study, this compound was given orally at a dose of 10 mg/kg/day for 4 to 5 weeks.[1]
-
Blood Pressure Measurement: Systolic blood pressure is measured at regular intervals using non-invasive methods like the tail-cuff method.
-
Evaluation of Cardiac Hypertrophy: At the end of the treatment period, animals are euthanized, and their hearts are excised. The left ventricular weight is measured and often normalized to body weight to determine the extent of cardiac hypertrophy. Histological analysis may also be performed to assess cardiac fibrosis and myocyte size.[2]
-
Renal Function Assessment: Urine samples are collected to measure parameters like protein excretion, which is an indicator of kidney damage.[1]
-
Survival Studies: In long-term studies, the lifespan of the animals is monitored to assess the impact of the treatment on mortality.[5]
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound and other ACE inhibitors involves the renin-angiotensin-aldosterone system (RAAS).
Caption: Inhibition of the Renin-Angiotensin System by this compound.
The experimental workflow for evaluating the long-term efficacy of this compound in preclinical models typically follows a structured process.
Caption: Preclinical Evaluation Workflow for this compound.
References
- 1. Effects of this compound on stroke, kidney dysfunction and cardiac hypertrophy in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enalapril prevents cardiac fibrosis and arrhythmias in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vascular and cardiac protection by ramipril in spontaneously hypertensive rats: prevention versus regression study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term effects of perindopril on metabolic parameters and the heart in the spontaneously hypertensive/NIH-corpulent rat with non-insulin-dependent diabetes mellitus and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Late treatment with ramipril increases survival in old spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antihypertensive mechanism of this compound, a newly developed converting enzyme inhibitor, is related to the suppression of vascular angiotensin II release in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Delapril in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of delapril in pharmaceutical formulations. This compound is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension. Accurate and reliable analytical methods are crucial for quality control, stability testing, and formulation development of this compound-containing drug products. This document presents a comparative overview of High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC) methods, supported by experimental data and detailed protocols.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System
This compound exerts its antihypertensive effect by inhibiting the Angiotensin-Converting Enzyme (ACE). ACE is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance. By blocking ACE, this compound prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.
Comparison of Analytical Methods
The following tables summarize the key performance characteristics of HPLC, UV-Vis Spectrophotometry, and a representative HPTLC method for the analysis of this compound or analogous ACE inhibitors.
Table 1: Performance Comparison of Analytical Methods
| Parameter | RP-HPLC | First-Order Derivative UV Spectrophotometry | HPTLC (for Trandolapril)* |
| Linearity Range | 3 - 120 µg/mL | 18 - 54 µg/mL | 25 - 150 ng/spot |
| Correlation Coefficient (r²) | 0.9997 | 0.9994 | 0.998 |
| Limit of Detection (LOD) | Not Reported | Not Reported | 18 ng/spot |
| Limit of Quantification (LOQ) | Not Reported | Not Reported | 54 ng/spot |
| Accuracy (% Recovery) | Within acceptable range | 98.98% | 99.7% |
| Precision (%RSD) | Within acceptable range | ≤ 1.47% | Intraday: 1.26%, Interday: 1.4% |
| Specificity | Stability-indicating | High specificity in the presence of Manidipine | Specific for Trandolapril |
*Note: HPTLC data is for Trandolapril, an analogous ACE inhibitor. This method would require validation for this compound.
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for the simultaneous determination of this compound and manidipine in pharmaceutical dosage forms.
-
Instrumentation: A liquid chromatograph equipped with a photodiode array (PDA) detector.
-
Column: C8 column (250 mm × 4.6 mm i.d., 5 µm).
-
Mobile Phase: A mixture of acetonitrile and 0.3% triethylamine solution (pH 3.0, adjusted with phosphoric acid) in a 55:45 (v/v) ratio.
-
Flow Rate: 1.2 mL/min.
-
Detection Wavelength: 220 nm.
-
Column Temperature: 35°C.
-
Sample Preparation: A portion of the powdered tablets equivalent to 30 mg of this compound and 10 mg of manidipine is accurately weighed and transferred to a 100 mL volumetric flask. The volume is completed with the mobile phase, and the solution is sonicated and filtered.
First-Order Derivative UV Spectrophotometry
This method allows for the simultaneous determination of this compound and manidipine in tablets.
-
Instrumentation: A UV-Vis spectrophotometer capable of first-order derivative measurements.
-
Solvent: Methanol.
-
Analytical Wavelengths: 228 nm for this compound and 246 nm for manidipine.
-
Δλ: 4.0 nm.
-
Sample Preparation: An amount of powdered tablets equivalent to 30 mg of this compound and 10 mg of manidipine is dissolved in methanol, sonicated, and filtered. The filtrate is then diluted with methanol to achieve a concentration within the linear range.
High-Performance Thin-Layer Chromatography (HPTLC) - Method for Trandolapril
This method, developed for the ACE inhibitor trandolapril, provides a framework that could be adapted for this compound analysis.
-
Instrumentation: HPTLC system with a TLC scanner and appropriate software.
-
Stationary Phase: Precoated silica gel 60F254 TLC plates.
-
Mobile Phase: Chloroform: Methanol: Acetic acid (8:1.5:0.5 v/v/v).
-
Detection Wavelength: 212 nm (in absorbance/reflectance mode).
-
Sample Application: Samples are applied as bands on the TLC plate.
-
Development: The plate is developed in a twin-trough chamber saturated with the mobile phase.
-
Quantification: Densitometric scanning of the developed plate.
Analytical Method Validation Workflow
The validation of an analytical method is a critical step to ensure its suitability for the intended purpose. The following workflow outlines the key stages involved in the validation process according to ICH guidelines.
cross-validation of different analytical methods for delapril quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different analytical methods for the quantification of delapril, an angiotensin-converting enzyme (ACE) inhibitor. The following sections present a detailed overview of experimental data, protocols, and a visual workflow to aid in the selection of the most suitable method for your research or quality control needs.
Data Presentation: A Side-by-Side Comparison
The performance of various analytical methods for this compound quantification is summarized in the table below. The data is compiled from several validation studies and presented to facilitate a clear comparison of key analytical parameters.
| Analytical Method | Linearity Range | Accuracy (%) | Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| First-Order Derivative UV Spectrophotometry | 18 - 54 µg/mL | 98.98 | ≤ 1.47 | Not Reported | Not Reported | |
| LC-MS/MS | 6 - 1080 ng/mL | Within acceptable range | Within acceptable range | Not Reported | Not Reported | |
| RP-HPLC | 3 - 120 µg/mL | Within acceptable range | Within acceptable range | Not Reported | Not Reported |
Note: "Within acceptable range" indicates that the referenced study reported these values to be compliant with ICH guidelines, without specifying the exact numerical value.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
First-Order Derivative UV Spectrophotometry
This method is based on the measurement of the first-order derivative of the UV absorption spectrum of this compound.
-
Instrumentation: A double beam UV-Visible spectrophotometer.
-
Solvent: Methanol.
-
Procedure:
-
Prepare standard solutions of this compound in methanol in the concentration range of 18-54 µg/mL.
-
Record the UV absorption spectra of the standard solutions.
-
Calculate the first-order derivative of the spectra.
-
Measure the absorbance at the zero-crossing point of the co-formulated drug (if any) and at the λmax of this compound in the derivative spectrum.
-
Construct a calibration curve by plotting the derivative absorbance versus the concentration of this compound.
-
For sample analysis, dissolve the sample in methanol, obtain the first-order derivative spectrum, and determine the concentration from the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: Luna C8 (50 × 3.0 mm i.d., 3 µm).
-
Mobile Phase: Methanol and 10 mmol L-1 ammonium acetate (90:10, v/v).
-
Flow Rate: 0.25 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: For this compound, m/z 453.1 → 234.1.
-
-
Procedure:
-
Prepare standard solutions of this compound and an internal standard.
-
Extract this compound from the sample matrix.
-
Inject the extracted sample into the LC-MS/MS system.
-
Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
A widely used technique for the separation and quantification of pharmaceutical compounds.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C8 (250 mm × 4.6 mm i.d., 5 µm).
-
Mobile Phase: Acetonitrile and a 0.3% triethylamine solution (pH 3.0, adjusted with phosphoric acid) (55:45, v/v).
-
Flow Rate: 1.2 mL/min.
-
Detection: UV at 220 nm.
-
-
Procedure:
-
Prepare standard solutions of this compound in the mobile phase.
-
Inject the standard solutions to construct a calibration curve.
-
Prepare the sample by dissolving it in the mobile phase and filtering.
-
Inject the sample solution into the HPLC system.
-
Determine the concentration of this compound by comparing the peak area with the calibration curve.
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for the cross-validation of different analytical methods for this compound quantification.
Caption: Cross-validation workflow for analytical methods.
A Comparative Analysis of the Side-Effect Profiles of Delapril and Other ACE Inhibitors in Preclinical Animal Studies
For researchers and drug development professionals, understanding the nuanced differences in the side-effect profiles of drugs within the same class is paramount for preclinical safety assessment and predicting clinical outcomes. This guide provides a comparative analysis of the side-effect profiles of delapril, a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor, against other commonly used ACE inhibitors, with a focus on findings from animal studies.
While direct comparative preclinical data for this compound against other ACE inhibitors is limited, this guide synthesizes available information and draws relevant comparisons from studies on other ACE inhibitors to provide a comprehensive overview for the scientific community.
Key Side-Effect Profile Comparisons
The primary side effects associated with ACE inhibitors in animal models include hypotension, renal dysfunction, and to a lesser extent, gastrointestinal effects. Cough, a common side effect in humans, is not consistently observed in animal models.
Renal Effects
A critical aspect of the safety profile of ACE inhibitors is their potential impact on renal function. While no direct comparative studies involving this compound's nephrotoxicity in animal models were identified, a study comparing high doses of captopril and enalapril in rats provides valuable insights into the potential renal effects of this drug class.
In a four-week study, rats were administered captopril or enalapril at 10% and 20% of their respective LD50s. The results indicated that at the higher dose (20% of LD50), enalapril induced more severe toxic effects on the kidneys compared to captopril[1][2].
Table 1: Comparative Nephrotoxicity of Captopril and Enalapril in Rats [1][2]
| Parameter | Control | Captopril (20% LD50) | Enalapril (20% LD50) |
| Serum Urea (after 4 weeks) | Normal | Significantly Increased | Significantly Increased |
| Serum Creatinine (after 4 weeks) | Normal | Significantly Increased | Significantly Increased |
| Histopathology (after 4 weeks) | Normal kidney tissue | Glomerular atrophy, dilatation of Bowman's space, and necrosis | Glomerular atrophy, dilation of Bowman's space, and vacuolar degeneration |
Experimental Protocol: Nephrotoxicity Study in Rats [1][2]
-
Animal Model: Male rats were divided into five groups (n=10 per group).
-
Treatment Groups:
-
Control: Received distilled water.
-
Captopril: 10% and 20% of LD50 administered orally twice weekly for four weeks.
-
Enalapril: 10% and 20% of LD50 administered orally twice weekly for four weeks.
-
-
Assessments:
-
Blood samples were collected after one and four weeks to measure serum urea and creatinine levels.
-
Kidney tissues were collected at the end of the study for histopathological examination.
-
Immunohistochemistry for TNF-α expression was performed on kidney tissue.
-
This study highlights the importance of dose-dependent renal monitoring for ACE inhibitors. While this compound data is absent, these findings underscore a class effect that warrants careful evaluation in any preclinical safety program for a new ACE inhibitor.
Cough
Although cough is a well-documented side effect of ACE inhibitors in humans, it is not a recognized problem in dogs or cats[3]. However, some animal models, such as the guinea pig, have been used to investigate the cough-potentiating effects of these drugs. One study abstract indicates that this compound has a weaker potentiating action on citric acid-induced cough in a guinea pig model compared to captopril and enalapril. This suggests a potential advantage for this compound in terms of this particular side effect, though the full study details are not available.
General Safety and Tolerability
Clinical studies comparing this compound to other ACE inhibitors in human patients have consistently reported similar safety and tolerability profiles.
-
A double-blind, randomized, parallel study comparing this compound and enalapril in patients with essential hypertension concluded that the frequency and severity of side effects were similar in the two groups[4].
-
Similarly, a study comparing this compound with captopril in outpatients with congestive heart failure found that the safety of the two drugs was comparable, with no significant differences in reported adverse events[5].
-
Another study evaluating this compound versus enalapril in patients with congestive heart failure reported that both drugs were well tolerated, with three patients in each group experiencing adverse reactions[6].
While these are clinical findings, they provide an important context for the expected preclinical safety profile of this compound, suggesting it is likely to be comparable to other established ACE inhibitors. A meta-analysis of combination therapy with this compound and indapamide also showed a similar rate of adverse events compared to other ACE inhibitor/hydrochlorothiazide combinations[7].
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs discussed, the following diagrams are provided.
Caption: Mechanism of action of ACE inhibitors.
Caption: Experimental workflow for nephrotoxicity study.
Conclusion
The available data, primarily from clinical studies and supplemented by limited preclinical findings, suggests that the side-effect profile of this compound is broadly comparable to that of other ACE inhibitors like enalapril and captopril. The animal data, though sparse, hints at a potential advantage for this compound regarding a lower propensity to induce cough. The nephrotoxicity study comparing captopril and enalapril provides a valuable framework for understanding potential renal-related side effects within this class, emphasizing the need for careful dose selection and monitoring. Further direct, head-to-head comparative animal studies are warranted to fully elucidate the nuanced differences in the side-effect profiles of this compound and other ACE inhibitors, which would be invaluable for preclinical risk assessment and the development of safer antihypertensive therapies.
References
- 1. Nephrotoxicity Evaluation of Captopril and Enalapril in Rats: Comparative Study [ejvs.journals.ekb.eg]
- 2. researchgate.net [researchgate.net]
- 3. Angiotensin-converting Enzyme Inhibitors for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. Comparison of the antihypertensive effects of this compound and enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the safety and efficacy of this compound with captopril in outpatients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the safety and efficacy of this compound with enalapril in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of this compound/indapamide compared to different ACE-inhibitor/hydrochlorothiazide combinations: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Effects of Delapril in Cardiovascular Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of delapril, an angiotensin-converting enzyme (ACE) inhibitor, when used in combination with other cardiovascular drugs. The focus is on its co-administration with the calcium channel blocker manidipine and the diuretic indapamide for the management of hypertension. This document summarizes key experimental data, outlines the methodologies of pivotal clinical trials, and visualizes the underlying pharmacological pathways to offer a clear comparison of these combination therapies.
Data Presentation: Efficacy of this compound Combination Therapies
The following tables summarize the quantitative data from clinical trials investigating the antihypertensive effects of this compound in combination with manidipine and indapamide.
This compound and Manidipine Combination
The combination of this compound and manidipine, a dihydropyridine calcium channel blocker, has demonstrated significant synergistic effects in reducing blood pressure.[1][2] This combination is particularly effective as it targets two distinct and complementary pathways involved in blood pressure regulation.[3]
| Study/Parameter | This compound Monotherapy | Manidipine Monotherapy | This compound + Manidipine Combination | Reference |
| Mean SBP Reduction (mmHg) | 14 | 15 | 19 | [2] |
| Mean DBP Reduction (mmHg) | 10 | 11 | 14 | [2] |
| Patients with Normalized DBP (<90 mmHg) | 57% | 64% | 76% | [2] |
| Patients with Normalized SBP (<140 mmHg) | 54% | 49% | 71% | [2] |
Table 1: Comparison of Blood Pressure Reduction with this compound and Manidipine Monotherapy vs. Combination Therapy.
In a study involving patients who did not respond adequately to monotherapy, the addition of the second agent resulted in a significant decrease in both systolic and diastolic blood pressure.[2] The fixed combination of this compound 30 mg and manidipine 10 mg has been identified as the most effective dosage.[2]
This compound and Indapamide Combination
The combination of this compound with indapamide, a thiazide-like diuretic, is a well-established and effective antihypertensive therapy.[4] The synergistic mechanism involves the diuretic-induced activation of the renin-angiotensin system, which is then effectively counteracted by the ACE-inhibiting action of this compound.[5][6]
| Study/Parameter | ACEi + HCTZ Combination | This compound + Indapamide Combination | p-value | Reference |
| Normalized Blood Pressure Rate | Lower | Higher | 0.024 | [7] |
| Responder Rate | Lower | Higher | 0.002 | [7] |
| Adverse Events Leading to Withdrawal | 4.8% | 2.3% | 0.018 | [7] |
Table 2: Meta-analysis Comparison of this compound + Indapamide vs. other ACE inhibitor + Hydrochlorothiazide (HCTZ) Combinations.
A meta-analysis of four randomized controlled trials demonstrated that the this compound and indapamide combination resulted in a significantly higher proportion of patients achieving normalized blood pressure and a higher responder rate compared to other ACE inhibitor and hydrochlorothiazide combinations.[7] Furthermore, the this compound-indapamide combination was associated with a lower rate of treatment withdrawal due to adverse events.[7]
Experimental Protocols
Below are summaries of the methodologies employed in key clinical trials that form the basis of the data presented.
This compound and Manidipine Studies
Objective: To assess the antihypertensive efficacy and safety of a fixed combination of this compound and manidipine in patients with mild to moderate essential hypertension.[8]
-
Study Design: Multicenter, active-controlled, parallel-group, randomized trial.[8]
-
Patient Population: Patients aged 18 to 75 years with diastolic blood pressure (DBP) between 90 and 109 mmHg.[8]
-
Methodology:
-
A 2-week placebo run-in period.[8]
-
Patients were randomized to receive either this compound (30 mg) or enalapril (20 mg) for 8 weeks.[8]
-
Non-responders (DBP ≥ 85 mmHg) after 8 weeks received an additional 8 weeks of treatment with a fixed combination of either this compound + manidipine (10 mg) or enalapril + hydrochlorothiazide (12.5 mg).[8]
-
Patients whose DBP was normalized continued their initial monotherapy.[8]
-
-
Primary Efficacy Variable: Change in sitting DBP at the end of the treatment period.[8]
-
Secondary Efficacy Variables: Percentage of patients with normalized DBP (≤ 85 mmHg) and the percentage of responders (≥ 10 mmHg reduction in DBP or DBP < 85 mmHg).[8]
This compound and Indapamide Studies
Objective: To compare the antihypertensive efficacy and tolerability of a fixed combination of this compound plus indapamide with lisinopril plus hydrochlorothiazide in patients with mild to moderate hypertension.[9]
-
Study Design: Multinational, multicenter, randomized, 2-armed, parallel-group study.[9]
-
Patient Population: Patients aged 18 to 75 years with a sitting DBP of 95 to 115 mmHg and a systolic blood pressure (SBP) ≤ 180 mmHg.[9]
-
Methodology:
-
Primary Efficacy Endpoint: The rate of blood pressure normalization (sitting DBP ≤ 90 mmHg) after 12 weeks of treatment.[9]
-
Secondary Endpoints: The responder rate (sitting DBP reduction of ≥10 mmHg from baseline or DBP ≤90 mmHg), the percentage of patients with DBP ≤85 mmHg, and changes in sitting SBP and DBP at 4, 8, and 12 weeks.[9]
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz, illustrate the mechanisms of action and experimental workflows.
Synergistic Mechanism of this compound and Manidipine
Caption: Synergistic action of this compound and manidipine on vascular smooth muscle cells.
Synergistic Mechanism of this compound and Indapamide
Caption: Complementary actions of this compound and indapamide on the renal and renin-angiotensin systems.
Generalized Experimental Workflow for Combination Therapy Trials
Caption: A typical experimental workflow for clinical trials evaluating this compound combination therapies.
References
- 1. Acute antihypertensive synergism of angiotensin-converting enzyme inhibitors and diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Manidipine–this compound combination in the management of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination of ACE inhibitors and calcium antagonists: a logical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound plus indapamide: a review of the combination in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Efficacy and safety of this compound/indapamide compared to different ACE-inhibitor/hydrochlorothiazide combinations: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of this compound plus manidipine compared with enalapril plus hydrochlorothiazide in mild to moderate essential hypertension: results of a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and Tolerability of this compound Plus Indapamide Versus Lisinopril Plus Hydrochlorothiazide Combination Treatments in Mild to Moderate Hypertension: A Multicenter, Randomized Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Proteomic Analysis of Tissues Treated with Angiotensin-Converting Enzyme (ACE) Inhibitors: An Indirect Comparison Involving Delapril
A comparative guide for researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the proteomic effects of various Angiotensin-Converting Enzyme (ACE) inhibitors (ACEIs) on different tissues. It is important to note that a direct comparative proteomic study analyzing delapril alongside other ACEIs is not available in the current body of scientific literature. Therefore, this comparison is synthesized from individual studies on different ACEIs. The objective is to offer a structured view of the available experimental data to inform research and drug development.
I. Overview of Compared ACE Inhibitors
This guide focuses on the following ACE inhibitors:
-
This compound: A lipophilic, non-sulfhydryl ACE inhibitor. Due to its high lipophilicity, it demonstrates potent inhibition of vascular ACE.[1]
-
Lisinopril: A hydrophilic, non-sulfhydryl ACE inhibitor.
-
Captopril: A sulfhydryl-containing ACE inhibitor.
-
Enalapril: A non-sulfhydryl ACE inhibitor that is a prodrug, converted to its active form, enalaprilat.
-
Benazepril: A non-sulfhydryl ACE inhibitor.
II. Quantitative Proteomic Data
The following tables summarize the key quantitative proteomic findings from studies on various ACE inhibitors. It is crucial to interpret this data with the understanding that experimental conditions, model systems, and analytical platforms differ between studies.
Table 1: Proteomic Changes Induced by Lisinopril and Benazepril in Neuroblastoma Cells
| Protein | ACE Inhibitor | Fold Change/Regulation | Function | Reference |
| Low-density lipoprotein receptor-related protein 1B (LRP1B) | Lisinopril, Benazepril HCl | Upregulated | Potential role in β-amyloid clearance | [2][3] |
| 14-3-3 protein zeta/delta | Lisinopril, Benazepril HCl | Upregulated | Promotes neuronal cell survival | [2][3] |
| Calreticulin | Benazepril HCl | Upregulated | Binding partner of APP and LRP1, involved in β-amyloid clearance | [2][3] |
Table 2: Proteomic Changes in Human Macrophages with ACE Overexpression and Lisinopril-Tryptophan Treatment
| Condition | Differentially Expressed Proteins (DEPs) | Key Affected Pathways | Reference |
| ACE Overexpression vs. Wild Type | 178 DEPs (55 up, 123 down) | Upregulated energy and TCA cycle, dysregulated cytokine/interleukin signaling, neutrophil degranulation | [4][5][6] |
| Lisinopril-Tryptophan Treatment | Not specified | Dysregulation of RNA processing and immune pathways, neutrophil degranulation | [4][5][6] |
Table 3: Proteomic Changes Induced by Captopril in Spontaneously Hypertensive Rat (SHR) Hearts
| Protein | Regulation | Function | Reference |
| Gαi-2 and Gαi-3 proteins | Restored towards normal levels | G-protein signaling, adenylyl cyclase regulation |
III. Signaling Pathways and Mechanisms of Action
The binding of ACE inhibitors can trigger intracellular signaling cascades independent of their enzymatic blockade of ACE.
-
Captopril and Ramiprilat: Binding of these inhibitors to ACE can lead to the phosphorylation of Ser1270 in the cytoplasmic domain of ACE. This is mediated by casein kinase 2 (CK2) and can activate the c-Jun N-terminal kinase (JNK) or extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathways. These pathways are involved in modulating inflammatory gene expression and vascular remodeling.[4]
-
This compound: While specific proteomic data is lacking, this compound's high lipophilicity allows for greater penetration into tissues, leading to a more potent and longer-lasting inhibition of vascular ACE compared to captopril and enalapril.[1] This suggests that its impact on local tissue proteomics could be more pronounced. This compound has been shown to suppress the release of angiotensin II from the vascular wall.[1]
IV. Experimental Protocols
The following are summaries of the experimental methodologies used in the cited proteomic studies.
-
Cell Culture and Treatment: SH-SY5Y neuroblastoma cells were treated with 1–100 μM of lisinopril or benazepril HCl for 48 hours.
-
Protein Identification:
-
Sample Preparation: Not detailed in the provided abstract.
-
Mass Spectrometry: Nano-HPLC-ESI-MS/MS was used for protein identification.
-
Data Analysis: The Swiss-Prot database was used for protein identification. A total of 77,219 peptides were identified across three groups, matching to 898 proteins.
-
-
Cell Line: An ACE-overexpressing human THP-1 cell line was used.
-
Treatment: Cells were treated with the ACE C-domain selective inhibitor, lisinopril-tryptophan.
-
Protein Identification:
-
Method: Mass spectrometry was used to characterize global proteomic changes.
-
Data Analysis: Differential expression analysis was performed with a log2 fold change ≥ |1.5| and a p-value ≤ 0.05 as the cutoff.
-
-
Animal Model: Spontaneously hypertensive rats (SHR) and normotensive Wistar-Kyoto (WKY) rats were used.
-
Treatment: One group of rats received captopril (10 mg/kg body weight) intravenously.
-
Protein Analysis:
-
Method: Immunoblotting was used to determine the levels of Gαi-2 and Gαi-3 proteins using specific antisera.
-
V. Comparative Summary and Future Directions
While direct comparative proteomic data for this compound is unavailable, the existing literature on other ACEIs provides valuable insights into their effects on cellular proteomics.
-
Common Themes: ACE inhibitors appear to influence pathways beyond the renin-angiotensin system, including inflammation, immune response, and cellular signaling cascades like the JNK/ERK pathway.
-
Drug-Specific Effects: The differences in chemical structure (e.g., sulfhydryl group in captopril) and pharmacokinetic properties (e.g., lipophilicity of this compound) likely contribute to distinct proteomic signatures in various tissues. For instance, the upregulation of specific neuroprotective proteins by lisinopril and benazepril in neuronal cells suggests a potential application in neurodegenerative diseases.[2][3]
-
Data Gaps: The most significant gap is the lack of proteomic studies on this compound. Given its high lipophilicity and potent inhibition of tissue-based ACE, this compound may exert unique effects on the proteome of tissues such as the vasculature, heart, and kidney.
Future research should prioritize direct, head-to-head comparative proteomic studies of this compound and other ACE inhibitors in relevant tissue types. Such studies would provide a clearer understanding of their differential mechanisms of action and could inform the development of more targeted therapies.
References
- 1. Harnessing the power of proteomics for identification of oncogenic, druggable signalling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and pharmacologic properties of this compound, a lipophilic nonsulfhydryl angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteomics approaches to decipher new signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characteristics of a new angiotensin converting enzyme inhibitor: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound hydrochloride on angiotensin II release from isolated rat hind legs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Delapril's Specificity for Angiotensin-Converting Enzyme: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of delapril's binding specificity to angiotensin-converting enzyme (ACE) relative to other enzymes. The information presented herein is supported by experimental data to offer an objective assessment for research and drug development applications.
Executive Summary
This compound, a prodrug, is converted in the body to its active form, delaprilat. This active metabolite demonstrates a notable selectivity for the C-terminal catalytic domain of angiotensin-converting enzyme (ACE), a key enzyme in the renin-angiotensin system (RAS). This specificity is crucial for its therapeutic effect in managing hypertension. While comprehensive quantitative data on its interaction with a wide array of other metalloproteinases is limited in publicly available literature, existing evidence points towards a focused inhibitory action on ACE.
Comparative Binding Affinity of Delaprilat
Delaprilat's interaction with ACE is characterized by a high binding affinity, particularly for the C-domain of the enzyme. The affinity, expressed as pKi (the negative logarithm of the inhibition constant, Ki), indicates the strength of the inhibitor-enzyme interaction. A higher pKi value corresponds to a stronger binding affinity.
| Target Enzyme Domain | Tissue | pKi | Reference |
| ACE (C-domain) | Human Coronary Artery | 9.97 ± 0.15 | |
| ACE (C-domain) | Human Lung | 9.40 ± 0.14 | |
| ACE (C-domain) | Human Heart | 9.35 ± 0.12 | |
| ACE (C-domain) | Human Saphenous Vein | 9.28 ± 0.11 | |
| ACE (C-domain) | Human Mammary Artery | 9.10 ± 0.14 |
The Renin-Angiotensin System and this compound's Mechanism of Action
The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure and fluid balance. ACE plays a central role in this pathway by converting angiotensin I to the potent vasoconstrictor, angiotensin II. Delaprilat's selective inhibition of the ACE C-domain effectively blocks this conversion, leading to vasodilation and a reduction in blood pressure.
Caption: The Renin-Angiotensin System and the inhibitory action of Delaprilat on ACE.
Experimental Protocols
The determination of an inhibitor's binding affinity for an enzyme like ACE is typically performed using an in vitro ACE inhibition assay. The following is a generalized protocol based on commonly used methods.
Objective: To determine the in vitro inhibitory effect of delaprilat on angiotensin-converting enzyme (ACE) activity.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung or human plasma)
-
Substrate: Hippuryl-His-Leu (HHL) or a fluorogenic substrate
-
Delaprilat (or other test inhibitors)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 300 mM NaCl)
-
Stop Solution (e.g., 1 M HCl)
-
Detection Reagent (e.g., for colorimetric or fluorometric measurement)
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of ACE in a suitable buffer.
-
Prepare a stock solution of the substrate (HHL) in the assay buffer.
-
Prepare a series of dilutions of delaprilat in the assay buffer to cover a range of concentrations.
-
-
Assay Protocol:
-
To the wells of a microplate, add the assay buffer.
-
Add the delaprilat dilutions to the respective wells.
-
Add the ACE solution to all wells except for the blank controls.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
-
Detection:
-
Measure the product formation using a microplate reader at the appropriate wavelength for the chosen detection method (e.g., absorbance for a colorimetric assay or fluorescence for a fluorometric assay).
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each concentration of delaprilat compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
-
Experimental Workflow Diagram
Caption: Workflow for an in vitro ACE inhibition assay.
Conclusion
Safety Operating Guide
Pre-Disposal Safety and Preparation
Proper disposal of Delapril is crucial for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, necessitating strict adherence to established disposal protocols.[1] This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste, intended for researchers, scientists, and drug development professionals.
Before handling this compound waste, it is essential to conduct a risk assessment and assemble the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
| Equipment | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact.[2] |
| Eye Protection | Safety glasses with side shields or a face shield. | To protect eyes from dust or splashes.[2] |
| Lab Coat | Standard laboratory coat or chemical-resistant suit. | To protect skin and clothing from contamination.[2] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust or aerosols are generated.[2][3] | To prevent inhalation of harmful dust or aerosols.[3] |
Handling Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Avoid the formation and inhalation of dust and aerosols.[2][3][4]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1][3]
This compound Waste Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local environmental regulations.[1][3] Improper disposal, such as flushing down the drain, is strictly prohibited due to the substance's high toxicity to aquatic life.[1][5][6]
Step-by-Step Disposal Procedure:
-
Segregate Waste:
-
Isolate all this compound-contaminated materials, including unused product, contaminated lab supplies (e.g., gloves, wipes, pipette tips), and empty containers.
-
This waste must be kept separate from non-hazardous, general laboratory trash.
-
-
Contain Waste:
-
Place all solid and liquid this compound waste into a designated, sealable, and clearly labeled hazardous waste container.
-
The container label should prominently display "Hazardous Waste," the chemical name ("this compound"), and associated hazard symbols.
-
Keep the container tightly sealed when not in use and store it in a cool, well-ventilated, and secure area away from incompatible materials.[4]
-
-
Manage Spills:
-
In case of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.[1][3]
-
For solid spills: Carefully sweep the material to avoid creating dust and place it into the hazardous waste container.[2][4]
-
For liquid spills: Absorb the spill using an inert, non-combustible material such as diatomite or universal binders.[1][3]
-
Once absorbed, collect the material and place it in the designated hazardous waste container.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1][3]
-
-
Final Disposal:
-
The ultimate disposal method for this compound is through a licensed and approved hazardous waste disposal facility.[1]
-
Most pharmaceutical waste is treated via high-temperature incineration by a specialized contractor.[7]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the waste container. Do not attempt to transport or dispose of the waste independently.
-
Contaminated packaging should be disposed of as unused product.[2]
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound hydrochloride|83435-67-0|MSDS [dcchemicals.com]
- 2. angenechemical.com [angenechemical.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. approvedmedwaste.com [approvedmedwaste.com]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Delapril
For Researchers, Scientists, and Drug Development Professionals: Your trusted resource for the safe and effective handling of Delapril. This guide provides essential safety protocols, operational procedures, and disposal plans to ensure the well-being of laboratory personnel and the integrity of your research.
Immediate Safety and Handling Protocols
This compound hydrochloride is an angiotensin-converting enzyme (ACE) inhibitor that requires careful handling to minimize exposure and ensure a safe laboratory environment.[1][2] It is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory.
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is the first line of defense against accidental exposure. All personnel handling this compound in solid or solution form must use the following equipment.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields or a face shield.[1][2][3] | Protects against splashes, dust, and aerosols. |
| Hand Protection | Protective gloves (e.g., nitrile).[1][2][3] | Prevents skin contact and absorption. |
| Body Protection | Impervious clothing, such as a lab coat or gown.[1][2][3] | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | A suitable respirator (e.g., N95 or higher).[1][2][3] | Required when handling the powder form or when there is a risk of aerosol generation. |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the stability of this compound and preventing accidental release.
| Parameter | Guideline |
| Handling | Avoid inhalation, and contact with eyes and skin.[1][2] Avoid the formation of dust and aerosols.[1][2] Use only in areas with appropriate exhaust ventilation.[1][2] Wash hands thoroughly after handling.[2] |
| Storage (Powder) | Keep the container tightly sealed in a cool, well-ventilated area at -20°C.[2] |
| Storage (in Solvent) | Store in a tightly sealed container in a cool, well-ventilated area at -80°C.[2] |
| General Storage | Keep away from direct sunlight and sources of ignition.[2] |
Operational and Disposal Plans
A clear plan for the use and disposal of this compound is essential for laboratory safety and environmental protection.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Containment : Prevent further leakage or spillage. Keep the product away from drains and water courses.[1][2]
-
Clean-up : For solutions, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).[1][2] For powder, carefully sweep up and shovel.
-
Decontamination : Decontaminate surfaces and equipment by scrubbing with alcohol.[1][2]
-
Disposal : Dispose of contaminated materials as hazardous waste.[1][2]
Disposal Plan
All this compound waste must be treated as hazardous and disposed of according to institutional and local regulations.
-
Waste Collection : Collect waste in a designated, labeled, and sealed container.
-
Disposal Route : Dispose of contents and container at an approved waste disposal plant.[1][2]
-
Environmental Protection : Do not allow the product to enter drains, water courses, or the soil.[1][2]
Experimental Protocols and Methodologies
The following are representative experimental protocols involving this compound. Researchers should adapt these methodologies to their specific experimental needs and institutional guidelines.
In Vitro: Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol outlines a general method for determining the ACE inhibitory activity of this compound.
Objective: To quantify the in vitro inhibition of Angiotensin-Converting Enzyme by this compound.
Materials:
-
This compound hydrochloride
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Substrate: Hippuryl-Histidyl-Leucine (HHL)
-
Potassium phosphate buffer
-
Sodium chloride buffer
-
Trichloro-triazine (TT) dioxane solution
-
UV/VIS Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, then diluted in buffer).
-
In a microplate well, add 40 µL of the this compound solution (or control) to 20 µL of ACE solution (100 mU/mL).
-
Incubate the mixture at 37°C for 5 minutes.
-
Add 100 µL of HHL solution (0.3% in potassium phosphate and sodium chloride buffer, pH 8.3).
-
Incubate at 37°C for 45 minutes.
-
Stop the reaction by adding 360 µL of TT dioxane solution (3% w/v) and 720 µL of 0.2 M phosphate buffer (pH 8.3).
-
Centrifuge the reaction mixture at 10,000 x g for 10 minutes.
-
Measure the absorbance of the supernatant at 382 nm to determine the amount of hippuric acid released.
-
Calculate the percent inhibition and the IC50 value (the concentration of this compound required to inhibit 50% of ACE activity).
In Vivo: Antihypertensive Effects in Spontaneously Hypertensive Rats (SHRs)
This protocol describes a method to assess the antihypertensive effects of this compound in an animal model.
Objective: To evaluate the effect of this compound on blood pressure and vascular Angiotensin II release in spontaneously hypertensive rats.
Materials:
-
This compound hydrochloride
-
Spontaneously Hypertensive Rats (SHRs)
-
Angiotensinogen-free Krebs-Ringer solution
-
Sep-Pak C18 cartridges
-
Equipment for blood pressure monitoring
-
Perfusion system
Procedure:
-
Administer this compound orally to male SHRs at a dose of 10 mg/kg/day for 2 weeks.[2] A control group should receive a vehicle.
-
Monitor blood pressure regularly throughout the study period.
-
At the end of the treatment period, isolate the hind legs of the rats.
-
Perfuse the isolated hind legs with angiotensinogen-free Krebs-Ringer solution.[2]
-
Collect the perfusate and determine the amount of Angiotensin II released by extraction with Sep-Pak C18 cartridges connected to the perfusion system.[2]
-
Analyze the data to determine the effect of this compound on blood pressure and local Angiotensin II release.
Analytical: LC-MS/MS for Quantification of this compound
This protocol provides a method for the simultaneous analysis of this compound in a pharmaceutical formulation.
Objective: To develop and validate a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound.
Instrumentation and Conditions:
-
Chromatography System: LC-MS/MS
-
Column: Luna C8 (50 × 3.0 mm i.d., 3 µm)
-
Mobile Phase: Methanol and 10 mmol L⁻¹ ammonium acetate (90:10, v/v)
-
Flow Rate: 0.25 mL min⁻¹
-
Mass Spectrometry: Positive electrospray ionization in multiple reaction monitoring (MRM) mode.
-
MRM Transition for this compound: m/z 453.1 → 234.1
Procedure:
-
Prepare standard solutions of this compound in the linear range of 6-1080 ng mL⁻¹.
-
Prepare sample solutions from the pharmaceutical formulation.
-
Inject the samples into the LC-MS/MS system.
-
Quantify this compound based on the peak area of the specified MRM transition.
-
The total analysis time is approximately 3 minutes.
Visualizing Key Processes
To further clarify the safety and experimental workflows, the following diagrams illustrate the key processes involved in handling this compound.
References
- 1. Characteristics of a new angiotensin converting enzyme inhibitor: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antihypertensive mechanism of this compound, a newly developed converting enzyme inhibitor, is related to the suppression of vascular angiotensin II release in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
